Vasonatrin Peptide (VNP) Trifluoroacetate
Description
The exact mass of the compound Vasonatrin Peptide (VNP) Trifluoroacetate is 2978.3893789 g/mol and the complexity rating of the compound is 6310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vasonatrin Peptide (VNP) Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasonatrin Peptide (VNP) Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSOKNKKIFXBDJ-MUQIQXKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H199F3N36O38S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2979.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vasonatrin Peptide (VNP): Cardiovascular Mechanisms, Signaling Pathways, and Therapeutic Potential
Introduction
Vasonatrin peptide (VNP) represents a highly specialized, synthetic chimera designed to harness the synergistic therapeutic properties of the [1]. By fusing the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the 5-amino acid carboxy-terminus of atrial natriuretic peptide (ANP), VNP achieves a unique pharmacological profile[2]. It uniquely combines the venodilating actions of CNP, the potent natriuretic and diuretic effects of ANP, and an unprecedented arterial vasodilating capacity not observed in either [1]. This technical guide provides an in-depth mechanistic analysis of VNP’s cardiovascular actions, focusing on its signaling cascades, receptor dynamics, and validated experimental protocols for evaluating its cardioprotective efficacy.
Receptor Dynamics and Molecular Signaling
Receptor Affinity and cGMP Generation
The biological actions of natriuretic peptides are mediated through particulate guanylyl cyclase (GC)-coupled receptors. While ANP preferentially binds to Natriuretic Peptide Receptor-A (NPR-A) and CNP binds to NPR-B, VNP exhibits high affinity for both, with a pronounced ability to stimulate intracellular cyclic guanosine monophosphate (cGMP) production via [3]. Upon binding, VNP activates the intracellular GC domain, catalyzing the conversion of GTP to cGMP, which serves as the primary second messenger in its [4].
Downregulation of the Clearance Receptor (NPR-C)
A critical self-amplifying mechanism of VNP is its regulation of NPR-C, the clearance receptor responsible for degrading natriuretic peptides. Under hypoxic conditions, NPR-C is typically upregulated in cardiac myocytes, blunting endogenous peptide efficacy. VNP treatment significantly downregulates NPR-C expression in both cardiac myocytes and [5]. This downregulation increases the local bioavailability of VNP and endogenous natriuretic peptides, driving sustained activation of[5].
Mechanistic Pathways in Cardiovascular Function
Vasorelaxation via the cGMP-PKG-BKCa Axis
VNP-induced vasorelaxation is endothelium-independent and relies heavily on the activation of large-conductance Ca²⁺-activated potassium channels (BKCa) in vascular smooth muscle cells [6]. The accumulation of intracellular cGMP activates Protein Kinase G (PKG), which subsequently phosphorylates and opens BKCa channels. The resulting potassium efflux hyperpolarizes the VSMC membrane, closing voltage-dependent calcium channels, reducing intracellular Ca²⁺, and inducing potent arterial and[6].
Cardioprotection Against Ischemia-Reperfusion (MI/R) Injury
Diabetes mellitus severely exacerbates myocardial ischemia-reperfusion (MI/R) injury by downregulating baseline myocardial [3]. VNP exerts profound cardioprotection in diabetic MI/R models by restoring PKG levels. Specifically, the VNP-cGMP-PKG signaling pathway inhibits Endoplasmic Reticulum (ER) stress by suppressing the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein [3]. This suppression prevents the downstream activation of caspase-3, thereby halting cardiomyocyte apoptosis and reducing [7].
VNP-mediated cGMP/PKG signaling pathway in vasorelaxation and cardioprotection.
Quantitative Efficacy Profiles
To contextualize VNP's potency, the following tables summarize its comparative pharmacodynamics and its in vivo efficacy in disease models.
Table 1: Comparative Cardiovascular Profile of Natriuretic Peptides [4],[2]
| Peptide | Primary Receptor | Natriuresis | Venodilation | Arterial Vasodilation |
| ANP | NPR-A | High | Moderate | Moderate |
| CNP | NPR-B | None | High | Low |
| VNP | NPR-A / NPR-B | High | High | High (Unique) |
Table 2: Quantitative Effects of VNP (100 μg/kg) in Diabetic Rat MI/R Model [3]
| Parameter | Diabetic MI/R (Control) | Diabetic MI/R + VNP | Biological Significance |
| LV dP/dt_max | Severely Depressed | Significantly Improved | Enhanced systolic function |
| LVEDP | Elevated | Reduced | Decreased ventricular stiffness |
| Caspase-3 Activity | High | Suppressed | Reduced apoptosis |
| Plasma CK / LDH | Elevated | Reduced | Decreased myocardial necrosis |
| GRP78 / CHOP | Upregulated (ER Stress) | Downregulated | Alleviation of ER stress |
Validated Experimental Protocols
The following methodologies detail the self-validating experimental systems used to elucidate VNP’s mechanisms. Every protocol incorporates specific internal controls to establish definitive causality.
In Vivo Protocol: Diabetic Rat MI/R Model[3]
Rationale: A high-fat diet combined with streptozotocin (STZ) is utilized to accurately mimic type 2 diabetes, a state characterized by depressed myocardial PKG. This provides a sensitized background to evaluate VNP’s ability to rescue the PKG pathway.
-
Disease Induction: Feed Sprague-Dawley rats a high-fat diet for 4 weeks, followed by a single intraperitoneal injection of STZ (35 mg/kg) to induce diabetes.
-
Surgical Ischemia: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
VNP Administration: Administer VNP intravenously at a dose of 100 μg/kg exactly 10 minutes prior to reperfusion. Causality Note: This timing isolates VNP's effects on reperfusion injury (when apoptotic cascades fully execute) rather than ischemic preconditioning.
-
Hemodynamic Monitoring: Release the ligature for 2 hours of reperfusion. Continuously monitor left ventricular end-diastolic pressure (LVEDP) and ±LV dP/dt_max using a microcatheter.
-
Tissue Analysis: Harvest the heart. Use TUNEL staining to quantify the apoptotic index and Western blot to measure GRP78, CHOP, and PKG expression.
In Vitro Protocol: Hypoxia/Reoxygenation (H/R) & Mechanistic Validation[3]
Rationale: To prove that VNP's anti-apoptotic effects are strictly dependent on PKG, this protocol utilizes siRNA knockdown of PKG1α in H9c2 cardiomyocytes as a definitive negative control.
-
Cell Culture & Dosing: Culture H9c2 cardiomyocytes. Treat with VNP at 10⁻⁸ mol/L. Causality Note: This specific concentration is chosen because it induces an intracellular cGMP level (130 ± 9 nmol/L) that precisely mirrors the plasma cGMP concentration achieved during in vivo efficacy dosing, ensuring translational relevance.
-
H/R Induction: Expose cells to 1% O₂ / 5% CO₂ / 94% N₂ for 6 hours (hypoxia), followed by 12 hours of normoxia (reoxygenation).
-
Gene Knockdown (Self-Validation): Transfect a subset of cells with PKG1α siRNA prior to H/R.
-
Viability Assay: Measure cell viability via MTT assay. In PKG1α-knockdown cells, VNP will fail to inhibit ER stress or apoptosis, confirming the obligate role of the cGMP-PKG axis.
Electrophysiological Protocol: Patch-Clamp of VSMCs[6]
Rationale: To confirm that VNP-induced vasorelaxation is mediated by BKCa channels, specific chemical blockers are employed sequentially.
-
Cell Isolation: Isolate VSMCs from rat mesenteric arteries using enzymatic dissociation.
-
Whole-Cell Patch Clamp: Record K⁺ currents using a holding potential of -40 mV and voltage steps from -40 to +100 mV.
-
VNP Perfusion: Perfuse the bath with VNP (10⁻⁷ mol/L) and record the amplified outward K⁺ current.
-
Pharmacological Blockade (Self-Validation): Introduce Tetraethylammonium (TEA) at 10⁻³ mol/L. Causality Note: At this specific concentration, TEA preferentially blocks BKCa channels without affecting other K⁺ channels. The immediate ablation of the VNP-enhanced current definitively proves BKCa dependence.
Step-by-step experimental workflow for evaluating VNP in MI/R injury models.
Conclusion
Vasonatrin peptide represents a paradigm shift in the design of cardiovascular therapeutics. By rationally combining the structural domains of ANP and CNP, VNP achieves a multi-targeted mechanism of action: it downregulates clearance receptors to amplify its own signal, induces potent vasorelaxation via the cGMP-PKG-BKCa axis, and provides profound cardioprotection against ischemic injury by suppressing ER stress. The self-validating experimental frameworks detailed herein provide a robust foundation for researchers advancing VNP through preclinical and clinical drug development pipelines.
References
-
Shi, Z., et al. (2015). "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology-Heart and Circulatory Physiology.[Link]
-
Lü, S. Y., et al. (2004). "Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts." Acta Pharmacologica Sinica.[Link]
- (Not cited in text, index skipped to m
-
Levin, E. R., et al. (2001). "Atrial natriuretic peptide mimetics and vasopeptidase inhibitors." Cardiovascular Research (Oxford Academic).[Link]
-
Chen, B., et al. (2010). "Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels in Vascular Smooth Muscle Cells." Physiological Research.[Link]
- Wei, C. M., et al. (1996). "Vasonatrin peptide and analogs thereof.
-
Margier, L., et al. (2021). "Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury." Frontiers in Cardiovascular Medicine.[Link]
- (Not cited in text)
- (Not cited in text)
-
Wei, C. M., et al. (1993). "Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide." Journal of Clinical Investigation (ResearchGate).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5583108A - Vasonatrin peptide and analogs thereof - Google Patents [patents.google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
Vasonatrin Peptide (VNP): A Technical Guide to Natriuretic Peptide Receptor Binding Affinity and Functional Selectivity
Abstract
Vasonatrin peptide (VNP) represents a significant development in natriuretic peptide research, engineered as a chimeric molecule to harness the therapeutic potential of multiple pathways. This technical guide provides an in-depth analysis of the binding affinity and functional selectivity of VNP for its primary targets: Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B). We will dissect the molecular interactions, signaling consequences, and the experimental methodologies required to validate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of VNP's mechanism of action at the receptor level.
Introduction: The Rationale Behind a Chimeric Peptide
The natriuretic peptide system is a critical regulator of cardiovascular and renal homeostasis.[1][2] Its primary ligands include Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[3][4] These peptides exert their effects through two key signaling receptors, NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity.[3][5]
-
NPR-A is the principal receptor for ANP and BNP, mediating potent natriuretic, diuretic, and vasodilatory effects.[1][3][6]
-
NPR-B is the selective receptor for CNP, which is primarily recognized for its role in vasorelaxation and inhibition of vascular smooth muscle proliferation.[3][7]
Vasonatrin peptide (VNP) was engineered as a synthetic chimera to combine the distinct therapeutic profiles of these natural ligands. It consists of the 22-amino acid ring structure of CNP and the 5-amino acid carboxy-terminus of ANP.[8][9][10][11] This unique structure was designed to create a single molecule capable of engaging both receptor subtypes, potentially offering a broader and more potent therapeutic window for conditions like heart failure and hypertension.[8][10]
Receptor Architecture and Signaling
NPR-A and NPR-B are single-pass transmembrane proteins that function as homodimers.[1][12] Their architecture is comprised of three key functional regions:
-
An Extracellular Ligand-Binding Domain: This is where VNP and other natriuretic peptides dock.
-
A Single Transmembrane Helix: This anchors the receptor in the cell membrane.
-
An Intracellular Domain: This region is complex, containing a kinase homology domain (KHD) that regulates activity and a guanylyl cyclase (GC) catalytic domain.[2][12]
Upon ligand binding, a conformational change is transmitted across the membrane, activating the GC domain. This catalyzes the conversion of Guanosine Triphosphate (GTP) to the second messenger, cyclic Guanosine Monophosphate (cGMP).[6][13] Elevated intracellular cGMP then activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets to elicit the final physiological response.[6]
Comparative Binding Affinity: VNP's Preference for NPR-B
While designed as a dual agonist, comprehensive studies reveal that VNP does not interact with NPR-A and NPR-B equally. Research demonstrates that VNP binds to both receptors but exhibits a clear and significant preference for NPR-B.[14][15]
A pivotal study combined molecular dynamics simulations with functional cell-based assays to elucidate this preference.[14][15] The molecular modeling indicated a more stable and energetically favorable interaction between VNP and NPR-B.[14][15] This was characterized by lower van der Waals and electrostatic energy values for the NPR-B/VNP complex compared to the NPR-A/VNP complex.[14][15] Furthermore, the modeling predicted a 25% increase in hydrogen bond formation between VNP and NPR-B, suggesting a tighter, more robust binding interface.[14][15]
This computational prediction was validated by functional data. In HEK-293 cells engineered to express either NPR-A or NPR-B, VNP stimulation resulted in an 11-fold greater accumulation of cGMP in the NPR-B expressing cells compared to the NPR-A expressing cells.[14][15] This demonstrates that the higher binding affinity translates directly into more potent receptor activation and signal transduction.
Data Summary: VNP Interaction with NPR-A vs. NPR-B
| Feature | Natriuretic Peptide Receptor-A (NPR-A) | Natriuretic Peptide Receptor-B (NPR-B) | Source |
| Primary Natural Ligands | ANP, BNP | CNP | [3][16] |
| VNP Binding | Binds | Preferential Binding | [14][15] |
| Molecular Dynamics | Higher Potential Energy | Lower Van der Waals & Electrostatic Energy, 25% more H-bonds | [14][15] |
| Functional Activation | Baseline cGMP Stimulation | 11-fold Higher cGMP Stimulation | [14][15] |
Experimental Validation: Protocols and Workflow
To ensure scientific integrity, the claims of differential binding affinity and functional selectivity must be validated through rigorous, self-validating experimental systems. The use of recombinant cell lines, such as HEK-293 cells devoid of endogenous natriuretic peptide receptors, is critical. This approach isolates the activity of the specific transfected receptor (NPR-A or NPR-B), eliminating confounding variables.
Experimental Workflow Overview
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Vasonatrin Peptide for NPR-A and NPR-B.
Causality: This assay directly quantifies the ability of VNP to compete with a known high-affinity radiolabeled ligand for the receptor's binding site. A lower Kᵢ value indicates a higher binding affinity.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK-293 cells stably transfected with either human NPR-A or human NPR-B.
-
Harvest cells and perform mechanical or nitrogen cavitation lysis in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove nuclei and debris.
-
Pellet the membrane fraction from the supernatant by ultracentrifugation. Resuspend the membrane pellet in a binding buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine a fixed amount of cell membrane preparation (e.g., 20-50 µg protein).
-
Add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-ANP for NPR-A; ¹²⁵I-CNP for NPR-B) near its Kₔ value.
-
Add increasing concentrations of unlabeled VNP (competitor), typically from 10⁻¹² M to 10⁻⁶ M.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled natural ligand, e.g., 1 µM ANP or CNP).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation & Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of VNP.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Intracellular cGMP Accumulation Assay
Objective: To measure the functional consequence of VNP binding to NPR-A and NPR-B by quantifying second messenger production.
Causality: This assay provides a direct measure of receptor activation. A more potent and efficacious cGMP response at lower VNP concentrations confirms higher functional selectivity, corroborating the binding data.
Methodology:
-
Cell Culture and Plating:
-
Plate NPR-A- and NPR-B-transfected HEK-293 cells into 24- or 48-well plates and grow to near confluency.
-
-
Assay Preparation:
-
Wash the cell monolayers with a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells for 15-20 minutes with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX (3-isobutyl-1-methylxanthine). This is a critical step to prevent the degradation of newly synthesized cGMP, thereby amplifying the signal.
-
-
Peptide Stimulation:
-
Add varying concentrations of VNP (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells. Include a vehicle control (buffer only).
-
Incubate for a fixed period, typically 10-15 minutes, at 37°C.
-
-
Lysis and Quantification:
-
Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).
-
Incubate for 10 minutes to ensure complete cell lysis and release of intracellular cGMP.
-
Collect the lysates. If using an acidic lysis buffer, the samples may need to be acetylated to improve assay sensitivity, depending on the kit manufacturer's instructions.
-
Quantify the cGMP concentration in each lysate using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein content in parallel wells to account for variations in cell number.
-
Plot the normalized cGMP concentration against the log concentration of VNP.
-
Use non-linear regression to fit the data to a dose-response curve and determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect) for VNP at each receptor. Compare these values between the NPR-A and NPR-B cell lines.
-
Conclusion and Therapeutic Implications
Vasonatrin peptide is a dual agonist of natriuretic peptide receptors with a distinct and functionally significant preference for NPR-B.[14][15] This selectivity is supported by molecular modeling, direct binding assays, and functional readouts of second messenger production.[14][15] The 11-fold greater cGMP stimulation via NPR-B compared to NPR-A underscores a potent activation of the CNP-associated pathway.[14]
This unique pharmacological profile suggests that VNP's therapeutic effects may be driven by a combination of potent vasorelaxation (NPR-B mediated) and moderate natriuresis (NPR-A mediated).[8][10] For drug development professionals, VNP serves as a compelling example of how chimeric peptide design can fine-tune receptor selectivity to create novel therapeutic agents with potentially superior efficacy and safety profiles compared to their natural counterparts.
References
-
Potter, L. R., Yoder, A. R., Flora, D. R., Antos, L. K., & Dickey, D. M. (2009). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of Experimental Pharmacology, (191), 341–366. [Link]
-
Ogawa, H., & Misono, K. S. (2012). Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase. The Journal of Biochemistry, 151(4), 353-363. [Link]
-
Jiang, Y. S., Lei, J. Y., Chen, Y., & Jin, J. (2014). Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications, 446(4), 1276–1280. [Link]
-
ResearchGate. (n.d.). Structure of natriuretic peptides and signaling mechanism of NPR-A. [Link]
-
Misono, K. S. (2002). Natriuretic peptide receptor: structure and signaling. The Journal of Biochemistry, 131(1), 1-10. [Link]
-
Kilic, A., Velmurugan, S., & Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Molecular Biosciences, 8, 720996. [Link]
-
Jiang, Y. S., Lei, J. Y., Chen, Y., & Jin, J. (2014). Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications, 446(4), 1276-1280. [Link]
-
Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C., Jr. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of Clinical Investigation, 92(4), 2048–2052. [Link]
-
Potter, L. R. (2006). Natriuretic Peptides, Their Receptors, and Cyclic Guanosine Monophosphate-Dependent Signaling Functions. Endocrine Reviews, 27(1), 47-72. [Link]
-
Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of clinical investigation, 92(4), 2048–2052. [Link]
-
Suga, S., Nakao, K., Hosoda, K., Mukoyama, M., Ogawa, Y., Shirakami, G., Arai, H., Komatsu, Y., Saito, Y., Kambayashi, Y., et al. (1992). Receptor selectivity of natriuretic peptide family, atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide. Endocrinology, 130(1), 229–239. [Link]
-
Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C. (1993). Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide. Journal of Clinical Investigation, 92(4), 2048-2052. [Link]
-
Ito, H. (1994). Mechanisms of Action of Atrial Natriuretic Factor and C-Type Natriuretic Peptide. Hypertension, 23(2), 213-219. [Link]
-
Yamaguchi, M., Koyama, H., Tanaka, S., Yasunaga, K., & Miki, T. (1998). Structure of the Type B Human Natriuretic Peptide Receptor Gene and Association of a Novel Microsatellite Polymorphism With Essential Hypertension. Hypertension, 32(5), 803-808. [Link]
-
Brown, J., & Zuo, Z. (1992). C-type natriuretic peptide and atrial natriuretic peptide receptors of rat brain. The American journal of physiology, 263(1 Pt 2), F89-96. [Link]
-
De Vente, J., Van den Hurk, J. A., & Steinbusch, H. W. (1998). Higher proportions of type C than of types A and B natriuretic peptide receptors exist in the rat ciliary body. Neuroscience letters, 240(3), 151-154. [Link]
-
Potter, L. R., Yoder, A. R., Flora, D. R., Antos, L. K., & Dickey, D. M. (2009). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of Experimental Pharmacology, (191), 341-366. [Link]
-
ResearchGate. (n.d.). The structures of human atrial natriuretic peptide (h-ANP), human... [Link]
-
Wikipedia. (n.d.). Atrial natriuretic peptide. [Link]
-
Villanueva, M. T., González-Timón, B., & Arilla-Ferreiro, E. (1998). Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries. Peptides, 19(2), 291-298. [Link]
-
Kunzelmann, K., Gerlach, U., Veltman, K., & Schillers, H. (2001). Signaling and distribution of NPR-Bi, the human splice form of the natriuretic peptide receptor type B. American Journal of Physiology-Cell Physiology, 281(4), C1305-C1313. [Link]
-
Abels, J., Knape, J. T., & Schryver, E. (1993). Urodilatin binds to and activates renal receptors for atrial natriuretic peptide. Hypertension, 21(4), 432-438. [Link]
-
Lei, J. Y., Jiang, Y. S., & Jin, J. (2002). Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts. Acta pharmacologica Sinica, 23(11), 1003-1008. [Link]
-
Garg, R., & Garg, U. C. (2010). Atrial natriuretic peptides and urodilatin modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(5), 487-495. [Link]
-
ResearchGate. (n.d.). Role of urodilatin under physiological and pathophysiological... [Link]
-
Matsukawa, N., Grzesik, W. J., Takahashi, N., Pandey, K. N., Pang, S., Yamauchi, M., & Smithies, O. (1999). The natriuretic peptide clearance receptor locally modulates the physiological effects of the natriuretic peptide system. Proceedings of the National Academy of Sciences, 96(13), 7403-7408. [Link]
Sources
- 1. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natriuretic peptide receptor: structure and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Physiological Effects of Vasonatrin Peptide on Renal Function
The following technical guide details the physiological effects of Vasonatrin Peptide (VNP) on renal function. This document is structured for researchers and drug development professionals, focusing on mechanistic pathways, experimental validation, and therapeutic implications.
Executive Summary: The Chimeric Advantage
Vasonatrin Peptide (VNP) represents a strategic evolution in peptide therapeutics—a synthetic chimera designed to bridge the functional gap between Atrial Natriuretic Peptide (ANP) and C-Type Natriuretic Peptide (CNP). While ANP is a potent renal secretagogue (natriuresis/diuresis) and CNP is a dominant venodilator and antifibrotic agent, neither possesses the complete cardiorenal protective profile required for complex syndromes like resistant hypertension or hepatorenal syndrome.
VNP fuses the 22-amino acid ring structure of CNP with the 5-amino acid C-terminus of ANP .[1][2] This structural engineering grants VNP a unique dual-agonism profile: it retains the venodilating properties of CNP (via NPR-B) while acquiring the natriuretic potency of ANP (via NPR-A), offering a "best of both worlds" approach to renal hemodynamics.
Molecular Pharmacology & Signaling Architecture
To understand the renal effects of VNP, one must first master its receptor dynamics. Unlike native peptides which are highly selective, VNP exhibits promiscuity across the Natriuretic Peptide Receptor (NPR) family.
Receptor Binding Profile
-
NPR-A (Guanylyl Cyclase-A): Dominant in the renal glomerulus and collecting duct. VNP binding triggers cGMP production, driving natriuresis.
-
NPR-B (Guanylyl Cyclase-B): Dominant in the vasculature and interstitial fibroblasts. VNP binding here drives venodilation and inhibits fibrosis.
-
NPR-C (Clearance Receptor): VNP binds with high affinity. While historically termed a "clearance" receptor, engagement here also prevents cAMP accumulation, potentially modulating tubular transport.
The cGMP-PKG Axis
The renal efficacy of VNP relies on the activation of particulate Guanylyl Cyclase (pGC). Upon binding NPR-A/B, the intracellular domain catalyzes the conversion of GTP to cGMP. This secondary messenger activates Protein Kinase G (PKG), which phosphorylates downstream targets to alter ion transport and vascular tone.
Visualization: VNP Signaling Cascade
The following diagram illustrates the dual-receptor activation pathway utilized by VNP in renal tissue.
Caption: VNP activates both NPR-A and NPR-B, converging on cGMP/PKG signaling to drive vasorelaxation (via BKCa channels) and natriuresis (via ENaC inhibition).
Physiological Effects on Renal Function[1][2][4][5][6][7][8]
VNP exerts a multi-tiered influence on the kidney, distinct from ANP or CNP alone.[2][3][4]
Renal Hemodynamics (GFR & RBF)
-
Glomerular Filtration Rate (GFR): VNP significantly increases GFR. Mechanistically, this is attributed to the classic natriuretic peptide "push-pull" mechanism: dilation of the afferent arteriole (increasing perfusion pressure) combined with constriction of the efferent arteriole (increasing intraglomerular pressure).
-
Renal Blood Flow (RBF): Unlike pure vasoconstrictors, VNP maintains or increases RBF due to its potent arterial vasodilating properties (inherited from the CNP ring). This prevents the renal ischemia often associated with aggressive diuresis.
Tubular Function & Sodium Handling
-
Natriuresis: VNP inhibits sodium reabsorption in the collecting duct. The cGMP-PKG axis reduces the open probability of the Epithelial Sodium Channel (ENaC).
-
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: VNP suppresses renin release from juxtaglomerular cells. By interrupting the RAAS loop, VNP prevents the compensatory sodium retention that typically limits the efficacy of loop diuretics.
Comparative Efficacy Data
The table below summarizes the renal effects of VNP relative to its parent peptides.
| Physiological Parameter | ANP (Parent 1) | CNP (Parent 2) | Vasonatrin Peptide (VNP) |
| Primary Receptor | NPR-A | NPR-B | Dual (NPR-A & NPR-B) |
| Natriuresis | +++ (High) | + (Low) | ++ (Moderate/High) |
| Venodilation | + | +++ | +++ |
| Arterial Vasodilation | ++ | + | +++ (Unique Synergy) |
| Anti-fibrotic Action | + | +++ | +++ |
| Renin Inhibition | ++ | + | ++ |
Validated Experimental Protocols
Critical Pre-Clinical Considerations
-
Anesthesia Choice: Avoid agents that suppress renin (e.g., high-dose barbiturates). Inactin (Thiobutabarbital) is the gold standard for renal clearance in rats as it maintains stable hemodynamics.
-
Volume Maintenance: VNP is a diuretic. You must replace urinary losses dynamically to prevent volume depletion, which would artificially lower GFR and mask the peptide's true effects.
-
Stabilization: Allow at least 60 minutes post-surgery for blood pressure to stabilize before collecting baseline data.
Workflow: Rat Renal Clearance Study
The following workflow utilizes FITC-Inulin for GFR determination, avoiding the radioactive hazards of H3-Inulin while maintaining high accuracy.
Caption: Step-by-step renal clearance protocol. Note the critical fluid replacement loop (red dashed line) to maintain isovolemia during VNP-induced diuresis.
Protocol Details
-
Subject: Male Sprague-Dawley Rats (250-300g).
-
Infusate: FITC-Inulin (2%) in 0.9% Saline. Infusion rate: 1.0 - 2.0 mL/hr/100g BW.
-
VNP Administration:
-
Bolus: 5 µg/kg (to rapidly saturate clearance receptors).
-
Maintenance: 0.1 - 1.0 µg/kg/min.
-
-
Sample Collection: Collect urine via bladder catheter into pre-weighed tubes. Mid-point blood samples via femoral artery.
-
Calculation:
References
-
Wei CM, Kim CH, Miller VM, Burnett JC Jr. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide.[1][2][5][3][6] Journal of Clinical Investigation. [Link]
-
Jiang Z, et al. (2014).[1][2] Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB.[7] Biochemical and Biophysical Research Communications. [Link]
-
Lumsden, N. G., et al. (2010). C-type natriuretic peptide in the human kidney: the role of the proximal tubule. American Journal of Physiology-Renal Physiology. [Link]
-
Kishimoto, I., et al. (1996). Natriuretic peptide system in the kidney: its role in hypertension and renal failure. Nephrology Dialysis Transplantation. [Link]
-
Brenner, B. M., et al. (1990). Glomerular filtration.[4][8] The Kidney.[2][9][3][4][6][10] (Standard Reference Text). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Vasoactive Molecules and the Kidney | Abdominal Key [abdominalkey.com]
- 10. Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
The VNP/BNP Signaling Axis: A Deep Dive into cGMP-PKG Pathway Activation and Its Therapeutic Implications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The natriuretic peptide system, particularly the axis involving B-type Natriuretic Peptide (BNP), also referred to as Ventricular Natriuretic Peptide (VNP), represents a critical counter-regulatory mechanism in cardiovascular homeostasis. This system's primary function is to oppose the detrimental effects of cardiac stress, such as hypertrophy and fibrosis.[1][2] The signaling cascade is initiated by the binding of BNP to its cognate receptor, Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[3][4] This engagement triggers the intracellular synthesis of the second messenger, cyclic guanosine monophosphate (cGMP). Elevated cGMP levels subsequently activate cGMP-dependent Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates a suite of downstream targets to elicit profound physiological responses, including vasodilation, natriuresis, and direct anti-hypertrophic effects on cardiomyocytes.[5][6] Understanding the intricacies of this pathway is paramount for developing novel therapeutics for heart failure and hypertension. This guide provides a detailed technical overview of the VNP/BNP-cGMP-PKG signaling cascade, outlines robust methodologies for its investigation, and discusses the causality behind key experimental choices.
Part 1: The Core Signaling Cascade: From Receptor to Kinase
The VNP/BNP signaling pathway is a canonical example of transmembrane signal transduction. Its elegance lies in its directness, converting an extracellular hormonal signal into an intracellular kinase-mediated response with high fidelity.
1.1 The Ligand: B-type Natriuretic Peptide (BNP/VNP)
Initially discovered in the porcine brain, BNP is predominantly synthesized and secreted by ventricular cardiac myocytes in response to ventricular wall stress and distension.[4][7] Its expression and circulating levels are markedly increased during cardiac hypertrophy and heart failure, making it a crucial diagnostic and prognostic biomarker for these conditions.[1][7]
1.2 The Receptor: Natriuretic Peptide Receptor-A (NPR-A)
BNP exerts its biological effects by binding to the high-affinity NPR-A receptor.[2] This receptor is a single-pass transmembrane protein with three key functional domains:
-
An Extracellular Ligand-Binding Domain: Recognizes and binds ANP and BNP.
-
A Transmembrane Domain: Anchors the receptor in the plasma membrane.
-
An Intracellular Domain: Contains a kinase homology domain and a C-terminal guanylyl cyclase (GC) catalytic domain.[3][8]
The binding of BNP to the extracellular domain induces a conformational change that is transmitted across the membrane, leading to the activation of the intracellular GC domain.[8] This activation catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[5]
1.3 The Second Messenger: Cyclic Guanosine Monophosphate (cGMP)
cGMP is a pivotal intracellular second messenger that orchestrates a wide array of physiological processes.[9] In the context of VNP/BNP signaling, the burst in cGMP synthesis is the central transduction event. The cellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs), primarily PDE5 and PDE9 in cardiomyocytes.[6][10]
1.4 The Effector Kinase: Protein Kinase G (PKG)
The primary downstream effector of cGMP in the cardiovascular system is Protein Kinase G (PKG), a serine/threonine-specific protein kinase.[5][11] PKG exists as an inactive dimer. The binding of cGMP to allosteric sites on the N-terminal regulatory domains of the kinase induces a conformational change that relieves autoinhibition and activates the C-terminal catalytic domains.[11] Activated PKG then phosphorylates numerous target proteins within the cell, leading to the ultimate physiological effects.[5][12]
Caption: The VNP/BNP-cGMP-PKG signaling cascade.
Part 2: Methodologies for Pathway Interrogation
Investigating the VNP/BNP signaling pathway requires precise and validated methods to quantify key molecular events. The two most critical measurements are the accumulation of the second messenger, cGMP, and the resulting activation of the effector kinase, PKG.
This protocol describes a common and robust method for measuring changes in intracellular cGMP concentration in response to VNP/BNP stimulation in cultured cells (e.g., primary cardiomyocytes or H9c2 cells).
Causality Behind Experimental Choices:
-
Competitive ELISA: This format is chosen for its high sensitivity and specificity, allowing for the detection of small changes in cGMP levels within a complex cell lysate.
-
Phosphodiesterase (PDE) Inhibitor: The inclusion of a broad-spectrum PDE inhibitor like IBMX is critical. It prevents the rapid degradation of newly synthesized cGMP, thereby amplifying the signal and providing a more accurate measurement of guanylate cyclase activity. This is a self-validating step; without it, the signal could be artificially low.
-
Acidification: Lysing cells with hydrochloric acid (HCl) not only stops the reaction but also acetylates the cGMP (if an acetylation kit is used), which significantly increases the sensitivity of the assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., neonatal rat ventricular myocytes) in 12-well plates and grow to ~90% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to the experiment to reduce basal signaling activity.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
Stimulate cells with varying concentrations of VNP/BNP (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 10 minutes).
-
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Immediately add 250 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Processing:
-
Centrifuge the lysate at 1000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing cGMP) to a new tube.
-
Store samples on ice or at -80°C for long-term storage.
-
-
Competitive ELISA:
-
Perform the assay according to the manufacturer's instructions (e.g., Cayman Chemical, R&D Systems).
-
Principle: Free cGMP in the sample competes with a fixed amount of a cGMP-tracer (e.g., cGMP conjugated to alkaline phosphatase) for binding to a limited number of cGMP-specific antibody sites coated on the plate. The amount of tracer that binds is inversely proportional to the amount of cGMP in the sample.
-
Briefly, add samples and standards to the antibody-coated plate.
-
Add the cGMP-tracer to all wells.
-
Incubate for 18 hours at 4°C.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., pNPP). The enzyme on the bound tracer will convert the substrate, producing a colorimetric signal.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cGMP standards.
-
Calculate the cGMP concentration in each sample by interpolating its absorbance value from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the lysate (determined by a BCA assay) to account for variations in cell number.
-
PKG activity can be assessed by measuring the phosphorylation of a specific substrate. This protocol outlines a non-radioactive, fluorescence-based kinase assay.
Causality Behind Experimental Choices:
-
Specific Substrate: Using a fluorescently labeled, specific peptide substrate for PKG ensures that the measured activity is not due to other kinases.
-
Controls: Including a "no ATP" control is essential to measure background fluorescence. A control with a specific PKG inhibitor (e.g., KT5823) validates that the observed phosphorylation is indeed PKG-dependent.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Treat and lyse cells as described above, but use a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase reaction buffer, ATP, and a fluorescent PKG peptide substrate (e.g., a FRET-based substrate).
-
In a 96-well plate, add a fixed amount of cell lysate (e.g., 20 µg of total protein) to each well.
-
To initiate the reaction, add the master mix to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths. The phosphorylation of the substrate will induce a change in its fluorescent properties.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no ATP" wells).
-
Express PKG activity as relative fluorescence units (RFU) per microgram of protein per minute.
-
Caption: Experimental workflow for VNP pathway analysis.
Part 3: Data Presentation and Validation
Clear presentation and rigorous validation of data are essential for trustworthiness. Quantitative data should be summarized in tables for easy comparison, and all experiments must include controls to validate the results.
The results from a dose-response experiment can be presented as follows:
| VNP [nM] | Mean [cGMP] (pmol/mg protein) ± SEM | Fold Change vs. Control | Mean PKG Activity (RFU/µ g/min ) ± SEM | Fold Change vs. Control |
| 0 (Control) | 5.2 ± 0.4 | 1.0 | 112.5 ± 8.9 | 1.0 |
| 1 | 28.6 ± 2.1 | 5.5 | 248.6 ± 15.2 | 2.2 |
| 10 | 89.4 ± 6.5 | 17.2 | 534.7 ± 33.1 | 4.8 |
| 100 | 155.3 ± 11.8 | 29.9 | 855.1 ± 55.6 | 7.6 |
Trustworthiness through Self-Validating Systems:
-
Positive Control: Use a direct activator of guanylate cyclase (e.g., a nitric oxide donor like SNP for the related sGC pathway) or a cell-permeable cGMP analog (e.g., 8-Br-cGMP) to confirm that the downstream machinery (PKG activation) is functional.
-
Negative Control: Use a receptor antagonist or a PKG inhibitor (KT5823) to demonstrate that the observed effects are specifically mediated by the VNP receptor and PKG, respectively.
-
Dose-Response: Demonstrating a clear dose-dependent increase in both cGMP and PKG activity provides strong evidence for a causal link.
Part 4: Conclusion and Future Directions
The VNP/BNP-cGMP-PKG signaling pathway is a cornerstone of cardiovascular regulation and a validated target for therapeutic intervention.[11] A thorough understanding of its molecular mechanics, coupled with robust and well-controlled experimental methodologies, is critical for researchers and drug developers aiming to harness its protective effects. Future research will likely focus on pathway compartmentalization—understanding how cGMP/PKG signals are spatially and temporally controlled within the cell—and the development of novel PKG-specific activators that could offer more targeted therapeutic benefits for patients with heart failure and other cardiovascular diseases.[11][13]
References
-
A friend within the heart: natriuretic peptide receptor signaling. Journal of Clinical Investigation. [Link]
-
Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. PMC. [Link]
-
Ventricular expression of natriuretic peptides inNpr1 −/− mice with cardiac hypertrophy and fibrosis. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Effect of endogenous natriuretic peptide system on ventricular and coronary function in failing heart. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Visualizing the Basis for Paracrine Natriuretic Peptide Signaling in Human Heart. Circulation. [Link]
-
Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. PMC. [Link]
-
cGMP-PKG signaling pathway. CUSABIO. [Link]
-
Atrial and Brain Natriuretic Peptides. Cardiovascular Physiology Concepts. [Link]
-
Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. PMC. [Link]
-
cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging. MDPI. [Link]
-
Physiology and clinical significance of natriuretic hormones. PMC. [Link]
-
Cyclic GMP and PKG Signaling in Heart Failure. Frontiers in Physiology. [Link]
-
The role of cGMP and its signaling pathways in kidney disease. American Journal of Physiology-Renal Physiology. [Link]
-
Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events. Journal of the American Heart Association. [Link]
-
The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism. PMC. [Link]
-
Physiological Actions of Natriuretic Peptides. ALPCO. [Link]
-
Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α. Journal of Biological Chemistry. [Link]
Sources
- 1. JCI - A friend within the heart: natriuretic peptide receptor signaling [jci.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. cusabio.com [cusabio.com]
- 6. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 7. Physiology and clinical significance of natriuretic hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Vasonatrin Peptide (VNP) TFA: Molecular Characterization, Signaling Mechanisms, and Experimental Workflows
Executive Summary
Vasonatrin Peptide (VNP) represents a paradigm of rational drug design in cardiovascular pharmacology. Engineered as a synthetic chimera, VNP integrates the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the 5-amino acid C-terminus of atrial natriuretic peptide (ANP)[1]. This structural fusion endows VNP with a unique, dual-pharmacological profile: it retains the venodilating properties of CNP and the natriuretic/diuretic properties of ANP, while exhibiting distinct arterial vasodilating actions and cardioprotective effects against ischemia-reperfusion injury[2],[3].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous breakdown of VNP’s molecular parameters, its intracellular signaling cascades, and the self-validating experimental methodologies required to synthesize and evaluate this peptide accurately.
Molecular Architecture & Physicochemical Profile
The biological efficacy of VNP is inextricably linked to its primary amino acid sequence and its secondary structural constraints. The sequence consists of 27 amino acids, featuring a critical intramolecular disulfide bond[4].
The Role of the Trifluoroacetate (TFA) Salt
During Solid-Phase Peptide Synthesis (SPPS), the final global deprotection and resin cleavage step typically utilizes concentrated trifluoroacetic acid (TFA)[5]. Because VNP contains multiple basic moieties—specifically the N-terminal
Quantitative Data Summary
| Parameter | Specification |
| Peptide Sequence | Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr[4] |
| Sequence Length | 27 Amino Acids[6] |
| Disulfide Bridge | Cys6 – Cys22 (Forms a 17-amino acid ring)[4] |
| Molecular Weight (Free Base) | ~2865.37 g/mol [4],[7] |
| Salt Form | Trifluoroacetate (TFA)[2] |
| Target Receptors | Natriuretic Peptide Receptors (NPR-A, NPR-B)[8] |
Mechanistic Pharmacology: The cGMP-PKG Axis
VNP exerts its physiological effects by binding to the particulate guanylyl cyclase-coupled receptors, NPR-A and NPR-B[8]. The 17-amino acid ring structure, stabilized by the Cys6-Cys22 disulfide bond, is the thermodynamic linchpin necessary for docking into the extracellular ligand-binding domain of these receptors[9].
-
Receptor Activation: Binding induces a conformational change that activates the intracellular guanylyl cyclase domain, catalyzing the conversion of GTP to cyclic GMP (cGMP)[10].
-
Kinase Activation: Elevated intracellular cGMP activates Protein Kinase G (PKG)[3].
-
Divergent Downstream Effectors:
-
In Vascular Smooth Muscle: PKG phosphorylates and activates large-conductance Ca
-activated potassium channels (BKCa). This triggers potassium efflux, cellular hyperpolarization, and subsequent vasodilation[8]. -
In Cardiomyocytes: The VNP-cGMP-PKG axis inhibits Endoplasmic Reticulum (ER) stress by downregulating glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), thereby protecting the diabetic heart against ischemia-reperfusion injury[3].
-
Fig 1: VNP-cGMP-PKG signaling cascade mediating vasodilation and cardioprotection.
Methodological Framework: Synthesis and Functional Validation
Reproducible data relies on self-validating experimental designs. Below are the critical, step-by-step workflows for synthesizing and evaluating VNP, including the causality behind each methodological choice.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of VNP TFA
-
Resin Loading & Elongation: Synthesize the 27-amino acid sequence from C-terminus to N-terminus on a solid support resin using standard Fmoc or Boc chemistry[5].
-
Disulfide Bridge Formation (Oxidation): Subject the resin-bound or cleaved peptide to controlled oxidation (e.g., using iodine or air oxidation in a dilute basic solution).
-
Causality: The intramolecular disulfide bond between Cys6 and Cys22 is absolute requisite for biological activity. Without this 17-amino acid ring, the peptide cannot bind to NPRs[9].
-
-
Cleavage and Deprotection: Treat the peptide with a cleavage cocktail containing Trifluoroacetic Acid (TFA) and scavengers.
-
Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups, yielding the biologically active VNP TFA salt[5].
-
-
Purification: Purify via Preparative RP-HPLC to >95% purity and lyophilize[4].
Protocol B: Ex Vivo Vasorelaxation Assay (Organ Bath)
This assay measures the direct vasodilating properties of VNP on isolated arterial rings[11].
-
Tissue Preparation: Isolate rat aortic or mesenteric rings and mount them in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution.
-
Causality: This buffer maintains tissue viability, physiological pH, and necessary electrolyte balance for smooth muscle contractility.
-
-
Endothelial Validation (Self-Validation Step): Pre-contract the tissue slightly, then apply Acetylcholine (Ach,
M).-
Causality: Ach induces Nitric Oxide (NO) release only if the endothelium is intact. Because VNP operates primarily via direct action on smooth muscle NPRs (endothelium-independent), verifying endothelial status controls for biological variability and ensures observed relaxant effects are unequivocally attributed to VNP[11],[1].
-
-
Pre-contraction: Induce a stable contraction using an
-adrenergic agonist like Norepinephrine (NE, M) or Phenylephrine[11].-
Causality: Vasorelaxation cannot be quantified in a vessel at its resting basal tone. Establishing an elevated tension baseline allows for the quantification of a dose-dependent relaxation curve.
-
-
Cumulative Dosing: Add VNP cumulatively (
to M) and record the percentage of relaxation relative to the NE-induced maximum[11].
Fig 2: Self-validating ex vivo organ bath workflow for assessing VNP vasorelaxation.
Protocol C: In Vitro cGMP Accumulation Assay
To confirm that synthesized VNP successfully activates guanylyl cyclase, intracellular cGMP levels must be quantified[10].
-
Cell Culture: Plate H9c2 cardiomyocytes or vascular smooth muscle cells (VSMCs) and allow them to adhere.
-
Pre-incubation with IBMX: Incubate cells with 3-isobutyl-1-methylxanthine (IBMX, 1 mM) for 30 minutes prior to VNP exposure[5].
-
Causality (Self-Validation): IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid intracellular degradation of newly synthesized cGMP, preventing false-negative readouts and allowing for accurate quantification of VNP-induced guanylyl cyclase activity.
-
-
VNP Stimulation: Expose cells to varying concentrations of VNP (
to M) for 15-30 minutes[10]. -
Lysis and Detection: Lyse the cells and quantify cGMP using a competitive immunoassay (e.g., AlphaScreen or RIA)[5].
References
- MedChemExpress.
- Oxford Academic. "Atrial natriuretic peptide mimetics and vasopeptidase inhibitors".
- American Journal of Physiology.
- USBio.
- Biomed / Physiol Res.
- Aapptec Peptides.
- AME Groups. "Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts".
- ResearchGate.
- PMC.
- ConnectSci.
- Google Patents.
Sources
- 1. US5583108A - Vasonatrin peptide and analogs thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. AC-NP: A Novel Chimeric Peptide with Natriuretic and Vasorelaxing Actions - PMC [pmc.ncbi.nlm.nih.gov]
Vasonatrin Peptide (VNP): Molecular Modulation of BKCa Channels in Vascular Smooth Muscle
The following technical guide details the modulation of Large-Conductance Calcium-Activated Potassium (BKCa) channels by Vasonatrin Peptide (VNP) in vascular smooth muscle cells (VSMCs).
Technical Whitepaper | Application Note
Executive Summary
Vasonatrin Peptide (VNP) represents a synthetic triumph in peptide engineering, designed to bridge the pharmacological profiles of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP).[1] While native natriuretic peptides are critical regulators of vascular tone, their therapeutic utility is often limited by receptor specificity and rapid degradation.
This guide analyzes the specific mechanism by which VNP induces hyperpolarization in Vascular Smooth Muscle Cells (VSMCs). The core effector in this pathway is the BKCa channel (KCa1.1) .[2][3] Through a cGMP-dependent Protein Kinase G (PKG) phosphorylation cascade, VNP significantly increases the open probability (
Structural Pharmacology: The Chimeric Advantage
VNP is not a naturally occurring peptide; it is a chimera engineered to maximize ligand-receptor interaction.
-
CNP Domain (Ring Structure): VNP retains the 22-amino acid ring structure of CNP.[1][4] This domain confers high affinity for NPR-B receptors, typically abundant in vascular smooth muscle and associated with antiproliferative effects.
-
ANP Domain (C-Terminus): VNP possesses the 5-amino acid C-terminal tail of ANP.[1][4] This extension enhances stability and facilitates interaction with NPR-A , the receptor primarily responsible for natriuresis and arterial vasodilation.
Sequence Composition: GLSKGCFGLKLDRIGSMSGLGC (CNP-22 Ring) + NSFRY (ANP C-terminus)
This dual-domain structure allows VNP to bypass the functional limitations of ANP (weak venodilation) and CNP (weak natriuresis), resulting in a compound that effectively targets the BKCa channel complex.
The Signaling Axis: NPR Activation to BKCa Modulation
The transduction of the VNP signal into an electrical event (hyperpolarization) follows a strict linear cascade. VNP binds to particulate Guanylyl Cyclase (pGC) receptors (NPR-A/B), distinct from the soluble Guanylyl Cyclase (sGC) activated by Nitric Oxide.
Mechanism of Action[2][5][6][7][8][9][10]
-
Ligand Binding: VNP binds to the extracellular domain of NPR-A or NPR-B on the VSMC membrane.
-
Cyclase Activation: The intracellular guanylyl cyclase domain converts GTP to cyclic GMP (cGMP).
-
Kinase Activation: Elevated cGMP binds to the regulatory domain of Protein Kinase G (PKG/cGK-I), inducing a conformational change that exposes the catalytic site.
-
Channel Phosphorylation: Active PKG phosphorylates the
-subunit of the BKCa channel at specific serine/threonine residues. -
Hyperpolarization: Phosphorylation increases the channel's calcium sensitivity and open probability (
). efflux ensues, hyperpolarizing the membrane and closing voltage-dependent L-type channels (VDCC).
Pathway Visualization
Figure 1: The VNP-NPR-cGMP-PKG signaling axis targeting BKCa channels in vascular smooth muscle.[5]
Experimental Validation: Electrophysiology Protocols
To empirically validate VNP modulation of BKCa channels, precise patch-clamp methodologies are required. The following protocol isolates BKCa currents (IBKCa) from other potassium currents (Kv, KATP) using specific pharmacological blockers.
Protocol: Whole-Cell Patch Clamp in VSMCs
Objective: Quantify the increase in BKCa current density induced by VNP.
Reagents:
-
Pipette Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 2.5 mM Na2ATP (pH 7.2).
-
Bath Solution (Tyrode's): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
VNP Stock:
M (Final bath concentration: to M). -
Blocker: Iberiotoxin (IbTX, 100 nM) – Highly selective BKCa blocker.
Workflow:
-
Giga-seal Formation: Establish a Giga-ohm seal on an isolated VSMC. Rupture membrane to enter whole-cell configuration.
-
Voltage Step Protocol: Hold membrane potential (
) at -60 mV. Apply depolarizing steps from -60 mV to +60 mV in 10 mV increments (200 ms duration). -
Baseline Recording: Record total outward
current ( ). -
VNP Application: Perfusion of VNP (
M) for 3-5 minutes. Record . -
Validation (The "Subtractive" Method): Washout, then apply Iberiotoxin (100 nM). Record remaining current (
). -
Analysis: The net BKCa current is calculated as:
Validation: VNP should significantly increase the amplitude of the IbTX-sensitive component.
Experimental Logic Flow
Figure 2: Step-by-step electrophysiological workflow for isolating VNP effects on BKCa currents.
Data Synthesis: Comparative Efficacy
The following table summarizes the effects of VNP compared to standard modulators in rat mesenteric artery VSMCs.
| Modulator | Target | Concentration | Effect on BKCa Current | Physiological Outcome |
| VNP | NPR-A/B | Significant Increase (+) | Potent Vasorelaxation | |
| 8-Br-cGMP | PKG (Direct) | Significant Increase (+) | Mimics VNP effect | |
| Iberiotoxin (IbTX) | BKCa Pore | Abolished (-) | Prevents VNP relaxation | |
| HS-142-1 | NPR Antagonist | Inhibited (-) | Blocks VNP signaling | |
| Methylene Blue | Guanylyl Cyclase | Inhibited (-) | Blocks cGMP production |
Key Insight: The ability of 8-Br-cGMP (a cell-permeable cGMP analog) to mimic VNP, and the ability of HS-142-1 (a particulate GC inhibitor) to block VNP, confirms the NPR-cGMP-PKG pathway is the sole driver of BKCa activation in this context.
Translational Implications
The modulation of BKCa channels by VNP offers a distinct therapeutic advantage over traditional nitrates or calcium channel blockers.
-
Self-Limiting Repolarization: By activating BKCa, VNP leverages the cell's intrinsic negative feedback loop. As the cell hyperpolarizes, the driving force for
entry diminishes, preventing "calcium overload" without completely paralyzing the contractile machinery. -
Antiproliferative Synergy: The cGMP-PKG pathway also inhibits VSMC proliferation (neointima formation). This makes VNP a dual-action candidate for conditions like restenosis post-angioplasty and pulmonary hypertension , where both vasoconstriction and vascular remodeling are pathological drivers.
References
-
Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca2+-activated potassium channels in vascular smooth muscle cells. Source:[6][7] Physiological Research (2010) URL:[7][Link]
-
Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide. Source:[1][4] Journal of Clinical Investigation (1993) URL:[Link]
-
Inhibition of the proliferation of smooth muscle cells from human coronary bypass vessels by vasonatrin peptide. Source: Life Sciences (2002) URL:[Link]
-
Calcium- and voltage-gated BK channels in vascular smooth muscle. Source: Pflügers Archiv - European Journal of Physiology (2010) URL:[Link]
-
Modulation of BKCa channel gating by endogenous signaling molecules. Source: Physiology (2009) URL:[7][5][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modulation of BKCa channel gating by endogenous signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | The regulation of BK channel activity by pre- and post-translational modifications [frontiersin.org]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca(2+)-activated potassium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve Vasonatrin Peptide Trifluoroacetate for in vivo study
Application Note: Reconstitution and In Vivo Administration Protocol for Vasonatrin Peptide (VNP) Trifluoroacetate
Target Audience: Researchers, formulation scientists, and in vivo pharmacologists.
Executive Summary
Vasonatrin Peptide (VNP) is a highly potent, synthetic chimeric natriuretic peptide engineered by fusing the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the 5-amino acid C-terminus of atrial natriuretic peptide (ANP)[1][2]. This structural chimera endows VNP with the venodilating properties of CNP, the natriuretic actions of ANP, and unique arterial vasodilating capabilities[2][3]. This application note provides a field-validated, self-validating protocol for the solubilization and preparation of Vasonatrin Peptide Trifluoroacetate (TFA) for in vivo studies, ensuring maximum bioavailability, structural integrity, and physiological efficacy.
Mechanistic Grounding & Solubilization Rationale
Before introducing any solvent to a lyophilized peptide, analyzing its physicochemical properties is mandatory to prevent irreversible aggregation or loss of biological activity[4].
-
The Role of the TFA Counterion: VNP is synthesized via solid-phase peptide synthesis (SPPS) and purified using reversed-phase HPLC with TFA as an ion-pairing agent. The resulting VNP TFA salt form boasts significantly enhanced water solubility and stability compared to its free base counterpart[3][5]. The TFA counterion protonates the basic amino acids, facilitating rapid aqueous hydration[6].
-
Net Charge Calculation: Following standard peptide solubility heuristics, VNP (Sequence: GLSKGCFGLKLDRIGSMSGLGCNSFRY) contains multiple basic residues (Lys, Arg) and a protonated N-terminus, giving it an overall positive net charge at physiological pH[4][7]. Basic peptides with a net charge ≥ +1 are highly hydrophilic and should be initially reconstituted in pure water rather than complex buffer systems[7].
-
Buffer Incompatibility Warning: Dissolving VNP directly into Phosphate-Buffered Saline (PBS) can cause localized precipitation. Phosphate anions in PBS can form insoluble secondary salts with the basic residues of the peptide. Initial hydration must occur in a low-ionic-strength environment[6][7].
Pharmacological Mechanism of Action
Understanding the downstream targets of VNP is essential for designing appropriate in vivo endpoints. VNP binds to Natriuretic Peptide Receptors (NPR-A and NPR-B), activating particulate guanylyl cyclase. This elevates intracellular cGMP, which subsequently activates Protein Kinase G (PKG)[1][8]. In models of myocardial ischemia-reperfusion injury, this signaling cascade suppresses endoplasmic reticulum (ER) stress by downregulating GRP78 and CHOP, while simultaneously activating BKCa channels to induce vasorelaxation[1][8].
Fig 1: VNP mechanism of action via the cGMP-PKG signaling pathway.
Quantitative Solvent Compatibility
The following table summarizes the recommended solvents for VNP TFA based on its physicochemical profile and in vivo constraints[3][4][7].
| Solvent | Suitability for VNP TFA | Max Recommended Conc. | In Vivo Compatibility | Mechanistic Notes |
| Ultrapure Water (Milli-Q) | Optimal (Primary) | 1.0 - 2.0 mg/mL | High (when diluted) | Best for initial stock. Prevents ionic steric hindrance and precipitation. |
| 0.9% Physiological Saline | Optimal (Diluent) | < 1.0 mg/mL | Excellent | Ideal vehicle for IV/IP injection after primary aqueous reconstitution[9]. |
| 1X PBS (pH 7.2 - 7.4) | Good (Diluent) | < 1.0 mg/mL | Excellent | Do not use for initial dry powder dissolution to avoid phosphate gelling[6][7]. |
| DMSO / DMF | Not Recommended | N/A | Poor (Toxicity risks) | Unnecessary due to VNP's high aqueous solubility; organic solvents skew in vivo data[3]. |
| Dilute Acetic Acid (1-10%) | Rescue Solvent | 1.0 mg/mL | Moderate | Use only if the peptide batch exhibits unexpected hydrophobic aggregation[7]. |
Step-by-Step Reconstitution Protocol for In Vivo Studies
This methodology is designed as a self-validating system: each critical step includes a physiological rationale (causality) and an empirical checkpoint to ensure the protocol's integrity.
Phase 1: Preparation and Equilibration
-
Temperature Equilibration: Remove the lyophilized VNP TFA vial from -20°C storage. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric condensation. Moisture causes rapid peptide degradation, hydrolysis, and inaccurate mass calculations.
-
-
Centrifugation: Briefly centrifuge the sealed vial at 10,000 x g for 30 seconds.
-
Causality: Lyophilized powder often disperses onto the walls and cap during transit. Centrifugation ensures the entire peptide pellet is localized at the bottom, preventing yield loss.
-
Phase 2: Stock Solution Generation (1 mg/mL) 3. Primary Dissolution: Add the calculated volume of sterile, endotoxin-free Ultrapure Water directly to the lyophilized powder to achieve a 1 mg/mL stock concentration.
-
Self-Validation Checkpoint: The solution should become optically clear within 1-2 minutes. If the solution remains cloudy, apply gentle sonication in a room-temperature water bath for 30 seconds[6][7].
-
Agitation Control: Gently swirl or invert the vial. Do NOT vortex vigorously.
-
Causality: Vigorous vortexing introduces air bubbles and mechanical stress, leading to oxidation of the methionine (Met) and cysteine (Cys) residues or shear-induced aggregation[6].
-
Phase 3: Dilution for In Vivo Administration 5. Vehicle Dilution: Dilute the 1 mg/mL aqueous stock into sterile 0.9% physiological saline immediately prior to administration[9][10].
-
Example Calculation: For a 100 μg/kg intravenous (IV) dose in a 250 g rat, the required dose is 25 μg. Extract 25 μL of the 1 mg/mL stock and dilute into 200 μL of 0.9% saline[8].
-
TFA Toxicity Mitigation: Ensure the final injection volume dilutes the residual TFA to physiologically negligible levels.
Phase 4: Storage and Handling of Aliquots 7. Aliquotting: If the entire stock is not used immediately, divide the remaining 1 mg/mL aqueous stock into single-use aliquots (e.g., 50 μL/tube) purged with an inert gas (Argon or Nitrogen)[10]. 8. Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
-
Causality: Peptides in aqueous solutions are susceptible to hydrolysis. Single-use aliquots prevent repeated freeze-thaw cycles, which disrupt the peptide's secondary structure and promote inactive multimer formation[4].
Application Insights: In Vivo Dosing
When designing in vivo cardiovascular models, consider the pharmacokinetic profile of natriuretic peptides. In a streptozotocin-induced diabetic rat model of myocardial ischemia-reperfusion, VNP administered intravenously at 100 μg/kg 10 minutes prior to reperfusion significantly improved left ventricular systolic pressure and reduced apoptosis[3][8]. For sustained hemodynamic studies, continuous infusion (e.g., 25 μg/kg/h) via a microcatheter may be required to maintain elevated plasma cGMP levels due to the peptide's rapid renal clearance[8].
References
Sources
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. biobasic.com [biobasic.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. US5583108A - Vasonatrin peptide and analogs thereof - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Vasonatrin Peptide (VNP) Myocardial Ischemia-Reperfusion (MI/R) Rat Model Protocol
[1][2][3][4]
Executive Summary & Mechanism of Action
Vasonatrin Peptide (VNP) is a synthetic 27-amino acid chimera derived from C-type Natriuretic Peptide (CNP) and Atrial Natriuretic Peptide (ANP).[1][2][3] It fuses the 22-amino acid ring structure of CNP with the 5-amino acid C-terminus of ANP.[1][2][3][4] This unique structure confers dual pharmacological properties: the venodilating and anti-proliferative effects of CNP and the potent natriuretic/diuretic effects of ANP, without the hypotension often associated with pure ANP administration.
In the context of Ischemia-Reperfusion (I/R) Injury , particularly myocardial I/R, VNP acts as a potent cardioprotective agent.[5][6][7][8] Its efficacy is driven by the activation of the cGMP-PKG signaling axis, which suppresses Endoplasmic Reticulum (ER) stress and inhibits cardiomyocyte apoptosis.[5][7]
Mechanistic Pathway (VNP-cGMP-PKG Axis)
The following diagram illustrates the signal transduction pathway by which VNP attenuates reperfusion injury, specifically highlighting the inhibition of the ER stress markers GRP78 and CHOP.[7][8]
Figure 1: VNP binds to natriuretic receptors, elevating cGMP and activating PKG.[1][5][6][7][2][3][8][9][10][11][12] This cascade suppresses ER stress proteins (GRP78, CHOP) and calcium overload, ultimately reducing reperfusion injury.
Pre-Clinical Setup & Reagents[10]
Animal Model Selection
-
Species: Rat (Sprague-Dawley or Wistar).
-
Sex: Male (Females are often excluded in initial screens due to estrogenic cardioprotection).
-
Weight: 250–300 g.
-
Condition: Healthy or Streptozotocin (STZ)-induced Diabetic (VNP shows enhanced efficacy in diabetic hearts where ER stress is elevated).
Reagent Preparation
Vasonatrin Peptide (VNP)
-
Sequence: Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys6–Cys22).[12]
-
Molecular Weight: ~2865.37 Da.[12]
-
Reconstitution: Dissolve lyophilized VNP in sterile 0.9% saline.
-
Storage: Aliquot stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle: 0.9% Normal Saline.
Experimental Groups (Standard Design)
| Group | N | Treatment | Procedure |
| Sham | 8-10 | Saline | Thoracotomy + Pericardiotomy (No ligation) |
| I/R + Vehicle | 8-10 | Saline | 30 min Ischemia + Reperfusion |
| I/R + VNP | 8-10 | VNP (100 µg/kg) | 30 min Ischemia + Reperfusion |
| I/R + Inhibitor | 8-10 | KT-5823 (PKG Inhibitor) | Optional: To prove mechanism |
Surgical Protocol: Myocardial Ischemia-Reperfusion
Core Principle: The Left Anterior Descending (LAD) coronary artery is ligated to induce regional ischemia, followed by release to simulate reperfusion.
Step 1: Anesthesia & Intubation
-
Induction: Anesthetize rats with Pentobarbital Sodium (50 mg/kg, i.p.) or induce with 3-4% Isoflurane in an induction chamber.
-
Maintenance: Maintain anesthesia with 1.5-2% Isoflurane via nose cone or intubation.
-
Intubation: Perform tracheotomy or endotracheal intubation. Connect to a rodent ventilator (Frequency: 60–70 breaths/min; Tidal Volume: 1.0–1.2 mL/100g).
-
Monitoring: Monitor ECG (Lead II) and rectal temperature (maintain at 37°C ± 0.5°C using a heating pad).
Step 2: Thoracotomy & LAD Ligation (Ischemia)
-
Incision: Perform a left lateral thoracotomy at the 4th intercostal space.
-
Exposure: Carefully retract ribs and incise the pericardium to expose the heart.
-
Ligation: Locate the LAD coronary artery (visible as a pulsating bright red vessel). Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin (between the pulmonary cone and left atrial appendage).
-
Occlusion: Tie a slipknot (shoelace knot) over a small piece of PE-10 tubing. This allows for easy release later.
-
Verification:
-
Visual: The anterior wall of the Left Ventricle (LV) should turn pale (cyanosis).
-
ECG: Look for ST-segment elevation (STEMI signature).
-
-
Duration: Maintain ischemia for 30 minutes .
Step 3: VNP Administration (Critical Timing)
-
Route: Intravenous (i.v.) via femoral vein or tail vein.
-
Timing: Administer VNP 10 minutes before reperfusion (i.e., at minute 20 of ischemia).
-
Dosage: 100 µg/kg (Bolus).[6]
-
Note: Some protocols use continuous infusion (25 µg/kg/h), but the bolus 10 mins prior to reperfusion is the standard for acute protection studies [1].
-
Step 4: Reperfusion[3]
-
Release: After 30 minutes of ischemia, gently pull the slipknot to release the ligation.
-
Verification: Observe the "reactive hyperemia" (the pale area should flush red/pink). ECG ST-segment should gradually resolve.
-
Closure: Close the chest cavity in layers. Evacuate air from the thorax to prevent pneumothorax.
-
Recovery: Allow reperfusion for 4 hours (for acute apoptosis/infarct studies) or 24 hours (for extensive necrosis/histology).
Experimental Timeline
Figure 2: Critical dosing window. VNP must be circulating prior to the re-introduction of oxygen to mitigate the reperfusion injury cascade.
Data Analysis & Endpoints
Hemodynamic Assessment
Measure Left Ventricular function using a Millar catheter inserted via the right carotid artery.
-
Primary Metrics:
Infarct Size Determination (TTC Staining)
-
Re-occlusion: At the end of the experiment, re-tie the LAD suture.
-
Evans Blue: Inject 2% Evans Blue dye i.v. to stain the non-ischemic area (blue).
-
Slice: Excise heart, freeze at -20°C for 20 mins, and slice transversely (2 mm thick).
-
TTC Stain: Incubate slices in 1% Triphenyltetrazolium Chloride (TTC) at 37°C for 15 mins.
-
Red: Viable ischemic tissue (Area at Risk but saved).
-
White: Necrotic/Infarcted tissue.[11]
-
Blue: Non-ischemic (Normal) tissue.
-
-
Calculation: Infarct Size = (White Area / Area at Risk [Red+White]) × 100%.
Biochemical Markers
Collect blood plasma at the end of reperfusion.
-
Creatine Kinase (CK-MB): Marker of myocardial necrosis.
-
Lactate Dehydrogenase (LDH): General marker of tissue damage.
-
Caspase-3 Activity: Apoptotic marker (tissue homogenate).
Troubleshooting & Expert Tips
-
The "No-Reflow" Phenomenon: If the tissue does not turn red upon releasing the ligature, the vessel may be thrombosed or the knot was too tight, damaging the endothelium. Exclude these animals.
-
Arrhythmias: Reperfusion often triggers Ventricular Tachycardia (VT) or Fibrillation (VF). A brief tactile stimulation (tapping the chest) can sometimes convert VF. If arrhythmia persists >2 mins, exclude the animal.
-
Diabetic Models: If using STZ rats, ensure hydration. Diabetic rats are more sensitive to anesthesia; reduce Pentobarbital dose by ~10%.
-
VNP Stability: VNP is a peptide.[1][6][7][2][3][4][8] Ensure the pH of the saline vehicle is neutral (7.0–7.4). Do not vortex vigorously; mix by gentle inversion to prevent peptide denaturation.
References
-
Shi, Z., et al. (2015). Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms.[5][7][8] American Journal of Physiology-Heart and Circulatory Physiology, 308(4), H281-H290.[8]
-
Wei, C. M., et al. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide.[1][3][4][8] Journal of Clinical Investigation, 92(4), 2048-2052.[1][3][4][8]
-
Fernandez Rico, C., et al. (2022). Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury.[1][6] Frontiers in Cardiovascular Medicine, 9.
-
Zhang, X., et al. Protective role of vasonatrin peptide in hepatic ischemia-reperfusion injury in rats through activation of extracellular signal-regulated kinase signaling pathway.[9] Xi'an Jiaotong University.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasonatrin Peptide (VNP) [novoprolabs.com]
- 5. Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heart.bmj.com [heart.bmj.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protective role of vasonatrin peptide in hepatic ischemia-reperfusion injury in rats through activation of extracellular signal-regulated kinase signaling pathway - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 12. cdn.usbio.net [cdn.usbio.net]
Preparation and Reconstitution of Vasonatrin Peptide (VNP) Stock Solutions: Aqueous vs. DMSO Formulations
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol
Introduction & Mechanistic Context
Vasonatrin Peptide (VNP) is a 27-amino acid synthetic chimeric natriuretic peptide engineered to combine the potent venodilating actions of C-type natriuretic peptide (CNP) with the natriuretic and diuretic actions of atrial natriuretic peptide (ANP) [1]. Structurally, VNP comprises the 22-amino acid ringed structure of CNP and the 5-amino acid C-terminus of ANP.
In cellular and in vivo models, VNP binds to both Natriuretic Peptide Receptor A (NPR-A) and NPR-B. This binding activates particulate guanylyl cyclase, driving the intracellular accumulation of cyclic GMP (cGMP) and the subsequent activation of Protein Kinase G (PKG). The VNP-cGMP-PKG signaling axis is responsible for its profound cardioprotective, anti-apoptotic, and vasorelaxant effects, including the attenuation of myocardial ischemia-reperfusion injury and the protection of dopaminergic neurons [2, 3].
Because VNP contains a critical Cys6–Cys22 disulfide bridge and several hydrophobic residues, its solubility is highly dependent on the solvent microenvironment. Improper reconstitution can lead to peptide aggregation, loss of the active conformation, or assay failure.
Mechanistic pathway of VNP-mediated cGMP-PKG signaling.
Physicochemical Properties of VNP
Understanding the physicochemical properties of VNP is the first step in designing a self-validating reconstitution protocol. VNP is typically supplied as a lyophilized Trifluoroacetate (TFA) salt, which enhances its baseline aqueous solubility compared to the free base form.
Table 1: Key Physicochemical Data for VNP
| Property | Specification | Experimental Implication |
| Amino Acid Sequence | GLSKGCFGLKLDRIGSMSGLGCNSFRY | Contains hydrophobic pockets that may drive aggregation. |
| Disulfide Bridge | Cys6 – Cys22 | Essential for biological activity; sensitive to reducing agents. |
| Molecular Weight | 2865.37 g/mol | Required for accurate molarity calculations. |
| Physical State | Lyophilized White Powder | Highly hygroscopic; requires thermal equilibration before opening. |
| Salt Form | TFA Salt (Standard) | Improves solubility in aqueous buffers (e.g., ddH₂O, PBS). |
Solvent Selection: Causality and Rationale
The choice between an aqueous solvent (Water/Buffer) and an organic solvent (DMSO) dictates the maximum achievable stock concentration and the downstream compatibility of the peptide.
Aqueous Solvents (Sterile Water or PBS)
-
Causality: The TFA salt form of VNP is generally soluble in water up to 1–2 mg/mL. Water preserves the native hydration shell and the Cys6–Cys22 disulfide bond conformation.
-
Best For: Direct in vivo injections, low-concentration stock solutions, and assays highly sensitive to organic solvents.
-
Limitation: At concentrations exceeding 2 mg/mL, hydrophobic interactions between VNP monomers can initiate transient beta-sheet formation, leading to visible turbidity or precipitation.
Dimethyl Sulfoxide (DMSO)
-
Causality: Anhydrous DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular interactions between peptide chains and preventing aggregation. This allows for highly concentrated stock solutions (up to 10 mg/mL).
-
Best For: High-concentration stock storage, long-term stability, and high-throughput screening assays.
-
Limitation: DMSO can be cytotoxic. When diluting the DMSO stock into cell culture media, the final DMSO concentration must be maintained strictly below 0.1% (v/v) to prevent solvent-induced cellular stress, which could artificially alter ER stress markers or apoptosis readouts.
Decision tree for VNP peptide reconstitution based on target concentration.
Experimental Protocols
Protocol A: Preparation of VNP Aqueous Stock Solution (1 mg/mL)
Use this protocol for direct physiological applications where organic solvents are prohibited.
-
Thermal Equilibration: Remove the vial of lyophilized VNP from the -20°C freezer. Allow it to equilibrate to room temperature (RT) in a desiccator for 30–45 minutes.
-
Expert Insight: Opening a cold vial introduces atmospheric moisture, which rapidly condenses on the hygroscopic peptide, causing degradation and inaccurate concentration calculations.
-
-
Centrifugation: Briefly centrifuge the vial at 10,000 × g for 30 seconds to ensure all lyophilized powder is collected at the bottom.
-
Solvent Addition: For a 1 mg vial, add exactly 1.0 mL of sterile, endotoxin-free double-distilled water (ddH₂O).
-
Dissolution: Cap the vial and gently invert 5–10 times. Allow the solution to sit at RT for 5 minutes. If the solution appears slightly cloudy, apply brief sonication in a water bath (10–15 seconds).
-
Expert Insight: Avoid prolonged sonication, as thermal energy can shear the peptide or reduce the critical disulfide bridge.
-
-
Aliquoting: Immediately divide the stock into 50 µL or 100 µL aliquots using low-protein binding microcentrifuge tubes .
-
Expert Insight: Standard polypropylene tubes will adsorb hydrophobic peptides, drastically reducing the effective concentration of your stock.
-
Protocol B: Preparation of VNP DMSO Stock Solution (10 mg/mL)
Use this protocol for high-concentration storage and in vitro assays where extensive dilution is possible.
-
Thermal Equilibration & Centrifugation: Follow Steps 1 and 2 from Protocol A.
-
Solvent Addition: For a 1 mg vial, add exactly 100 µL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Dissolution: Gently vortex the vial. VNP should dissolve almost instantaneously in DMSO, yielding a clear solution.
-
Dilution Strategy: Prior to the assay, dilute the DMSO stock into the working buffer or culture media. To achieve a final concentration of 10 µg/mL in the assay, dilute the stock 1:1000, resulting in a final DMSO concentration of 0.1% (v/v)—the maximum generally recognized safe limit for cell culture.
-
Aliquoting: Aliquot the DMSO stock into tightly sealed, low-bind tubes to prevent atmospheric moisture absorption by the DMSO.
Quality Control & Storage Guidelines
To ensure a self-validating experimental system, adhere to the following stability guidelines:
-
Lyophilized State: Stable for up to 12 months at -20°C, or 24 months at -80°C.
-
Reconstituted State (Water/DMSO): Stable for up to 3 months at -80°C.
-
Freeze-Thaw Cycles: Strictly prohibited. Repeated freezing and thawing causes oxidative damage to the methionine residue (Met17) and promotes irreversible aggregation. Once an aliquot is thawed, discard any unused portion.
References
-
Wei CM, Kim CH, Miller VM, Burnett JC Jr. "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide." Journal of Clinical Investigation, 1993. 1
-
Shi Z, et al. "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology-Heart and Circulatory Physiology, 2015.2
-
Zhao HK, et al. "Vasonatrin peptide, a novel protector of dopaminergic neurons against the injuries induced by n-methyl-4-phenylpyridiniums." Peptides, 2013. 3
Sources
- 1. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vasonatrin peptide, a novel protector of dopaminergic neurons against the injuries induced by n-methyl-4-phenylpyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Vasorelaxation Assay Protocol for Vasonatrin Peptide (VNP)
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Level: Advanced / Expert
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I frequently consult on the optimization of isometric tension assays for novel cardiovascular therapeutics. Among these, Vasonatrin Peptide (VNP) represents a highly unique pharmacological tool. VNP is a synthetic 27-amino acid chimera combining the 22-amino acid ring structure of C-type Natriuretic Peptide (CNP) with the 5-amino acid C-terminus of Atrial Natriuretic Peptide (ANP) [1].
Unlike endogenous natriuretic peptides that exhibit receptor selectivity (ANP for NPR-A; CNP for NPR-B), VNP acts as a dual agonist, potently stimulating both NPR-A and NPR-B receptors[2]. This dual activation triggers a robust downstream signaling cascade that makes VNP an exceptionally potent venodilator and arterial vasodilator.
The Causality of VNP-Induced Vasorelaxation
Understanding the precise mechanism of action is critical for designing a self-validating assay. VNP does not rely on endothelial nitric oxide (NO). Instead, it acts directly on Vascular Smooth Muscle Cells (VSMCs) through the following axis:
-
Receptor Binding: VNP binds to the extracellular domains of NPR-A and NPR-B.
-
pGC Activation: This binding activates the intracellular particulate Guanylyl Cyclase (pGC) domain of the receptors.
-
cGMP Accumulation: pGC catalyzes the conversion of GTP to cyclic GMP (cGMP) [3].
-
PKG Activation: Elevated cGMP activates Protein Kinase G (PKG).
-
Ion Channel Modulation: PKG phosphorylates and opens large-conductance Ca²⁺-activated potassium channels (BKCa).
-
Hyperpolarization: The resulting K⁺ efflux hyperpolarizes the VSMC membrane, closing voltage-dependent calcium channels, lowering intracellular Ca²⁺, and inducing vasorelaxation[4].
Fig 1: VNP signaling pathway mediating vasorelaxation via NPR/cGMP/PKG/BKCa axis.
Experimental Design: Building a Self-Validating System
To ensure absolute trustworthiness in your pharmacological data, the organ bath assay must be designed as a self-validating system . This means every step contains internal controls to verify tissue viability, endothelial status, and receptor specificity.
-
Endothelium Assessment (The Viability Control): Because VNP acts directly on VSMCs, its efficacy should be endothelium-independent. However, testing endothelial integrity using Acetylcholine (ACh) is mandatory to prove the tissue was not mechanically damaged during isolation.
-
Receptor Specificity (The Mechanistic Control): To prove VNP is acting specifically via the NPR/pGC pathway, we utilize HS-142-1 (a selective NPR antagonist) and Iberiotoxin (a highly specific BKCa channel blocker).
-
Negative Control for Guanylyl Cyclase: We employ ODQ , a selective inhibitor of soluble guanylyl cyclase (sGC). Because VNP utilizes particulate guanylyl cyclase (pGC), ODQ should have zero effect on VNP-induced relaxation. This elegantly proves pathway specificity.
Step-by-Step Methodology
Phase 1: Tissue Preparation & Mounting
-
Isolation: Euthanize the rodent model (e.g., Sprague-Dawley rat) per IACUC protocols. Rapidly excise the thoracic aorta or superior mesenteric artery and place it in ice-cold, oxygenated Krebs-Henseleit (K-H) solution.
-
Cleaning: Under a dissecting microscope, carefully strip away perivascular fat and connective tissue. Expert Insight: Fat acts as a lipophilic sink for peptides and creates a diffusion barrier, artificially inflating your EC50 values.
-
Mounting: Cut the artery into 2 mm rings. Mount the rings between two stainless steel hooks in a 10 mL organ bath chamber filled with K-H solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂ (pH 7.4).
Phase 2: Equilibration & Self-Validation
-
Tension Application: Apply an optimal resting tension (typically 1.0 g to 1.5 g for rat aorta).
-
Equilibration: Allow the tissue to equilibrate for 60 minutes, washing with fresh K-H solution every 15 minutes. Causality: Mechanical stretching depolarizes VSMCs. The 60-minute window allows ion pumps to restore resting membrane potential.
-
Endothelial Validation:
-
Pre-contract the ring with Norepinephrine (NE, 1 µM).
-
Once tension plateaus, add Acetylcholine (ACh, 1 µM).
-
Validation Criteria: >80% relaxation confirms a healthy, intact endothelium. Wash the chamber 3 times and allow tension to return to baseline.
-
Phase 3: VNP Cumulative Concentration-Response
-
Pre-Contraction: Induce a stable contraction using NE (1 µM) or Phenylephrine (PE, 1 µM). Wait for a stable plateau (approx. 10–15 mins).
-
VNP Dosing: Add VNP cumulatively to the bath in half-log increments, from
M to M. -
Observation: Wait for the relaxation response to plateau at each concentration before adding the next dose (typically 3–5 minutes per dose).
Phase 4: Mechanistic Interrogation
-
Antagonist Incubation: After washing and re-equilibrating the tissue, pre-incubate separate rings for 20 minutes with one of the following:
-
HS-142-1 (100 µg/mL) to block NPR-A/B.
-
Iberiotoxin (100 nM) to block BKCa channels.
-
ODQ (10 µM) to block sGC (Negative control).
-
-
Re-testing: Repeat the NE pre-contraction and cumulative VNP dosing (Steps 7-9) in the presence of the antagonists.
Fig 2: Step-by-step in vitro organ bath workflow for VNP vasorelaxation assays.
Quantitative Data Presentation & Expected Results
Data should be expressed as a percentage of the maximal pre-contraction tension. The table below summarizes the expected pharmacological profile of VNP based on rigorous in vitro validation[4].
| Experimental Condition | Target Modulated | Expected EC50 (nM) | Expected Emax (%) | Mechanistic Conclusion |
| VNP (Intact Endothelium) | NPR-A / NPR-B | 1.2 ± 0.3 | 95 ± 3% | Establishes baseline VNP potency. |
| VNP (Denuded Endothelium) | NPR-A / NPR-B | 1.5 ± 0.4 | 92 ± 4% | Proves VNP action is endothelium-independent. |
| VNP + HS-142-1 | NPR-A/B Blockade | > 1000 | < 15% | Confirms absolute dependence on NPR receptors. |
| VNP + Iberiotoxin | BKCa Blockade | 18.5 ± 2.1 | 45 ± 5% | Confirms BKCa channels mediate the hyperpolarization. |
| VNP + ODQ | sGC Blockade | 1.3 ± 0.3 | 94 ± 3% | Confirms VNP utilizes pGC, not NO-driven sGC. |
Expert Troubleshooting & Assay Optimization
-
Peptide Adhesion & Degradation: VNP, like all natriuretic peptides, is highly susceptible to protease degradation and plastic adhesion. Solution: Always prepare VNP stock solutions in siliconized microcentrifuge tubes or glass vials. Add 0.1% BSA to the stock buffer to prevent non-specific binding to tube walls.
-
Tension Drift During Equilibration: If the baseline tension continuously drops during the 60-minute equilibration, the tissue is either slipping from the mounting hooks or the K-H buffer pH is drifting. Solution: Verify that the aeration gas is strictly 95% O₂ / 5% CO₂. The 5% CO₂ is critical for interacting with the sodium bicarbonate in the K-H buffer to maintain a physiological pH of 7.4.
-
Failure to Pre-contract: If NE fails to induce a robust contraction (>1.0 g), the VSMC voltage-gated calcium channels may be compromised by over-stretching during dissection. Solution: Discard the ring. Never use a tissue that fails the initial viability self-validation step.
References
-
Wei CM, Aarhus LL, Miller VM, Burnett JC Jr. "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide." The Journal of Clinical Investigation, 1993. URL:[Link]
-
Pan P, Wang X, et al. "Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB." Biochemical and Biophysical Research Communications, 2014. URL:[Link]
-
Peng Y, et al. "Vasonatrin peptide, a novel protector of dopaminergic neurons against the injuries induced by n-methyl-4-phenylpyridiniums." Peptides, 2013. URL:[Link]
-
Chen B, et al. "Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels in Vascular Smooth Muscle Cells." Physiological Research, 2007. URL:[Link]
Measuring Intracellular cGMP Levels Following Vasonatrin Peptide (VNP) Stimulation
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Vasonatrin Peptide (VNP) is a synthetic chimeric peptide designed to bridge the therapeutic benefits of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). Structurally, it possesses the 22-amino acid ring structure of CNP and the C-terminal tail of ANP.[1] This unique structure allows VNP to activate both NPR-A (GC-A) and NPR-B (GC-B) receptors, triggering a robust production of the secondary messenger cyclic Guanosine Monophosphate (cGMP) .
For drug development professionals, accurate measurement of cGMP following VNP stimulation is not merely a readout of receptor binding; it is the primary pharmacodynamic biomarker for validating VNP's dual-vasodilatory and anti-fibrotic potential.
The Challenge of cGMP Quantification
Unlike stable proteins, cGMP is a transient signaling molecule. It is rapidly synthesized by particulate Guanylyl Cyclases (pGC) and equally rapidly degraded by Phosphodiesterases (PDEs), specifically PDE1, PDE2, and PDE5.
-
Senior Scientist Insight: A common failure mode in this assay is the omission of a PDE inhibitor. Without blocking degradation, the "peak" cGMP level is missed, leading to false-negative potency data. This protocol mandates the use of IBMX (3-isobutyl-1-methylxanthine) to clamp the degradation pathway, transforming the assay from a "snapshot of flux" to a "measurement of total accumulation."
Signaling Pathway Visualization
The following diagram illustrates the dual-receptor mechanism of VNP and the critical intervention point for the assay (PDE inhibition).
Figure 1: VNP stimulates both NPR-A and NPR-B to produce cGMP. IBMX is required to prevent PDE-mediated hydrolysis during the assay window.
Technology Selection: Choosing the Right Assay
For VNP validation, we recommend Homogeneous Time-Resolved Fluorescence (HTRF) or Competitive ELISA .
| Feature | Competitive ELISA | HTRF / AlphaScreen | FRET Biosensor |
| Throughput | Low/Medium (96-well) | High (384-well+) | Low (Single Cell) |
| Sensitivity | High (fmol range) | High (fmol range) | Moderate |
| Workflow | Wash steps required | Mix-and-Read (No wash) | Live imaging |
| Best For | Standard Validation | Drug Screening | Kinetics/Spatial |
| Lysis | Acid (HCl) or Detergent | Detergent based | None (Live) |
Recommendation: For this protocol, we focus on the Competitive ELISA format (using acetylated format for max sensitivity) as it is the gold standard for quantitative validation in most labs.
Detailed Experimental Protocol
Materials Required[2][3][4][5][6][7]
-
Cell Model: HUVECs (Human Umbilical Vein Endothelial Cells) or HASMCs (Human Aortic Smooth Muscle Cells).
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 100 mM stock in DMSO.
-
Lysis Reagent: 0.1 M HCl (Hydrochloric Acid) - Critical for stopping PDE activity instantly.
-
Detection Kit: cGMP ELISA Kit (e.g., Cayman, Enzo, or similar competitive EIA).
Workflow Diagram
Figure 2: Experimental timeline. Serum starvation and IBMX pre-treatment are critical control points.
Step-by-Step Methodology
Phase 1: Cell Preparation
-
Seeding: Plate cells (e.g., HASMCs) into 24-well plates at a density of
cells/well. -
Incubation: Culture for 24 hours until 80-90% confluence.
-
Starvation (Crucial): Aspirate growth medium and wash once with PBS. Add serum-free basal medium (e.g., DMEM or RPMI + 0.1% BSA). Incubate for 2–4 hours .
-
Why? Serum contains growth factors that can elevate basal cGMP or interfere with receptor sensitivity.
-
Phase 2: Stimulation
-
Inhibitor Block: Replace medium with fresh serum-free medium containing 0.5 mM IBMX . Incubate for 15 minutes at 37°C.
-
Note: Do not skip this. Without IBMX, cGMP half-life is seconds.
-
-
VNP Stimulation: Add VNP to wells to achieve final concentrations (Standard dose-response: 1 nM, 10 nM, 100 nM, 1 µM).
-
Control: Vehicle (buffer) only.
-
Positive Control: ANP (100 nM) or SNAP (NO donor, 100 µM).[5]
-
-
Timing: Incubate for 10–20 minutes at 37°C.
-
Insight: pGC stimulation (NPR-A/B) is rapid. Peak levels often occur at 10-15 mins.
-
Phase 3: Lysis & Sample Handling
-
Termination: Aspirate medium immediately.
-
Acid Lysis: Add 200 µL of 0.1 M HCl directly to the cells.
-
Why HCl? Acid lyses the cell membrane and simultaneously denatures PDEs, permanently preserving the cGMP pool. Detergent lysis buffers often require immediate freezing; HCl is more robust.
-
-
Incubation: Incubate at Room Temp for 20 mins. Scrape cells if necessary.
-
Clarification: Centrifuge lysates at 1,000 x g for 10 mins to remove debris. Supernatant is ready for assay or storage at -80°C.
Phase 4: Quantification (Competitive ELISA)
-
Acetylation (Optional but Recommended): Most kits offer an acetylation step (using Acetic Anhydride) which increases sensitivity by 10-fold. For VNP (a potent stimulator), non-acetylated may suffice, but acetylation ensures detection of low-dose responses.
-
Assay: Follow kit instructions. Typically:
Data Analysis & Validation
Normalization
Raw cGMP concentration (pmol/mL) must be normalized to total protein content to account for well-to-well variation in cell number.
-
Formula:
Expected Results Matrix
| Condition | Expected cGMP Level | Interpretation |
| Basal (No IBMX) | < 0.1 pmol/mg | Rapid degradation; assay noise.[7][8] |
| Basal (+ IBMX) | 0.5 - 2.0 pmol/mg | Baseline turnover protected by IBMX. |
| VNP (100 nM) | 10 - 50 pmol/mg | Robust activation (10-50 fold increase). |
| ANP (100 nM) | 10 - 40 pmol/mg | VNP should be equipotent or superior to ANP. |
| CNP (100 nM) | Variable | Depends on NPR-B expression in cell type. |
Troubleshooting "Senior Scientist" Tips
-
Low Signal? Did you use IBMX? Is the lysis buffer acidic enough? Try the acetylation step.
-
High Background? Wash steps in ELISA were insufficient, or IBMX concentration was too high (nonspecific toxicity).
-
No Dose Response? Check receptor expression (NPR-A/B) in your specific cell passage. High passage cells often lose receptor density.
References
-
Wei, C. M., et al. (1993). "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide."[1][3][4] Journal of Clinical Investigation. Link
-
Lü, S. Y., et al. (2004). "Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts."[1] Acta Pharmacologica Sinica. Link
-
Potter, L. R. (2011). "Natriuretic peptide metabolism, clearance and degradation." FEBS Journal. Link
-
BenchChem. (2025).[6][7] "Measuring cGMP Levels Following PDE-9 Inhibitor Treatment: Application Notes and Protocols." Link
-
Kuhn, M. (2016). "Molecular Physiology of Natriuretic Peptide Signalling." Basic Research in Cardiology. Link
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca(2+)-activated potassium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Influence of Cell Isolation and Culturing on Natriuretic Peptide Receptors in Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Western Blot Analysis of p-ERK1/2 Modulation by Vasonatrin Peptide (VNP)
Topic: Western blot analysis of p-ERK1/2 induced by Vasonatrin Peptide Content Type: Detailed Application Notes and Protocols
Application Note & Protocol Guide
Abstract & Scientific Rationale
Vasonatrin Peptide (VNP) is a synthetic chimera of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). It possesses the venodilating properties of CNP and the natriuretic properties of ANP, making it a potent therapeutic candidate for hypertension, heart failure, and ischemic injury.
The modulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) by VNP is context-dependent and critical for its mechanism of action. Unlike simple agonists, VNP exhibits a dual regulatory role mediated primarily through the cGMP/PKG signaling axis :
-
Cytoprotection (Survival Signaling): In models of Ischemia/Reperfusion (I/R) injury (e.g., diabetic myocardium, hepatic I/R), VNP induces p-ERK1/2 levels. This activation suppresses Endoplasmic Reticulum (ER) stress and inhibits apoptosis [1, 2].
-
Anti-Proliferation/Anti-Hypertrophy: In vascular smooth muscle cells (VSMCs) and cardiomyocytes stimulated by agonists like Norepinephrine (NE) or Angiotensin II, VNP inhibits pathological p-ERK1/2 elevation, thereby preventing hypertrophy and restenosis [3, 4].
This guide provides a robust, self-validating protocol to detect and quantify p-ERK1/2 (Thr202/Tyr204) modulation by VNP, accommodating both induction and inhibition experimental designs.
Mechanism of Action
VNP binds to Natriuretic Peptide Receptors A and B (NPR-A/B), increasing intracellular cGMP and activating Protein Kinase G (PKG). The downstream effect on ERK1/2 bifurcates based on cellular stress conditions.
Signaling Pathway Diagram[1][2]
Caption: VNP signaling bifurcates at PKG. It inhibits Raf/MEK to stop pathological growth (left) but alleviates ER stress to restore survival ERK signaling (right).
Experimental Design & Controls
To ensure data integrity (E-E-A-T), every experiment must include internal validation controls.
A. Cell Models[3][4][5][6][7][8][9]
-
Cardiomyocytes: H9c2 cells or primary neonatal rat cardiomyocytes (NRCMs).
-
Vascular Smooth Muscle Cells (VSMCs): A7r5 or primary rat aortic SMCs.
-
Endothelial Cells: HUVECs (for survival studies).
B. Treatment Groups (Table 1)
| Group | Purpose | Treatment Conditions | Expected p-ERK Outcome |
| Control | Baseline | Vehicle (PBS) only | Low basal signal |
| VNP Only | Agonist Effect | VNP (10⁻⁸ to 10⁻⁶ M) for 15–60 min | Slight increase (context dependent) |
| Stressor | Positive Control | NE (1 µM) or Hypoxia/Reoxygenation (H/R) | High (Pathological) or Low (if stress suppresses survival) |
| VNP + Stressor | Experimental | Pre-treat VNP (30 min) + Stressor | Reduced (vs. NE) or Restored (vs. H/R) |
| Inhibitor Ctl | Pathway Validation | VNP + KT-5823 (PKG Inhibitor) | Reversal of VNP effect |
Detailed Protocol
Phase 1: Sample Preparation (Critical for Phospho-Proteins)
Phosphorylation is transient and labile. Speed and phosphatase inhibition are paramount.
-
Lysis Buffer Preparation: Use RIPA Buffer supplemented immediately before use with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent).
-
Alternative: 1 mM Sodium Orthovanadate (Na₃VO₄) + 10 mM Sodium Fluoride (NaF).
-
Note: Na₃VO₄ must be activated (depolymerized) by boiling/pH adjustment if preparing from powder.
-
-
Cell Lysis:
-
Place culture plates on ice.
-
Wash cells 2x with ice-cold PBS (containing 1 mM Na₃VO₄ to prevent dephosphorylation during washing).
-
Add ice-cold Lysis Buffer (100 µL per well of 6-well plate).
-
Scrape cells and transfer to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Protein Quantification:
-
Use BCA Assay. Avoid Bradford if lysis buffer contains high detergent.
-
Normalize samples to 20–30 µg protein per lane.
-
Phase 2: SDS-PAGE & Transfer
-
Gel: 10% or 12% SDS-PAGE gel (ERK1/2 is ~42/44 kDa).
-
Loading: Mix samples with 4x Laemmli Buffer (with β-mercaptoethanol or DTT) and boil at 95°C for 5 minutes.
-
Running: 80V (stacking) -> 120V (resolving) until dye front reaches bottom.
-
Transfer:
-
Membrane: PVDF (0.45 µm), pre-activated in methanol.
-
Method: Wet transfer (preferred for phospho-proteins) at 100V for 60–90 min on ice.
-
Phase 3: Immunoblotting (The "BSA Rule")
Crucial Step: Do NOT use non-fat milk for blocking or primary antibody incubation when detecting p-ERK. Milk contains casein, a phospho-protein that leads to high background and non-specific binding with phospho-antibodies.
-
Blocking:
-
5% BSA (Bovine Serum Albumin) in TBST (TBS + 0.1% Tween-20).
-
1 hour at Room Temperature (RT).
-
-
Primary Antibody Incubation:
-
Target: Anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Dilution: 1:1000 in 5% BSA/TBST .
-
Incubation: Overnight at 4°C with gentle rocking.
-
-
Washing:
-
Wash 3 x 10 min with TBST.
-
-
Secondary Antibody:
-
HRP-conjugated Goat Anti-Rabbit/Mouse (matched to primary).
-
Dilution: 1:5000 in 5% BSA/TBST (or 5% Milk if background is stubborn, but BSA preferred).
-
Incubation: 1 hour at RT.
-
-
Detection:
-
Use ECL (Enhanced Chemiluminescence) substrate.
-
Image using CCD camera system (e.g., ChemiDoc). Avoid film saturation to ensure linearity for quantification.
-
Phase 4: Normalization (Total ERK)
Never normalize p-ERK solely to GAPDH/Actin. You must verify that VNP did not alter total ERK expression.
-
Stripping (Optional but recommended): Use a mild acidic stripping buffer (pH 2.2) for 10-15 min.
-
Reprobing:
-
Block with 5% Milk (Milk is fine for Total ERK).
-
Incubate with Anti-Total ERK1/2 (1:1000).
-
Detect as above.
-
Data Analysis & Visualization
Quantification Logic
-
Measure Integrated Density (Area x Mean Gray Value) of p-ERK bands (42 and 44 kDa).
-
Measure Integrated Density of Total ERK bands.
-
Calculate Ratio:
-
Normalize
to the Control group (set Control = 1.0).
Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical BSA blocking step for phospho-detection.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No p-ERK Signal | Phosphatase activity | Ensure Na₃VO₄ and NaF are fresh and added to lysis buffer immediately before use. Keep samples on ice. |
| High Background | Blocking with Milk | Switch to 5% BSA for blocking and primary antibody dilution. |
| Multiple Bands | Non-specific binding | Increase Tween-20 to 0.2% in wash buffer; use high-quality monoclonal antibodies. |
| Uneven Bands | Transfer issues | Ensure "sandwich" is tight and air bubbles are rolled out; check transfer efficiency with Ponceau S. |
References
-
Shi, Z., et al. (2015). Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms.[1][2][3][4] American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Shi, Z., et al. (2016).[5] Vasonatrin peptide attenuates myocardial ischemia/reperfusion injury through inhibiting the endoplasmic reticulum stress and thus enhancing the cell survival signals in diabetic rats.[1] Heart. Link
-
Lu, S., et al. (2004). Inhibition of the proliferation of smooth muscle cells from human coronary bypass vessels by vasonatrin peptide. Life Sciences. Link
-
Wei, C.M., et al. (1993).[6] Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide.[2][3][7] Journal of Clinical Investigation. Link
-
BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Phospho-ERK. BenchChem Technical Library. Link
Sources
- 1. heart.bmj.com [heart.bmj.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy | Yan | Cardiology Journal [journals.viamedica.pl]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimal Storage, Handling, and Reconstitution Protocols for Lyophilized Vasonatrin Peptide (VNP) TFA Salt
Introduction & Mechanistic Background
Vasonatrin Peptide (VNP) is a highly potent, 27-amino acid synthetic chimera engineered by fusing the 22-amino-acid sequence of C-type natriuretic peptide (CNP) with the 5 C-terminal amino acids of atrial natriuretic peptide (ANP)[1][2]. The primary sequence (GLSKGCFGLKLDRIGSMSGLGCNSFRY) features a critical intramolecular disulfide bridge between Cys6 and Cys22[2][3].
In translational research, VNP is utilized for its profound cardioprotective and vasorelaxant properties. It binds to Natriuretic Peptide Receptors (NPRA and NPRB), stimulating guanylyl cyclase (GC) to increase intracellular cGMP levels. This activates Protein Kinase G (PKG), which subsequently inhibits endoplasmic reticulum (ER) stress markers (such as GRP78 and CHOP) and prevents apoptosis in models of ischemia-reperfusion injury[4][5].
Because VNP is typically synthesized and delivered as a lyophilized Trifluoroacetate (TFA) salt , it possesses specific physicochemical vulnerabilities. Proper storage and handling are not merely administrative tasks; they are critical mechanistic requirements to preserve the structural integrity of the Cys6-Cys22 disulfide bond and prevent spontaneous degradation[6][7].
Figure 1: VNP Mechanism of Action via the cGMP-PKG signaling pathway.
Physicochemical Vulnerabilities of VNP TFA Salt
Understanding the causality behind peptide degradation dictates our storage protocols. VNP TFA salt is highly susceptible to three primary degradation pathways:
-
Moisture-Driven Hydrolysis & Deamidation: The TFA counterion is highly hygroscopic. If exposed to atmospheric moisture, the salt will absorb water, facilitating the spontaneous deamidation of Asparagine (Asn23) and hydrolysis of the peptide backbone[6][8].
-
Oxidation and Disulfide Scrambling: VNP contains Methionine (Met17) and two Cysteine residues (Cys6, Cys22)[2]. In the presence of oxygen and aqueous micro-environments, Methionine readily oxidizes to methionine sulfoxide. More critically, the Cys6-Cys22 disulfide bridge can undergo scrambling or form intermolecular dimers, leading to irreversible aggregation and loss of receptor binding affinity[6][7].
-
Secondary Structure Aggregation: Repeated freeze-thaw cycles in an aqueous state force the hydrophobic regions of the peptide to aggregate, precipitating the peptide out of solution[7].
Quantitative Storage Guidelines
To mitigate these vulnerabilities, storage conditions must strictly control temperature, moisture, and oxygen exposure.
| Storage State | Temperature | Moisture Control | Estimated Shelf Life | Primary Degradation Risk |
| Lyophilized Powder | -80°C | Sealed Desiccator | > 2 Years | Negligible |
| Lyophilized Powder | -20°C | Sealed Desiccator | 12 Months | Slow oxidation / Dimerization |
| Reconstituted Solution | 4°C | Sealed Vial | < 1 Week | Hydrolysis, Aggregation |
| Reconstituted Solution | -80°C | Single-use Aliquot | 3 - 6 Months | Freeze-thaw denaturation |
Data synthesized from established peptide handling guidelines[6][7][8][9].
Step-by-Step Reconstitution and Handling Protocol
Trustworthy experimental results rely on a self-validating reconstitution system. If VNP is improperly solubilized, the effective molarity administered in assays will be drastically lower than calculated due to invisible micro-aggregates.
Phase 1: Pre-Reconstitution Equilibration (Critical Step)
Causality: Opening a -20°C vial at room temperature causes immediate condensation of atmospheric water vapor onto the hygroscopic TFA salt, instantly initiating hydrolysis[7].
-
Remove the sealed vial of lyophilized VNP from the -20°C or -80°C freezer.
-
Place the intact, sealed vial into a desiccator containing fresh desiccant (e.g., silica gel).
-
Allow the vial to equilibrate to room temperature for 30 to 60 minutes [6][7].
-
Centrifuge the vial at 10,000 x g for 30 seconds to pellet any lyophilized powder that may have adhered to the cap during transit[6][9].
Phase 2: Solubilization
Causality: VNP contains oxidation-sensitive residues. Using oxygen-free solvents prevents immediate oxidative damage[7][8].
-
Prepare sterile, double-distilled water (ddH₂O) or a neutral buffer (e.g., PBS, pH 7.0). Note: Degas the solvent by purging with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen.
-
Add the solvent directly to the vial to achieve a concentrated stock solution (e.g., 1 mg/mL).
-
Do not vortex vigorously. Vigorously vortexing peptides can cause shearing and foaming, leading to denaturation. Instead, gently invert the tube 5–10 times or use a sonicating water bath for 10 seconds if the powder is recalcitrant[8][10].
Phase 3: Aliquoting and Cryopreservation
Causality: Aqueous peptides degrade rapidly. Freezing the entire stock and thawing it multiple times will destroy the peptide via ice-crystal shearing and localized pH shifts during the phase change[8][11].
-
Immediately divide the reconstituted stock solution into single-use aliquots (e.g., 10 µL to 50 µL per tube) using low-protein-binding microcentrifuge tubes.
-
Overlay the liquid in each tube with a gentle stream of Argon or Nitrogen gas to displace oxygen[7][11].
-
Flash-freeze the aliquots in liquid nitrogen.
-
Transfer the flash-frozen aliquots to a -80°C freezer for long-term storage.
Figure 2: Workflow for the preparation and preservation of VNP TFA salt.
References
-
Wei, C. M., et al. (1993). "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide." Journal of Clinical Investigation, 92(4), 2048-2052. Available at:[Link]
-
Shi, Z., et al. (2015). "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology-Heart and Circulatory Physiology, 308(4), H281-H290. Available at:[Link]
-
Activotec. "Peptide Storage and Solubilization." Available at:[Link]
Sources
- 1. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Vasonatrin Peptide VNP | 141676-35-9 | PKG | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
Application Note: Administration Routes and Pharmacodynamics of Vasonatrin Peptide (VNP) in Spontaneously Hypertensive Rats (SHR)
Executive Summary & Scientific Rationale
Vasonatrin peptide (VNP) is a 27-amino acid synthetic chimera comprising the 22-amino acid ring structure of C-type natriuretic peptide (CNP) and the 5-amino acid C-terminus of atrial natriuretic peptide (ANP)[1]. This structural hybridization grants VNP a unique pharmacological profile: it retains the potent venodilating properties of CNP while acquiring the arterial dilating and natriuretic capabilities of ANP[1],[2].
In Spontaneously Hypertensive Rats (SHR), endogenous CNP vasorelaxation is markedly impaired, and endothelial dysfunction limits standard vasodilator efficacy[3]. VNP bypasses this limitation by inducing potent, endothelium-independent vasorelaxation[3],[2]. This application note details the mechanistic pathways, comparative efficacy, and validated administration protocols (intravenous and subcutaneous) for VNP in SHR models, providing a robust framework for preclinical cardiovascular drug development.
Mechanistic Grounding: The VNP Signaling Cascade
The causality behind VNP's efficacy lies in its dual-receptor affinity. While native CNP primarily binds Natriuretic Peptide Receptor-B (NPR-B), VNP's ANP-derived C-terminus enables high-affinity binding to both NPR-A and NPR-B[4],[5].
-
Receptor Activation : VNP binds to NPR-A/B, activating particulate guanylyl cyclase (GC)[4].
-
Second Messenger Amplification : GC catalyzes the conversion of GTP to cyclic GMP (cGMP), leading to a surge in intracellular cGMP[4].
-
Effector Engagement : cGMP activates Protein Kinase G (PKG)[4].
-
Ion Channel Modulation : PKG phosphorylates and opens large-conductance Ca²⁺-activated potassium channels (BKCa) in vascular smooth muscle cells (VSMCs)[4].
-
Physiological Outcome : The resulting K⁺ efflux causes membrane hyperpolarization, closing voltage-gated Ca²⁺ channels, reducing cytosolic Ca²⁺, and triggering endothelium-independent vasorelaxation[4].
Figure 1: VNP-mediated signal transduction pathway leading to endothelium-independent vasorelaxation.
Comparative Efficacy in SHR Models
Quantitative analysis of isolated vessel rings and in vivo hemodynamics demonstrates VNP's superiority over native peptides in hypertensive states[1],[2].
Table 1: Pharmacodynamic Comparison of Natriuretic Peptides in SHR
| Parameter | ANP (Native) | CNP (Native) | VNP (Synthetic Chimera) |
| Primary Receptor Target | NPR-A | NPR-B | NPR-A, NPR-B |
| Arterial Vasorelaxation | Moderate | Weak (Impaired in SHR) | Highest (VNP > ANP ≥ CNP) |
| Venous Vasorelaxation | Weak | High | Highest (VNP > CNP > ANP) |
| Endothelium Dependency | Partially Dependent | Highly Dependent | Independent |
| Natriuresis/Diuresis | High | Minimal | High |
| Mean Arterial Pressure (MAP) | Decreases | Minimal Effect | Significantly Decreases |
Data synthesized from isolated aortic ring assays and in vivo SHR infusions[1],[3],[2].
Administration Routes: Causality and Selection
Selecting the correct administration route is critical due to the rapid degradation of natriuretic peptides by Neutral Endopeptidase (NEP) and clearance by NPR-C[6].
-
Intravenous (IV) Bolus / Infusion :
-
Causality: Provides immediate, 100% bioavailability. Essential for acute pharmacokinetic profiling, real-time hemodynamic monitoring (MAP, Right Atrial Pressure), and acute renal response mapping (urine flow, sodium excretion)[1],[2].
-
Optimal Use Case: Acute dose-response studies (e.g., 50 µg/kg bolus)[1].
-
-
Subcutaneous (SC) Osmotic Minipumps :
-
Causality: Natriuretic peptides have a short plasma half-life. Continuous SC infusion circumvents rapid NEP degradation, maintaining steady-state plasma concentrations[6],[7].
-
Optimal Use Case: Chronic studies assessing cardiac remodeling, long-term blood pressure regulation, and sustained cGMP elevation[8].
-
Detailed Experimental Protocols
Protocol A: Acute Intravenous (IV) Administration & Hemodynamic Monitoring
Objective : To measure the acute hypotensive and natriuretic effects of VNP in SHR.
Materials :
-
Male Spontaneously Hypertensive Rats (SHR), 300-400g[2].
-
VNP (lyophilized, reconstituted in 0.9% sterile saline).
-
Inactin (thiobutabarbital sodium) or equivalent anesthetic.
-
PE-50 and PE-90 polyethylene catheters[2].
Step-by-Step Methodology :
-
Anesthesia & Temperature Control : Anesthetize the SHR using Inactin (100 mg/kg, intraperitoneal). Place the rat on a thermostatically controlled heating pad to maintain core temperature between 36°C and 38°C[2].
-
Surgical Preparation :
-
Perform a tracheostomy to ensure airway patency (artificial ventilation is typically not required)[2].
-
Cannulate the left jugular vein with a PE-50 catheter for peptide infusion[2].
-
Cannulate the carotid or femoral artery with a PE-50 catheter connected to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP) and heart rate.
-
Insert a PE-90 catheter into the bladder via a suprapubic incision for continuous urine collection[2].
-
-
Stabilization : Infuse 0.9% NaCl continuously (1 mL/100 g body weight/hr) via the jugular catheter. Allow the animal to stabilize for 30–45 minutes[2].
-
Baseline Collection : Collect urine and record baseline hemodynamic parameters for a 15-minute period[2].
-
VNP Administration : Administer VNP as an IV bolus (e.g., 50 µg/kg) in a 0.1 mL volume, followed immediately by a saline flush[1],[2].
-
Data Acquisition : Monitor MAP continuously. Collect urine for 15-30 minutes post-injection to quantify urine volume, sodium concentration, and urinary cGMP[2].
Protocol B: Chronic Subcutaneous (SC) Administration via Osmotic Minipump
Objective : To evaluate the chronic anti-hypertensive and anti-hypertrophic effects of VNP.
Materials :
-
Alzet® Osmotic Minipumps (e.g., Model 2002 or 2004, depending on study duration).
-
VNP reconstituted in sterile vehicle (e.g., 0.9% saline with 0.1% BSA to prevent tube adherence).
Step-by-Step Methodology :
-
Pump Preparation : Calculate the VNP concentration required to deliver the target daily dose (e.g., 20-200 nmol/kg/day) based on the pump's specific release rate[6]. Fill the minipumps under sterile conditions and prime them in sterile saline at 37°C for 4-6 hours prior to implantation.
-
Anesthesia : Induce anesthesia using Isoflurane (2-3% in O2).
-
Implantation :
-
Shave and disinfect the interscapular region.
-
Make a small (1 cm) incision and use a hemostat to create a subcutaneous pocket extending caudally.
-
Insert the primed minipump into the pocket, delivery portal first.
-
-
Closure & Recovery : Close the incision with wound clips or sutures. Administer postoperative analgesia (e.g., Meloxicam).
-
Monitoring : Measure blood pressure non-invasively (tail-cuff plethysmography) bi-weekly. Collect 24-hour urine samples weekly using metabolic cages to monitor sustained cGMP output.
Figure 2: End-to-end experimental workflow for VNP administration and physiological monitoring in SHR.
Self-Validating System: Quality Control & Biomarkers
To ensure the integrity of the experimental protocol, the following self-validating checks must be integrated:
-
Urinary cGMP as a Direct Biomarker : Because VNP activates particulate guanylyl cyclase, a successful administration must result in a statistically significant spike in urinary cGMP excretion[1],[2]. Failure to observe this indicates peptide degradation, pump failure, or loss of biological activity.
-
Endothelium-Independent Verification : In parallel in vitro studies (using isolated SHR aortic rings), VNP should induce >90% vasorelaxation even after mechanical denudation of the endothelium[3],[5]. This confirms the structural integrity of the VNP chimera, distinguishing it from native CNP which loses efficacy in SHR[3].
References
- Designer Natriuretic Peptides - PMC - NIH. National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_sX5InZ2WGJRjUYEI3IjeFMgFbrhQgT8HqlfzqW0d5TW7s-5_qkPpVxi9ePpm5JS5_yasouKirJpdRo-wW5fnTL6aZnUgmP_bHdFowhgcQ0bgxVrYIjJ5uSwfdjBxoFdmEe0pFnLxC2qBp6w=]
- Atrial natriuretic peptide and C-type natriuretic peptide in spontaneously hypertensive rats and their vasorelaxing actions in vitro. National Institutes of Health (NIH) / PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCuwVs7MsugrSXkB9gQ-1QqAcqXspehKBgXsIiAMNvyhUmd7v3-LvDxLEmci3b2p3-8VCGUP_TygxUvZpJHhewKkLq_KTeSSqBX97yDFcuXCSIqvEmnBPL66v3PvQVXxkc2c4=]
- Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels. Physiological Research. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYReVHgdPEuQGqVM37OxHRC0rqKDNWlSK-KlbHEjEfPFcHt1UHe0rxMryp11ddx7tFg71cgfRjH5V5PqRs36aFkcZ-jn4XYTWDTwKVh0GSD9HIHjq93PWYr2fy_QVi0yqsZg2HSTeOvbCAxdnYc2qxzQ==]
- Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure. Frontiers in Cardiovascular Medicine. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB1WtSSqnMwtZwKx0dGQRvbgqwOP8rFYSDw5OM1DWj7nC-az7P2LmE-bHH9phy-_6WgCkhMJvzKitLxMqF8ofy2bWluRZV7aOmRX2WgGVwk9iRefZ3QrKeVskDHHqM7cZeyTjRUUc21NOgP3FUkC8G_dxBIFGupFYsElCjFAMz4bOTMVLVMxwXGxQT1C4kI0IjfA==]
- US5583108A - Vasonatrin peptide and analogs thereof. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_d48BSCEdLGvqF69hrOBV99VZVWI5p0upn-7GzOvo1b4LWz6t9vwo5U94eq_aFa0B71-nm0jpUkdJrx7DjPxYa734jzSqCiNLFVq0iw0r2tHM6lt6weQ9DPk8PWRlZNy1gTd7-kI8CkQK]
Sources
- 1. Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5583108A - Vasonatrin peptide and analogs thereof - Google Patents [patents.google.com]
- 3. Atrial natriuretic peptide and C-type natriuretic peptide in spontaneously hypertensive rats and their vasorelaxing actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. ahajournals.org [ahajournals.org]
- 6. USRE48267E1 - Variants of C-type natriuretic peptide - Google Patents [patents.google.com]
- 7. EP3175863B1 - Variants of c-type natriuretic peptide - Google Patents [patents.google.com]
- 8. Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Vasonatrin Peptide in Cardiomyocyte Cell Culture
Introduction: A Novel Cardioprotective Agent
Vasonatrin Peptide (VNP) is a synthetic chimeric peptide engineered from the structural elements of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP).[1][2][3] Specifically, it combines the 22-amino acid ring of CNP with the five-amino acid C-terminus of ANP.[2] This unique construction confers a distinct pharmacological profile, harnessing the venodilating properties of CNP and the natriuretic actions of ANP, while also exhibiting unique arterial vasodilating effects.[1][3] In the context of cardiac research, VNP has emerged as a potent cardioprotective agent, demonstrating significant efficacy in attenuating myocardial hypertrophy, reducing apoptosis and oxidative stress, and protecting against ischemia-reperfusion injury.[4][5] These properties make VNP a valuable tool for researchers investigating cardiac pathophysiology and developing novel therapeutic strategies for heart failure and related conditions.
This guide provides a comprehensive overview of the mechanism of action of Vasonatrin Peptide in cardiomyocytes, along with detailed, field-proven protocols for cell culture, treatment, and subsequent analysis.
Mechanism of Action: The cGMP-PKG Signaling Axis
The biological effects of Vasonatrin Peptide in cardiomyocytes are predominantly mediated through the activation of the particulate guanylyl cyclase (pGC) signaling pathway.[6][7] VNP binds to natriuretic peptide receptors (NPR), including NPR-A and NPR-B, on the cardiomyocyte cell surface.[8][9] This binding event stimulates the intracellular guanylyl cyclase domain of the receptor, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4][6][10]
The subsequent rise in intracellular cGMP concentration is the critical node in the pathway, leading to the activation of cGMP-dependent Protein Kinase G (PKG).[4][5] Activated PKG phosphorylates a suite of downstream targets, orchestrating the peptide's anti-hypertrophic and pro-survival effects. Key downstream consequences include:
-
Antagonism of Hypertrophic Signaling: The VNP-activated cGMP-PKG axis directly counteracts pro-hypertrophic stimuli, such as those induced by angiotensin II and endothelin-1.[11][12][13] It achieves this by inhibiting key hypertrophic signaling cascades like the calcineurin-NFAT pathway and mitogen-activated protein kinases (MAPKs).[12][13]
-
Inhibition of Protein Synthesis: VNP has been shown to dose-dependently reduce the increased protein synthesis that characterizes cardiomyocyte hypertrophy.[10]
-
Reduction of Oxidative and ER Stress: The pathway promotes anti-oxidative effects, partly by increasing superoxide dismutase (SOD) activity, and mitigates endoplasmic reticulum (ER) stress, a key contributor to cell death in cardiac disease.[1][4][5]
-
Anti-Apoptotic Effects: By inhibiting ER stress and other pro-death signals, VNP reduces cardiomyocyte apoptosis, preserving myocardial tissue.[4][5]
Protocols for Cardiomyocyte Cell Culture
The choice of cell model is critical for the success and relevance of in vitro studies. Both primary cells and immortalized cell lines offer distinct advantages.
-
Primary Cardiomyocytes: Isolated from neonatal rodents, these cells offer the highest physiological relevance but are challenging to culture long-term and have limited proliferative capacity.[14][15]
-
Immortalized Cell Lines: Human (AC16) and rat (H9c2) cardiomyocyte cell lines are robust, easy to culture, and provide high reproducibility, making them ideal for initial screening and mechanistic studies.[16][17][18]
This guide will focus on protocols for the widely used H9c2 and AC16 cell lines.
Protocol 1: Culture of H9c2 Rat Myoblasts
H9c2 cells are a subclone derived from embryonic rat heart tissue and are a foundational model for cardiovascular research.[17]
Materials:
-
H9c2 Cell Line (e.g., ATCC® CRL-1446™)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17][18]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Tissue culture flasks and plates
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.
-
Culturing: Seed cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Change the medium every 2-3 days.[17]
-
Subculturing:
-
Critical Note: To maintain the myoblastic phenotype, subculture H9c2 cells before they reach full confluence (target 70-80% confluency).[18][19] Allowing cultures to become fully confluent can promote differentiation and deplete the myoblastic population.[19]
-
Aspirate medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes until cells detach.[17]
-
Neutralize the trypsin with 6-8 mL of complete growth medium and collect the cell suspension.
-
Centrifuge, resuspend, and plate at a subcultivation ratio of 1:2 to 1:4.[17]
-
Protocol 2: Culture of AC16 Human Cardiomyocytes
AC16 cells were derived from the fusion of primary human adult ventricular cardiomyocytes with SV40-transformed fibroblasts, providing a proliferating human cardiomyocyte model.[16]
Materials:
-
AC16 Human Cardiomyocyte Cell Line (e.g., Millipore Sigma SCC109)
-
Expansion Medium: DMEM/F12 medium supplemented with 12.5% FBS and 2 mM L-Glutamine.[20]
-
Accutase or Trypsin-EDTA
-
PBS, Ca²⁺/Mg²⁺-free
-
Tissue culture flasks and plates
Procedure:
-
Thawing: Follow the same procedure as for H9c2 cells, using the AC16 Expansion Medium. Slowly add the medium dropwise to the thawed cells to avoid osmotic shock.[20]
-
Culturing: Seed cells in a T75 flask and incubate at 37°C, 5% CO₂. Change the medium the day after thawing and every 2-3 days thereafter.[20]
-
Subculturing:
Vasonatrin Peptide Treatment Protocols
The following protocols are designed to assess the bioactivity of VNP on cardiomyocytes. A common application is to evaluate its ability to prevent or reverse a hypertrophic phenotype induced by a chemical agonist.
Reconstitution and Storage of VNP
-
Reconstitution: VNP is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 1 mM), briefly centrifuge the vial to pellet the powder. Reconstitute in sterile, nuclease-free water or PBS. Mix by gentle vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Experimental Workflow: VNP Treatment of Cardiomyocytes
This workflow outlines the steps for treating cultured cardiomyocytes to assess VNP's anti-hypertrophic potential.
Step-by-Step Treatment Protocol
-
Cell Seeding: Plate H9c2 or AC16 cells in the desired format (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will result in ~70-80% confluency at the time of treatment.
-
Adherence: Incubate for 24 hours to allow cells to adhere and recover.
-
Serum Starvation (Optional but Recommended): To reduce baseline signaling activity and synchronize the cell cycle, replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Preparation of Treatment Media:
-
Prepare fresh dilutions of VNP from the frozen stock into low-serum medium. Effective concentrations reported in the literature typically range from 10⁻⁸ M to 10⁻⁶ M.[5][6][10] A dose-response experiment is highly recommended.
-
If inducing hypertrophy, prepare media containing the hypertrophic agonist (e.g., 10 µM Isoprenaline[4]) with and without the various concentrations of VNP.
-
Crucial Controls: Always include a "Vehicle Control" (medium with the same solvent used to dissolve VNP) and a "Hypertrophy Control" (medium with the agonist alone).
-
-
Treatment: Aspirate the starvation medium and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired duration. For hypertrophy studies, 24-48 hours is a common time frame.[10] For analysis of acute signaling events (e.g., cGMP production), much shorter time points (minutes to hours) are appropriate.
-
Harvesting: Following incubation, proceed immediately to analysis or harvest cells/supernatant for later use (e.g., cell lysis for Western blot, RNA extraction, or fixing for imaging).
| Parameter | Recommended Range/Value | Rationale & Notes |
| Cell Line | H9c2, AC16, or Primary Cardiomyocytes | Choice depends on the balance between physiological relevance and experimental reproducibility. |
| Seeding Density | Target 70-80% confluency at treatment | Avoids confounding effects from over-confluence or sparse cultures. |
| VNP Concentration | 1 nM - 1 µM (10⁻⁹ to 10⁻⁶ M) | Perform a dose-response curve to identify the optimal concentration for your specific model and endpoint.[6][10] |
| Hypertrophic Agonist | Isoprenaline (1-10 µM), Angiotensin II, Phenylephrine | To study the protective effects of VNP, a pro-hypertrophic stressor is required.[4] |
| Treatment Duration | 24 - 48 hours (Hypertrophy) 5 min - 6 hours (Signaling) | Duration must be optimized for the specific biological question being asked. |
| Vehicle Control | Sterile H₂O or PBS in medium | Essential for confirming that observed effects are due to the peptide and not the solvent. |
Methods for Assessing VNP Efficacy
A multi-parametric approach is recommended to fully characterize the effects of VNP treatment.
| Assay Type | Specific Method | Purpose | Key Considerations |
| Cell Viability / Metabolism | MTT, MTS, or CellTiter-Glo® Assays | To assess general cytotoxicity and ensure VNP concentrations are not toxic.[21] | Mitochondrial activity can change during hypertrophy, which may affect assay interpretation.[22] |
| Hypertrophy Assessment | Immunofluorescence & Image Analysis | Measure cell surface area and visualize cytoskeletal organization (e.g., phalloidin staining). | Requires robust imaging and unbiased quantification software. |
| ³H-Leucine Incorporation | Quantify de novo protein synthesis, a hallmark of hypertrophy.[10] | Involves handling of radioactive materials. | |
| qPCR / Western Blot | Measure expression of hypertrophic markers (e.g., ANP, BNP, MYH7).[23] | Provides molecular evidence of a hypertrophic or anti-hypertrophic response. | |
| Signaling Pathway Analysis | cGMP Immunoassay (ELISA/EIA) | Directly quantify the intracellular level of the key second messenger, cGMP.[10] | Requires rapid cell lysis to prevent cGMP degradation by phosphodiesterases. |
| Apoptosis | Caspase-3/7 Activity Assay | Quantify the activity of executioner caspases to measure apoptosis.[5] | Provides a functional measure of programmed cell death. |
| Oxidative Stress | ROS Detection (e.g., DCFDA) | Measure the levels of intracellular reactive oxygen species.[21] | Assays can be sensitive to light and experimental conditions. |
| SOD Activity Assay | Quantify the activity of a key antioxidant enzyme promoted by VNP.[4] | Measures a specific mechanism of VNP's anti-oxidative action. |
References
-
Vasonatrin peptide, a synthetic natriuretic peptide, attenuates myocardial injury and oxidative stress in isoprenaline-induced cardiomyocyte hypertrophy. PubMed. Available at: [Link]
-
Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts. Acta Pharmacologica Sinica. Available at: [Link]
-
[Inhibition of moderate hypoxia-induced protein synthesis by vasonatrin peptide in cultured neonatal rat cardiomyocytes]. PubMed. Available at: [Link]
-
A friend within the heart: natriuretic peptide receptor signaling. The Journal of Clinical Investigation. Available at: [Link]
-
3D Hypertrophy Assay | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
Culture of Human Cardiomyocytes and its Applications in Drug Discovery and Research. Creative Bioarray. Available at: [Link]
-
Co-culture with normal and senescent AC16 cardiomyocytes modulates fibrotic response in primary human ventricular fibroblasts. microPublication Biology. Available at: [Link]
-
AC16 Cardiomyocyte Cell Line. Cytion. Available at: [Link]
-
Local action of atrial natriuretic peptide (ANP) in cardiomyocytes. ANP... ResearchGate. Available at: [Link]
-
Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide. ResearchGate. Available at: [Link]
-
Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms. PubMed. Available at: [Link]
-
Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes. Journal of Visualized Experiments. Available at: [Link]
-
A cardiac pathway of cyclic GMP-independent signaling of guanylyl cyclase A, the receptor for atrial natriuretic peptide. PNAS. Available at: [Link]
-
Guanylyl Cyclase-A Inhibits Angiotensin II Type 1A Receptor-Mediated Cardiac Remodeling, an Endogenous Protective Mechanism in the Heart. Circulation Research. Available at: [Link]
-
H9c2(2-1) Cell Line. Elabscience. Available at: [Link]
-
Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Spontaneously beating cardiac spheroids: 3D combined hypertrophy and cardiotoxicity assay. Evotec. Available at: [Link]
-
Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]
-
Optimizing Cell Culture Strategy for H9c2 Cardiomyoblast: A Lesson Learned for Building Cardiovascular Disease Model. EKSAKTA: Journal of Sciences and Data Analysis. Available at: [Link]
-
AC16 Differentiation Protocol. Janes Lab Protocols. Available at: [Link]
-
An improved protocol for the isolation and cultivation of embryonic mouse myocytes. BMC Research Notes. Available at: [Link]
-
Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. PubMed. Available at: [Link]
-
H9c2(2-1) - Cell Line. BCRJ. Available at: [Link]
-
Roles of guanylyl cyclase-A signaling in the cardiovascular system. PubMed. Available at: [Link]
-
Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels. Physiological Research. Available at: [Link]
-
Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of Clinical Investigation. Available at: [Link]
-
Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart. Endocrine Journal. Available at: [Link]
-
Cardiac Actions of Atrial Natriuretic Peptide. Circulation Research. Available at: [Link]
-
Cell Culture Protocol - FCDI iCell Human iPSC Cardiomyocytes. Axion BioSystems. Available at: [Link]
-
Guanylyl Cyclase-A Inhibits Angiotensin II Type 2 Receptor-Mediated Pro-Hypertrophic Signaling in the Heart. Endocrinology. Available at: [Link]
-
Differential activation of natriuretic peptide receptors modulates cardiomyocyte proliferation during development. Development. Available at: [Link]
-
Natriuretic peptides stimulate the cardiac sodium pump via NPR-C-coupled NOS activation. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Impedance-Based Cellular Assay Using Human iPSC-Derived Cardiomyocytes to Quantify Modulators of Cardiac Contractility. Toxicological Sciences. Available at: [Link]
-
New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Cells. Available at: [Link]
-
Cardiomyocyte proliferation in cardiac development and regeneration: a guide to methodologies and interpretations. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Cardiovascular Pleiotropic Effects of Natriuretic Peptides. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasonatrin peptide, a synthetic natriuretic peptide, attenuates myocardial injury and oxidative stress in isoprenaline-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. A friend within the heart: natriuretic peptide receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. [Inhibition of moderate hypoxia-induced protein synthesis by vasonatrin peptide in cultured neonatal rat cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. accegen.com [accegen.com]
- 15. Protocol for Isolation, Transfection, and Lon | JoVE Journal [jove.com]
- 16. AC16 Cardiomyocyte Cell Line [cytion.com]
- 17. elabscience.com [elabscience.com]
- 18. journal.uii.ac.id [journal.uii.ac.id]
- 19. bcrj.org.br [bcrj.org.br]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing TFA counterion from Vasonatrin Peptide for cell toxicity assays
The following technical guide is structured as a dynamic Technical Support Center resource. It is designed to address the specific needs of researchers observing unexpected cytotoxicity or variability when using Vasonatrin Peptide (VNP) in sensitive cell-based assays.
Diagnostic: Is TFA Ruining My Vasonatrin Assay?
Q: I am seeing unexpected toxicity in my endothelial cell assays with Vasonatrin Peptide. Is this the peptide or the salt?
A: If you are observing dose-dependent toxicity that does not align with the expected pharmacological profile of VNP (a vasorelaxant and natriuretic), the culprit is likely the Trifluoroacetate (TFA) counterion, not the peptide itself.
Vasonatrin Peptide is synthesized via Solid-Phase Peptide Synthesis (SPPS), typically leaving it as a TFA salt.[1] While TFA improves HPLC purification, it is a metabolic poison in cell culture.
Key Indicators of TFA Interference:
-
False Positives in Toxicity: TFA inhibits proliferation in osteoblasts, chondrocytes, and endothelial cells at concentrations as low as 10 nM to 100 nM [1].
-
pH Drift: Unbuffered TFA can acidify culture media. However, even in buffered media, the trifluoroacetate anion (
) can disrupt cellular metabolism and ion channel function [2]. -
Discrepancy in Potency: VNP is a chimera of ANP and CNP.[2][3][4] If your
for cGMP generation shifts significantly between batches, variable TFA content (often 10–40% by weight) is a likely cause.
Recommendation: For any assay involving cell viability, proliferation, or metabolic flux, you must exchange the TFA counterion for Hydrochloride (HCl) or Acetate .
Method Selection: HCl vs. Acetate Exchange[5][6]
Q: Should I switch to VNP-HCl or VNP-Acetate?
A: The choice depends on your specific assay sensitivity and the chemical properties of Vasonatrin Peptide (pI ~9.68).
Comparative Analysis of Counterions for VNP
| Feature | TFA Salt (Standard) | HCl Salt (Preferred for Bioassays) | Acetate Salt (Alternative) |
| Cytotoxicity | High (Inhibits proliferation) | Negligible (Physiological ion) | Low (Generally safe) |
| Solubility | Excellent | Good (May require slight warming) | Good |
| pH Influence | Strong Acidification | Neutral/Slightly Acidic | Weakly Acidic/Bufferable |
| Stability | High | High | Moderate (Hygroscopic) |
| Best For | HPLC, NMR Structure | In vitro / In vivo efficacy | General Cell Culture |
Expert Verdict: For Vasonatrin Peptide, we recommend HCl exchange .[5] The chloride ion is the most physiological counterion and minimizes artifacts in ion-channel dependent pathways (e.g., cGMP signaling) [3].
Execution: Step-by-Step Exchange Protocols
Q: How do I remove the TFA without damaging the VNP disulfide bridge?
A: Vasonatrin Peptide contains a critical disulfide bond (Cys7–Cys23). You must avoid reducing agents and excessively high temperatures. Below are two validated workflows.
Method A: HCl Exchange via Lyophilization (Small Scale < 50 mg)
Best for: Rapid exchange in a standard lab setting.
-
Dissolution: Dissolve VNP-TFA in 2–10 mM HCl to a concentration of 1 mg/mL.
-
Note: Do not exceed 10 mM HCl. Stronger acid can hydrolyze the peptide bond or damage the disulfide bridge over time.
-
-
Incubation: Allow to stand at room temperature for 1–2 minutes . This allows the abundant
ions to displace the ions associated with the basic residues (Lys, Arg). -
Freezing: Freeze the solution immediately using liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize (freeze-dry) overnight until a dry powder remains. TFA is volatile and will be removed with the water vapor.
-
Repetition: Repeat steps 1–4 at least 3 times. A single cycle is rarely sufficient to remove >95% of TFA.
-
Final Step: Re-dissolve in water or buffer for your assay.
Method B: Anion Exchange Resin (Large Scale > 50 mg)
Best for: Complete removal and larger batches.
-
Resin Prep: Use a strong anion exchange resin (e.g., Dowex 1X2 or equivalent) in chloride form.
-
Washing: Wash the column with 10 column volumes (CV) of distilled water.
-
Loading: Dissolve VNP in water (1–5 mg/mL) and load onto the column.
-
Chemistry: VNP (positively charged at neutral pH) will pass through, while TFA anions bind to the resin, exchanging for Chloride ions.
-
-
Elution: Elute with distilled water. Collect fractions absorbing at 280 nm (Tyrosine/Phenylalanine signal).
-
Lyophilization: Freeze-dry the pooled fractions to obtain VNP-HCl.
Workflow Visualization
Q: Can you visualize the decision process and workflow?
A: The following diagram outlines the critical decision path for handling VNP salts in biological assays.
Figure 1: Decision tree and workflow for removing TFA counterions from Vasonatrin Peptide prior to biological assessment.
Validation: How do I know it worked?
Q: How can I verify that the TFA is actually gone?
A: You cannot rely on weight change alone. Use one of these analytical methods:
-
Ion Chromatography (IC): The gold standard. It separates and quantifies anions (
vs ).[6] A successful exchange should show negligible TFA peak area [4]. - -NMR Spectroscopy: Highly sensitive. TFA has 3 fluorine atoms, giving a strong signal. If the signal disappears or is drastically reduced compared to an internal standard, the exchange was successful [5].
-
HPLC-UV: While less specific, a shift in retention time on a reverse-phase column can sometimes indicate salt exchange, though this is not definitive confirmation.
Acceptance Criteria: For cell toxicity assays, residual TFA should be < 1% by weight.[6]
References
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[5] American Journal of Physiology-Endocrinology and Metabolism.
-
Sikora, K., et al. (2018).[7] "Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides." International Journal of Peptide Research and Therapeutics.
-
Vasonatrin Peptide Technical Data. NovoPro Bioscience.
-
Shimadzu Application News. (2020). "Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph."
-
Brinkmann, A., et al. (2019).[1] "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR." Metrologia.
Sources
- 1. andreas-brinkmann.net [andreas-brinkmann.net]
- 2. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasonatrin Peptide (VNP) [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Bulletin: Vasonatrin Peptide (VNP) Solubilization & Handling
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. If you are reading this, you have likely encountered a common but frustrating phenomenon: the immediate clouding or "crashing out" of Vasonatrin Peptide (VNP) upon the addition of Phosphate Buffered Saline (PBS).[1]
This guide is not a generic manual; it is a causal analysis designed to help you understand the physicochemical reasons behind this precipitation and provide a fail-safe protocol for your experiments. VNP is a chimera of Atrial Natriuretic Peptide (ANP) and C-Type Natriuretic Peptide (CNP), and its unique sequence imparts specific solubility constraints that must be respected.[1]
Part 1: The Core Problem – Why Does VNP Precipitate in PBS?
To solve the issue, we must first diagnose the molecular conflict.[1]
Q1: I added PBS directly to my lyophilized VNP powder, and it turned cloudy immediately. Why?
A: This is a classic case of Ionic Shielding and Counter-Ion Precipitation . Vasonatrin Peptide (Sequence: GLSKGCFGLKLDRIGSMSGLGCNSFRY) has a theoretical Isoelectric Point (pI) of approximately 9.7 .[1][2] This means that at a neutral pH (like PBS, pH 7.4), the peptide carries a net positive charge.[1]
When you add PBS directly to the powder, two things happen simultaneously:
-
pH Shock: You are introducing a pH (7.[1][2]4) that is closer to the peptide's hydrophobic aggregation threshold than the acidic environment (pH ~4) usually required to keep it fully solvated.[1][2]
-
Phosphate Cross-linking: PBS contains divalent phosphate anions (
).[1][2] These anions can interact strongly with the positively charged residues (Lysine, Arginine) on the peptide.[1] Unlike monovalent ions (like Chloride), divalent phosphates can "bridge" multiple peptide molecules, acting as a cross-linker that drives the formation of large, insoluble aggregates.[1]
Q2: Is my peptide ruined if it precipitated?
A: Not necessarily, but you must act quickly. If the precipitate is loose and flocculent, you may be able to rescue it by lowering the pH immediately.[1] Add a small volume of 10% Acetic Acid dropwise and vortex gently. The acidification protonates the peptide, increasing repulsion between molecules and breaking the phosphate bridges.[1] If the peptide has formed a gel-like mass, recovery is more difficult, and sonication (in an ice bath) may be required.[1]
Part 2: Troubleshooting & Optimization (Q&A)
Q3: What is the "Golden Rule" for reconstituting VNP?
A: Never add PBS first. Always use the "Two-Step Solubilization Strategy."
-
Primary Solvent: Dissolve the peptide in a solvent that favors its charge state (Water or 0.1% Acetic Acid).[1][2] This ensures the peptide is fully monomeric.[1][2]
-
Secondary Diluent: Once dissolved, slowly dilute with your buffer (PBS) to the working concentration. This prevents the high local salt concentration that occurs when buffer hits dry powder.[1][2]
Q4: Can I use DMSO?
A: Yes, but only if necessary. VNP contains hydrophobic residues (Phe, Leu, Ile).[1][2] If you are working at high concentrations (>1 mg/mL), water alone might not suffice.[1][2] In this case, dissolve the powder in a minimal volume of DMSO (Dimethyl Sulfoxide) first.[1][3] DMSO disrupts secondary structure formation and hydrophobic collapse.[1][2] Recommendation: Keep the final DMSO concentration < 1% in your cell culture or animal model to avoid vehicle toxicity.[1][2]
Q5: What is the maximum solubility of VNP?
A: This depends heavily on the solvent system.[1][2]
| Solvent System | Max Solubility (Approx.) | Stability | Notes |
| Sterile Water | 1.0 mg/mL | High (Frozen) | Good for initial reconstitution.[1][2] |
| 0.1% Acetic Acid | > 2.0 mg/mL | Very High | Recommended Stock Solvent. Keeps pH < pI. |
| 100% DMSO | > 5.0 mg/mL | High | Use for hydrophobic batches.[1][2] |
| PBS (pH 7.4) | < 0.5 mg/mL | Low | Prone to precipitation if prepared incorrectly.[1][2] |
Part 3: Detailed Protocols
Protocol A: The "Fail-Safe" Reconstitution Method
Use this for standard stock preparation (1 mg/mL).[1]
-
Equilibration: Allow the lyophilized VNP vial to warm to room temperature (prevent condensation).
-
Acidification: Calculate the volume needed for your stock. Add sterile 0.1% Acetic Acid to the vial.
-
Why? Acetic acid ensures a pH of ~3-4, keeping the basic residues (Lys, Arg) fully protonated and repulsive, preventing aggregation.[1]
-
-
Dissolution: Vortex gently for 30 seconds. The solution should be crystal clear.
-
Dilution: Only after the peptide is fully dissolved, dilute this stock into your working buffer (e.g., PBS).
-
Tip: Add the stock to the PBS, not the PBS to the stock, to maintain better mixing control.
-
Protocol B: Rescue of Precipitated Peptide
Use this if you accidentally added PBS first.[1]
-
Acidify: Add 10% Acetic Acid to the cloudy solution. Start with 10% of the total volume.[1][2]
-
Sonication: Sonicate the vial in an ultrasonic water bath for 30-60 seconds.
-
Assessment: If it clears, use immediately. If it remains cloudy, the aggregation is likely irreversible (amyloid-like fibril formation), and the sample should be discarded.[1]
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing VNP to avoid precipitation.
Figure 1: Decision tree for Vasonatrin Peptide reconstitution.[1][2][3] Note the priority of acidic or organic solvents prior to buffer introduction.[1]
Part 5: Mechanistic Insight
Why does the phosphate ion specifically cause issues? The diagram below visualizes the interaction between the cationic peptide residues and the divalent phosphate anions in PBS.
Figure 2: Mechanism of Precipitation.[1][2] Divalent phosphate ions (Red) bridge positively charged VNP molecules, leading to aggregation.[1][2] Acetate ions (Green) are monovalent and prevent cross-linking.[1][2]
References
-
Wei, C. M., et al. (1993).[1][2][3][4] "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide."[1][2][3][4] Journal of Clinical Investigation, 92(4), 2048-2052.[1][2][3][4]
-
National Institute for Biological Standards and Control (NIBSC). "Peptide Handling, Dissolution & Storage Guidelines."[1][2] NIBSC Technical Guide.
-
MedChemExpress. "Vasonatrin Peptide (VNP) Product & Solubility Information." MCE Product Guide.
-
Bachem. "Introduction to Peptide Synthesis and Handling." Bachem Technical Library.[1][2]
Sources
Troubleshooting inconsistent vasodilation results with Vasonatrin Peptide
Current Status: Operational Topic: Troubleshooting Inconsistent Vasodilation Results Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026
Introduction: The VNP Paradox
Welcome to the technical support hub for Vasonatrin Peptide (VNP) . If you are here, you are likely observing significant variability in your vasodilation data—perhaps seeing potent relaxation in one ring and total silence in another, or rapid desensitization in repeated trials.
VNP is a synthetic chimera (27 amino acids) fusing the 22-amino acid ring structure of C-type Natriuretic Peptide (CNP) with the C-terminus of Atrial Natriuretic Peptide (ANP) .[1] It is designed to bridge the gap between venodilation (CNP-driven) and natriuresis (ANP-driven) while resisting neutral endopeptidase (NEP) degradation.
The Core Problem: Unlike small molecules (e.g., Acetylcholine), VNP’s efficacy is strictly governed by the membrane potential status of your tissue and the integrity of the cGMP-PKG axis . If your experimental conditions clamp the membrane potential (e.g., high KCl) or if the peptide was hydrolyzed during reconstitution, your results will flatline.
This guide moves beyond basic protocols to the causality of failure.
Part 1: The Pre-Analytical Phase (Reconstitution & Storage)
“My peptide is inactive.” — This is the most common ticket we receive. 90% of the time, the peptide is not dead; it was drowned in the wrong solvent or weighed incorrectly.
Q: How do I ensure my VNP stock is actually at the calculated concentration?
A: You must account for Net Peptide Content (NPC).
Lyophilized peptides are never 100% peptide. They contain counter-ions (TFA/Acetate) and residual water.[2]
-
The Error: Weighing 1 mg of powder and assuming 1 mg of VNP.
-
The Fix: Check the HPLC/Elemental analysis report. If the NPC is 75%, your 1 mg of powder contains only 0.75 mg of active VNP.
-
Formula:Actual Concentration = (Weight of Powder × NPC) / Volume
-
Q: I dissolved VNP in PBS and stored it at -20°C. Why did it degrade?
A: Freeze-thaw cycles in phosphate buffers induce hydrolysis.
-
Protocol:
-
Equilibrate: Allow the vial to reach room temperature before opening. VNP is hygroscopic; condensation will turn your powder into a sticky, hydrolyzed gel.
-
Solvent: Reconstitute the master stock in sterile distilled water or 0.1% Acetic Acid . Avoid PBS for long-term storage.[2]
-
Aliquoting: Flash freeze single-use aliquots in liquid nitrogen. Store at -80°C. Never re-freeze an aliquot.
-
Part 2: Experimental Design & Tissue Viability
“The tissue contracts fine, but VNP won’t relax it.”
Q: I used 60mM KCl to pre-constrict my vessel, but VNP had no effect. Why?
A: You have physiologically antagonized the VNP mechanism.
This is the single most critical failure point in VNP experiments.
-
The Mechanism: VNP activates Guanylyl Cyclase (GC-A/B)
cGMP PKG. A major downstream effector of PKG is the Large-conductance -activated channel ( ) . Opening causes efflux, hyperpolarizing the cell and closing VGCCs (Voltage-Gated Calcium Channels). -
The Conflict: High extracellular KCl (e.g., >30mM) creates a massive electrochemical gradient that prevents hyperpolarization. You are mechanically clamping the vessel in a depolarized state.
-
The Fix: Use Phenylephrine (PE) , Endothelin-1 , or U46619 (Thromboxane mimetic) for pre-constriction. These agents rely on pharmacomechanical coupling (IP3/DAG), leaving the membrane potential available for VNP-mediated hyperpolarization.
Q: Does VNP require an intact endothelium?
A: No, but the endothelium modulates the baseline. VNP acts directly on Vascular Smooth Muscle Cells (VSMC) via NPR-A and NPR-B receptors. However, if your endothelium is damaged during dissection, the basal levels of NO/cGMP will be lower, potentially making the VNP response appear more potent (supersensitivity) or unstable due to lack of buffering.
-
Recommendation: Verify endothelial integrity with Acetylcholine (ACh) at the start. If ACh relaxation is <50%, discard the vessel to ensure consistent baseline cGMP levels.
Part 3: Signaling & Mechanism Visualization
To troubleshoot effectively, you must visualize the pathway. VNP is unique because it hits both GC-A (ANP receptor) and GC-B (CNP receptor), providing a dual-activation redundancy.
Diagram 1: The VNP Signaling Cascade
Caption: VNP activates dual receptors (NPR-A/B), driving cGMP-mediated BKCa channel opening and subsequent hyperpolarization.[3][4]
Part 4: Advanced Troubleshooting (The "Why" Behind the Data)
Q: My dose-response curve shifts to the right (less potent) after the first curve. Is this tolerance?
A: Yes, Natriuretic Peptide Receptor desensitization is rapid. Unlike catecholamines, NPR-A and NPR-B undergo rapid dephosphorylation and internalization upon ligand binding.
-
The Fix: You cannot perform cumulative dose-response curves with long incubation times.
-
Use single-dose protocols with extensive washout (45-60 mins) between exposures.
-
Or, accept the shift and randomize dose orders to prevent systematic bias.
-
Summary of Quantitative Expectations (Rat Aorta Model)
| Parameter | Expected Value | Troubleshooting Flag |
| EC50 | 10⁻⁹ to 10⁻⁸ M | If > 10⁻⁶ M: Check peptide oxidation or NPC calculation. |
| Max Relaxation (Emax) | 80 - 100% (vs. PE) | If < 40%: Likely High KCl buffer or damaged smooth muscle. |
| Time to Peak | 3 - 5 minutes | If > 10 mins: Tissue diffusion barrier (adventitia not cleaned). |
| Stability | < 4 hours at RT | If used > 4 hours: Hydrolysis likely. Replace aliquot. |
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for isolating experimental failure points, distinguishing between physiological blockades and peptide degradation.
References
-
Wei, C. M., et al. (1993). "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide."[3][4][5] Journal of Clinical Investigation.
- Core Reference: Establishes VNP as a chimera of ANP/CNP and defines its dual venodilating/arterial dil
-
Chen, B., et al. (2010). "Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels in Vascular Smooth Muscle Cells." Physiological Research.
- Mechanism Verification: Confirms the mechanism and the necessity of cGMP signaling.
-
Bachem. "Care and Handling of Peptides." Technical Guide.
- Protocol Standard: Guidelines for reconstitution, net peptide content, and storage to prevent hydrolysis.
-
Shi, Z., et al. (2015). "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology-Heart and Circulatory Physiology.
- In Vivo Context: Demonstrates VNP efficacy and the cGMP-PKG signaling pathway in p
Sources
Technical Support Center: Troubleshooting Residual Trifluoroacetate (TFA) in VNP In Vitro Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers who observe unexpected cytotoxicity or skewed assay readouts when working with synthetic peptides. This guide addresses a critical but often overlooked variable in peptide-based in vitro assays: residual Trifluoroacetate (TFA) counterions .
Vasonatrin Peptide (VNP), a chimera of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP), is widely utilized in cardiovascular and metabolic research for its venodilating and cytoprotective properties[1]. Because VNP is typically synthesized via Solid-Phase Peptide Synthesis (SPPS) and purified using Reverse-Phase HPLC, it is frequently supplied as a lyophilized TFA salt[2]. Failing to account for this salt form can severely compromise the scientific integrity of your cellular assays.
Part 1: Mechanistic Insights (The "Why")
To troubleshoot effectively, we must separate the biological action of the peptide from the physicochemical artifacts introduced by its counterion.
The Biology of VNP: VNP acts primarily via the Natriuretic Peptide Receptor (NPR) to elevate intracellular cGMP. This activates the cGMP-PKG signaling pathway, which inhibits Endoplasmic Reticulum (ER) stress and induces vasodilation[1].
The Chemistry of TFA Interference: TFA is a remarkably strong organic acid (pKa ~0.3)[3]. When VNP-TFA is introduced into unbuffered or weakly buffered aqueous solutions, residual free TFA and the dissociation of the TFA counterion trigger two distinct interference mechanisms:
-
Microenvironmental pH Shift: The rapid dissociation of TFA drops the pH of the culture media. In sensitive cell lines (e.g., cardiomyocytes, endothelial cells), this acidic shock induces immediate morphological changes and cell death[3].
-
Anion-Mediated Disruption: Even if the pH is buffered, the trifluoroacetate anion itself can interact with basic residues on cell surface receptors, disrupt enzymatic catalysis, and alter protein secondary structures[4].
Consequently, researchers often mistake TFA-induced membrane disruption for peptide-induced cytotoxicity[4].
Pathway & Interference Visualization
VNP cGMP-PKG signaling pathway vs. mechanisms of TFA-induced in vitro interference.
Part 2: Data Presentation & Quantitative Impact
Understanding the quantitative parameters of your peptide formulation is the first step in establishing a self-validating experimental system.
| Parameter | Typical Value / Observation | Mechanistic Consequence |
| Typical TFA Content in VNP | 5% to 25% by weight[5] | Reduces actual active peptide molarity; requires correction during dosing calculations. |
| TFA Acid Dissociation (pKa) | ~0.3[3] | Highly acidic; rapidly dissociates in aqueous media, overwhelming weak buffers. |
| In Vitro Tolerability Limit | Cell-line dependent (often < 10-50 µM) | Exceeding limits causes membrane disruption and false-positive cytotoxicity. |
| Impact on MTT Assays | Alters formazan crystal formation | Skews viability readouts, masking the true cytoprotective effects of VNP. |
Part 3: Diagnostic & Troubleshooting Protocols
To ensure scientific integrity, your experimental design must validate that the observed cellular responses are driven solely by VNP. Implement the following protocols if you suspect TFA interference.
Protocol A: Setting up a Self-Validating Mock TFA Control
Before abandoning a high-concentration VNP assay, run a parallel vehicle control that mimics the exact TFA load of your peptide formulation.
-
Calculate TFA Molarity: Check the Certificate of Analysis (CoA) for the exact TFA percentage by weight. Calculate the molarity of TFA present in your highest VNP stock solution.
-
Prepare Mock Solution: Prepare a dilute TFA solution in your assay buffer/media matching the exact molarity calculated in Step 1.
-
Isolate the Variable: Do not adjust the pH of this mock solution if you did not adjust the pH of your VNP stock.
-
Assay Parallelism: Run the mock TFA solution alongside your VNP dose-response curve. If the mock solution replicates the observed "toxicity," the issue is the counterion, not the peptide.
Protocol B: Counter-Ion Exchange (TFA to Acetate/HCl)
If TFA interference is confirmed, you must replace the counterion to restore assay fidelity[4].
-
Dissolution: Dissolve the VNP-TFA peptide in 0.1 M Acetic Acid (to yield an acetate salt) or 0.1 M HCl (to yield a chloride salt) at a concentration of 1-2 mg/mL.
-
Incubation: Allow the solution to incubate at room temperature for 1 hour to facilitate complete ion displacement.
-
Lyophilization: Flash-freeze the solution and lyophilize completely to remove the volatile TFA.
-
Repetition: Repeat the dissolution (in Acetic Acid/HCl) and lyophilization process 2 to 3 times to ensure >95% exchange efficiency.
-
Final Wash: Dissolve the resulting powder in LC-MS grade water and lyophilize one final time to remove any residual unbound volatile acids.
Troubleshooting Workflow
Diagnostic workflow for identifying and resolving TFA-induced assay interference.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my VNP show high cytoprotective efficacy at 1 µM but massive cell death at 100 µM? A: This is a classic signature of dose-dependent TFA accumulation. At 1 µM, the natural buffering capacity of your culture media neutralizes the trace amounts of TFA, allowing VNP to successfully activate the cGMP-PKG pathway[1]. However, at 100 µM, the cumulative TFA concentration exceeds the media's buffering threshold, causing a rapid pH drop and subsequent membrane disruption[3].
Q: Can I just use a stronger buffer like HEPES to fix the TFA issue? A: Only partially. While supplementing your media with HEPES will mitigate the pH drop caused by the free acid, it does not neutralize the biological impact of the trifluoroacetate anion itself. The TFA anion can still interact with basic residues on cell surface receptors or disrupt enzymatic catalysis[4]. If anion interference is suspected, performing a counter-ion exchange (Protocol B) is mandatory.
Q: How do I accurately calculate my VNP molarity if it contains TFA? A: You must calculate the "Net Peptide Content" (NPC). If your lyophilized powder weighs 2.0 mg, and the CoA states a peptide purity of 95% and a TFA/water content of 20%, your actual active peptide mass is 2.0 mg × 0.95 × 0.80 = 1.52 mg. Use this corrected mass and the free-base molecular weight of VNP to calculate your true molarity[5]. Failing to do this results in under-dosing your cells.
References
-
Ardino, C., Sannio, F., Pasero, C., et al. "The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas." Molecular Diversity, 27(3), 1489–1499 (2023). URL: [Link]
-
Garavagno, M. d. l. A., Holland, R., Khan, M. A. H., Orr-Ewing, A. J., & Shallcross, D. E. "Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects." Sustainability, 16(6), 2382 (2024). URL: [Link]
-
Creative Peptides. "Residual TFA Determination." URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
VNP Reconstitution & Peptide Encapsulation Support Center
Welcome to the Technical Support Center for Viral Nanoparticle (VNP) Reconstitution. As an Application Scientist, I have designed this guide to help you overcome one of the most persistent bottlenecks in nanomedicine: peptide aggregation during VNP assembly. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, monodisperse VNP formulations.
Section 1: The Mechanistic Basis of Peptide Aggregation in VNPs
Before troubleshooting, we must understand the causality of aggregation. VNP reconstitution involves disassembling viral capsids into capsomeres, introducing the peptide cargo, and triggering reassembly through buffer exchange. Aggregation typically occurs due to three primary mechanisms:
-
Hydrophobic-Hydrophobic Interactions: Exposed hydrophobic domains on peptides and capsomeres interact, driving amorphous precipitation outcompeting ordered assembly[1].
-
Isoelectric Precipitation: If the reconstitution buffer pH approaches the peptide's isoelectric point (pI), the net charge approaches zero, eliminating the electrostatic repulsion necessary to keep the peptides soluble.
-
Steric Hindrance: High local concentrations of bulky peptide modules prevent proper capsomere interlocking, leading to misfolded aggregates[1].
Section 2: Troubleshooting FAQs
Q1: Why do my hydrophobic peptides aggregate immediately upon mixing with VNP capsomeres? A: This is driven by hydrophobic-hydrophobic interactions between surface-exposed peptide elements and the capsomeres, which outcompete the ordered assembly of the VNP[1]. Solution: Implement module titration . Instead of saturating the system with peptide-linked capsomeres, co-express or mix unmodified capsomeres with your modular capsomeres. This dilutes the hydrophobic regions across the VNP surface, minimizing steric barriers and preventing aggregation[1][2]. Additionally, incorporating flexible linkers between the capsomere and the peptide can alleviate structural perturbations[1].
Q2: How do I optimize the buffer to prevent precipitation during assembly? A: Aggregation often occurs when complex quaternary structures are forced to assemble in suboptimal ionic environments where electrostatic repulsion is minimized. Solution: Shift your buffer pH at least 1.5 units away from the peptide's pI. More importantly, supplement your reconstitution buffer with basic amino acids like L-arginine (150–350 mM) . Arginine acts as a mild chaotrope and aggregation suppressor; it masks hydrophobic patches and provides steric shielding without denaturing the capsomeres, significantly improving the recovery of complex viral components[3].
Q3: What is the best method to remove denaturants without triggering massive peptide aggregation? A: Rapid dilution causes a sudden drop in chaotrope concentration (e.g., urea), leading to the kinetic trapping of misfolded, aggregation-prone intermediates. Solution: Use step-wise dialysis . Gradually lowering the denaturant concentration allows the capsomeres and peptides to find their thermodynamic minima, promoting ordered self-assembly rather than chaotic precipitation.
Q4: Can temperature modulate the aggregation propensity during VNP reconstitution? A: Yes. High temperatures increase the strength of hydrophobic interactions (which are entropy-driven) and accelerate protein degradation. Solution: Perform the assembly phase at low temperatures (e.g., 4°C). Low temperatures are favorable for VNP self-assembly because they diminish the occurrence of undesired kinetic processes like rapid amorphous aggregation and proteolytic degradation[4].
Q5: How can I improve the encapsulation efficiency of my target peptide without causing it to crash out of solution? A: Random encapsulation relies on passive trapping, which requires high peptide concentrations that inherently drive aggregation. Solution: Utilize charge-mediated encapsulation . Modify your peptide cargo with nucleic acids or acidic tags to impart a strong net negative charge. The positively charged interior cavity of many VNPs (like CCMV) will electrostatically attract the negatively charged cargo, facilitating highly efficient, targeted encapsulation at lower, aggregation-safe concentrations[5][6].
Section 3: Standard Operating Protocols
Protocol A: Arginine-Assisted VNP Reconstitution via Step-wise Dialysis
Purpose: To reassemble VNPs while suppressing hydrophobic peptide aggregation. Methodology:
-
Disassembly: Incubate purified VNPs in Disassembly Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 4 M Urea) for 2 hours at room temperature.
-
Cargo Mixing: Add the target peptide to the disassembled capsomeres at a defined molar ratio (e.g., 1:10 peptide:capsomere) to ensure module titration[1].
-
Primary Dialysis (Aggregation Suppression): Dialyze the mixture against Reconstitution Buffer A (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 350 mM L-arginine , 2 M Urea) for 4 hours at 4°C. Validation Check: Solution should remain optically clear (OD600 < 0.05).
-
Secondary Dialysis (Assembly Trigger): Dialyze against Reconstitution Buffer B (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 150 mM L-arginine ) overnight at 4°C[3].
-
Final Polish: Dialyze against standard PBS (pH 7.4) to remove residual arginine.
-
Validation: Centrifuge at 10,000 x g for 10 mins. Analyze the supernatant via Dynamic Light Scattering (DLS) to confirm monodisperse VNP formation (typically 20-200 nm)[4].
Protocol B: Charge-Mediated Peptide Encapsulation
Purpose: To actively load peptides into VNPs using electrostatic gradients to prevent concentration-dependent aggregation. Methodology:
-
Cargo Preparation: Conjugate the target peptide with a short negatively charged oligonucleotide (e.g., 15-mer poly-A) or a poly-glutamate tag[5].
-
Buffer Equilibration: Suspend disassembled capsomeres in a low-salt buffer (10 mM HEPES, pH 7.2, 50 mM NaCl) to maximize electrostatic potential.
-
Incubation: Mix the modified peptide with the capsomeres. Incubate at 4°C for 1 hour to allow electrostatic docking to the interior capsomere face.
-
Assembly: Shift the pH or ionic strength to the VNP's specific assembly condition (e.g., drop pH to 5.0 for CCMV) to trigger capsid closure.
-
Validation: Perform Size Exclusion Chromatography (SEC). The encapsulated VNP fraction will elute earlier than free aggregated peptides.
Section 4: Quantitative Data Summary
| Additive / Condition | Optimal Range | Mechanism of Action | Impact on Peptide Aggregation |
| L-Arginine | 150 - 350 mM | Masks hydrophobic patches; provides steric shielding[3]. | Reduces aggregation by >80% in complex quaternary structures. |
| Temperature | 4°C | Decreases entropy-driven hydrophobic interactions[4]. | Prevents kinetic trapping and amorphous precipitation. |
| Buffer pH | Shifts net charge away from zero, restoring electrostatic repulsion. | Prevents isoelectric precipitation. | |
| Urea (during dialysis) | 4 M → 2 M → 0 M | Gradually reduces chaotropic stress allowing ordered folding. | Step-wise removal prevents massive sudden aggregation. |
| Module Titration Ratio | 1:5 to 1:10 | Dilutes hydrophobic modules across the VNP surface[1]. | Eliminates steric hindrance and inter-capsomere clumping. |
Section 5: Visualizations
Workflow of VNP reconstitution highlighting the critical step-wise dialysis phase.
Mechanisms of peptide aggregation and their corresponding mitigation strategies.
Section 6: References
-
Tekewe, A., Connors, N. K., Middelberg, A. P. J., & Lua, L. H. L. (2016). "Design strategies to address the effect of hydrophobic epitope on stability and in vitro assembly of modular virus-like particle." Protein Science.[Link]
-
Sun, X., Tian, T., Lian, Y., & Cui, Z. (2024). "Virus-like particle encapsulation of functional proteins: advances and applications." Theranostics.[Link]
-
Travassos, R., Martins, S. A., Fernandes, A., Correia, J. D. G., & Melo, R. (2024). "Tailored Viral-like Particles as Drivers of Medical Breakthroughs." International Journal of Molecular Sciences.[Link]
-
Uytdehaag, A., et al. (2014). "Methods for the prevention of aggregation of viral components." Patent WO2014204303A2.
Sources
- 1. Design strategies to address the effect of hydrophobic epitope on stability and in vitro assembly of modular virus‐like particle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design strategies to address the effect of hydrophobic epitope on stability and in vitro assembly of modular virus-like particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014204303A2 - Methods for the prevention of aggregation of viral components - Google Patents [patents.google.com]
- 4. Tailored Viral-like Particles as Drivers of Medical Breakthroughs [mdpi.com]
- 5. Virus-like particle encapsulation of functional proteins: advances and applications [thno.org]
- 6. Virus-like particle encapsulation of functional proteins: advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
Vasonatrin peptide degradation pathways and prevention
Vasonatrin Peptide (VNP) Technical Support Center: Degradation & Stability Troubleshooting
Overview Welcome to the VNP Technical Support Center. As a synthetic chimera combining the structural benefits of C-type Natriuretic Peptide (CNP) and Atrial Natriuretic Peptide (ANP), VNP offers exceptional vasorelaxing and natriuretic properties. However, its therapeutic translation is often bottlenecked by rapid in vivo degradation. This guide provides drug development professionals and researchers with mechanistic insights, self-validating experimental protocols, and proven formulation strategies to overcome VNP stability issues.
Part 1: Mechanistic Inquiries (The "Why")
Q1: Why does my synthesized VNP degrade so rapidly in vivo despite being a non-natural chimera? Answer: VNP is an artificial synthetic chimera characterized by the 22-amino-acid ringed structure of CNP along with the COOH terminus of ANP[1]. While this chimeric design imparts unique arterial and venous vasodilating properties[2], it retains the structural motifs recognized by the two primary natriuretic peptide clearance pathways: Neutral Endopeptidase (NEP, EC 3.4.24.11) and the Natriuretic Peptide Clearance Receptor (NPR-C)[3]. NEP cleaves the peptide ring (specifically targeting the Cys-Phe bond), rendering it inactive, while NPR-C binds the peptide, internalizes it, and targets it for lysosomal degradation[1].
Fig 1. Dual clearance pathways of Vasonatrin Peptide via NEP enzymatic cleavage and NPR-C internalization.
Q2: How does the degradation profile of VNP quantitatively compare to native ANP and CNP? Answer: Because VNP is a synthesized peptide not found in nature, it is slightly more resistant to degradation by neutral endopeptidase compared to its endogenous parent peptides, resulting in a slightly prolonged half-life[4]. However, its baseline half-life remains a limiting factor for sustained therapeutic efficacy without formulation intervention.
Table 1: Quantitative Comparison of Natriuretic Peptides & Clearance
| Peptide | Structure | In Vivo Half-life (Human/Model) | Primary Clearance Mechanism |
| ANP | 28-aa | ~1-4 min (fast phase)[3] | NPR-C > NEP |
| CNP | 22-aa | ~2.6 min[5] | NEP > NPR-C |
| VNP | 27-aa chimera | ~3-5 min (estimated) | NEP & NPR-C |
Part 2: Experimental Troubleshooting (The "How-To")
Q3: My in vitro VNP plasma stability assays show high inter-assay variability. How can I standardize this workflow? Answer: High variability in plasma stability assays usually stems from inconsistent protease activity due to temperature fluctuations, freeze-thaw cycles of the plasma, or a lack of internal controls. To create a self-validating system, you must strictly control the enzymatic environment and include a rapid quenching step.
Protocol 1: Standardized In Vitro Plasma Stability Assay for VNP
-
Step 1: Plasma Preparation. Thaw rat or human plasma at 37°C for exactly 5 minutes prior to peptide addition[6].
-
Causality Rationale: Prolonged pre-incubation or multiple freeze-thaw cycles degrade endogenous circulating proteases like NEP, leading to artificially prolonged peptide half-lives.
-
-
Step 2: Reaction Initiation. Add 20 µL of 500 µM VNP solution to 80 µL of plasma and incubate at 37°C[6].
-
Causality Rationale: Maintaining an exact 37°C environment is critical because NEP kinetics are highly temperature-dependent.
-
-
Step 3: Quenching (Self-Validating Step). At designated time points (e.g., 0, 5, 15, 30, 60 min), remove a 10 µL aliquot and immediately quench with 10 µL of extraction buffer (50% Acetonitrile, 50 µM NaCl, 1% TFA)[6].
-
Causality Rationale: The low pH (1% TFA) instantly denatures NEP and other metalloproteases, halting degradation at precise timepoints. The organic solvent (ACN) precipitates plasma proteins while keeping the peptide in solution for RP-HPLC analysis.
-
Q4: I need to isolate the NEP-specific cleavage of VNP from general serum proteolysis. How do I design this experiment? Answer: Serum contains a myriad of proteases. To isolate NEP activity, you must perform a comparative degradation assay using a highly specific NEP inhibitor against a vehicle control.
Protocol 2: NEP-Specific Cleavage Isolation Assay
-
Step 1: Control Setup. Divide the plasma sample into two aliquots: "NEP-Inhibited" and "Total Protease".
-
Causality Rationale: This establishes a self-validating baseline. The difference in degradation rates between the two aliquots represents the exact contribution of NEP to VNP clearance.
-
-
Step 2: Inhibitor Pre-incubation. Add 10 µM Thiorphan (or Sacubitril/LBQ657) to the "NEP-Inhibited" aliquot and incubate for 15 minutes at 37°C.
-
Causality Rationale: Thiorphan is a potent metalloprotease inhibitor that binds the active site of NEP. Pre-incubation ensures complete enzyme saturation before the VNP substrate is introduced.
-
-
Step 3: Substrate Addition & Monitoring. Add VNP to both aliquots and monitor degradation via LC-MS/MS to identify specific cleavage fragments (e.g., ring-opened inactive fragments).
Part 3: Formulation & Prevention FAQs (The "Solutions")
Q5: What are the most effective strategies to prevent VNP degradation in preclinical models? Answer: To enhance the circulating half-life of VNP, researchers typically employ three distinct strategies depending on the desired pharmacokinetic profile:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the N-terminus or reactive primary amines[7]. Mini-PEGylation maintains receptor affinity (NPR-A/NPR-B), while larger PEG moieties (>20 kDa) significantly increase half-life but may sterically hinder receptor binding[8].
-
Nanoparticle Encapsulation: Formulating VNP within PLGA (poly(lactic-co-glycolic acid)) or lipid-based nanoparticles protects the peptide from circulating NEP and prevents NPR-C mediated clearance until the peptide is released[9].
-
Enzyme Inhibition: Co-administration with NEP inhibitors (e.g., Sacubitril) directly blocks the enzymatic degradation pathway, potentiating the beneficial effects of the natriuretic peptide[10].
Fig 2. Decision workflow for optimizing and validating VNP stability strategies.
References
1.3 2.4 3.1 4. 2 5.8 6. 6 7.10 8.5 9.9 10.7
Sources
- 1. Modified natriuretic peptides and their potential roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. US11590204B2 - Use of C-type natriuretic peptide variants to treat skeletal dysplasia - Google Patents [patents.google.com]
- 6. connectsci.au [connectsci.au]
- 7. WO2009067639A2 - Variants of c-type natriuretic peptide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urgencemonastir.com [urgencemonastir.com]
Technical Support Center: Adjusting pH for Vasonatrin Peptide TFA Solutions
Welcome to the Technical Support Center for handling Vasonatrin Peptide (VNP) . This guide is specifically engineered for researchers, application scientists, and drug development professionals who are working with VNP in its standard Trifluoroacetate (TFA) salt form.
Vasonatrin Peptide is a 27-amino acid synthetic chimera combining the venodilating properties of C-type natriuretic peptide (CNP) and the natriuretic properties of atrial natriuretic peptide (ANP)[1]. Because VNP contains multiple basic residues (Lysine and Arginine) and a free N-terminus, it heavily associates with TFA during solid-phase peptide synthesis (SPPS) cleavage[2]. Reconstituting this peptide without accounting for the TFA counter-ion will drastically lower the pH of your solution, leading to experimental artifacts, cytotoxicity, or peptide degradation[3].
Workflow: VNP TFA Salt Handling & pH Adjustment
Workflow for handling and adjusting the pH of Vasonatrin Peptide TFA salts.
Section 1: Core Troubleshooting Guide
Issue 1: The peptide precipitates immediately upon adding biological buffers (e.g., PBS or DMEM).
-
The Causality: VNP contains a Cys6-Cys22 disulfide bridge and a specific isoelectric point (pI)[2]. When a highly acidic VNP-TFA stock is rapidly introduced into a strongly buffered physiological solution, the localized pH shock forces the peptide through its pI, causing transient or permanent isoelectric precipitation. Furthermore, TFA salts can form insoluble aggregates with certain phosphate ions[4].
-
The Solution: Always dissolve the lyophilized VNP in LC-MS grade water first. Perform a gradual pH adjustment using a weak base (see Protocol A) before introducing it to complex biological buffers.
Issue 2: Severe cytotoxicity observed in endothelial cell cultures shortly after VNP administration.
-
The Causality: While VNP itself is cytoprotective (e.g., protecting against ischemia-reperfusion injury via the cGMP-PKG pathway)[5], the associated TFA counter-ions act as a strong acid (pKa ~0.23). In weakly buffered microenvironments, the release of TFA drops the extracellular pH to toxic levels, inducing non-specific cell death[4].
-
The Solution: For sensitive in vitro cell assays, direct pH titration is insufficient because the TFA remains in solution. You must physically remove the TFA using a counter-ion exchange protocol (see Protocol B) to replace TFA with a biocompatible chloride (HCl) or acetate ion[3].
Issue 3: Loss of vasorelaxing activity after storing the pH-adjusted VNP solution.
-
The Causality: Neutral to alkaline pH environments drastically accelerate disulfide bond scrambling and oxidation. VNP relies on its intact Cys6-Cys22 bridge for receptor binding[2]. Storing the peptide at pH 7.4 causes rapid structural degradation.
-
The Solution: Store your primary VNP stock solutions at an acidic pH (pH 4.0 - 5.0) at -20°C or -80°C. Only neutralize the specific aliquot needed immediately prior to the experiment.
Section 2: VNP Mechanism of Action & Assay Integrity
To ensure your pH adjustment hasn't compromised the peptide, it is crucial to understand its validation pathway. VNP exerts its unique arterial and venodilating actions by binding to the Natriuretic Peptide Receptor (NPR), activating particulate guanylyl cyclase, and elevating intracellular cGMP[1][5].
Vasonatrin Peptide (VNP) mechanism of action via the cGMP-PKG signaling pathway.
Section 3: Self-Validating Experimental Protocols
Protocol A: Direct pH Titration for VNP TFA Salt
Use this method for robust in vivo assays or highly buffered in vitro systems where residual TFA is tolerated.
-
Initial Dissolution: Weigh the VNP-TFA powder and dissolve it in sterile, LC-MS grade water to a concentration of 1-2 mg/mL. Self-Validation: The solution should be completely clear. A micro-volume pH test will typically read between pH 2.5 and 3.5.
-
Base Preparation: Prepare a fresh, dilute solution of 0.1 M NaOH or 1% Ammonium Bicarbonate (NH₄HCO₃).
-
Titration: Under gentle vortexing or magnetic stirring, add the base dropwise (in 1-2 µL increments).
-
Monitoring: Check the pH after every 5 µL addition using pH indicator strips or a micro-electrode until the pH reaches 6.8 - 7.2.
-
Final Dilution: Dilute the neutralized stock into your final assay buffer (e.g., Tyrode's solution or PBS). Self-Validation: Inspect visually against a dark background; the absence of turbidity confirms successful integration without isoelectric precipitation.
Protocol B: TFA-to-Chloride Counter-ion Exchange (Lyophilization)
Use this method for sensitive cell-culture assays where TFA toxicity is a confounding variable.
-
Acidic Dissolution: Dissolve the VNP-TFA salt in a 2 to 10 mM HCl solution at a concentration of 1 mg/mL[3][6]. Mechanistic note: The excess chloride ions outcompete the TFA ions for the basic sites on VNP's Lysine and Arginine residues.
-
Incubation: Allow the solution to incubate at room temperature for 1 to 2 minutes[3].
-
Flash Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample in a lyophilizer overnight until completely dry[3].
-
Iteration: Repeat steps 1-4 two additional times to ensure >95% removal of the TFA counter-ion[6].
-
Reconstitution: Reconstitute the resulting VNP-HCl salt in your biological buffer. The pH will naturally stabilize near physiological levels with minimal adjustment required.
Section 4: Quantitative Comparison of pH / TFA Mitigation Strategies
| Mitigation Strategy | TFA Reduction Efficiency | Time Required | Peptide Recovery | Best Use Case |
| Direct pH Titration | 0% (TFA remains in solution) | < 15 mins | > 98% | Acute in vivo studies; Assays with high buffer capacity. |
| HCl/Lyophilization Exchange | > 95% reduction[6] | 2 - 3 days | 85 - 90% | Sensitive cell cultures (e.g., primary endothelial cells). |
| Anion Exchange Resin | > 99% reduction[4] | 4 - 6 hours | 70 - 80% | Clinical formulations; rigorous pharmacological profiling. |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use DMSO to dissolve VNP if it struggles to go into solution? A: While highly hydrophobic peptides require DMSO, VNP contains multiple hydrophilic basic residues and is generally highly water-soluble[5]. If you must use DMSO for a highly concentrated stock, keep the final concentration below 1% to prevent disrupting the delicate Cys6-Cys22 disulfide bridge or causing solvent-induced cytotoxicity.
Q: I adjusted the pH to 7.4, but my LC-MS data shows a mass shift. What happened? A: Alkaline conditions (pH > 7.5) can trigger deamidation of Asparagine (Asn23 in VNP) or cause disulfide scrambling. Always titrate carefully and avoid overshooting the pH. If using LC-MS, be aware that residual TFA suppresses ESI-MS signals and forms adducts; consider switching to Formic Acid (FA) or Difluoroacetic Acid (DFA) in your mobile phase[4].
Q: Does the salt form (TFA vs. Acetate vs. HCl) change the molecular weight I should use for molarity calculations? A: Yes. VNP has a base molecular weight of 2865.36 g/mol [2]. However, because it can bind multiple TFA molecules (MW ~114 g/mol per TFA), the total mass of the lyophilized powder includes the salt. You must account for the peptide content (usually 70-85% of total weight) when calculating precise molar concentrations for your dose-response curves[6].
References
-
Wei CM, et al. "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide." Journal of Clinical Investigation, 1993. 7
-
CPC Scientific. "Vasonatrin Peptide (1-27) - Product Specifications & Sequence." CPC Scientific Catalog. 2
-
Shi Z, et al. "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology-Heart and Circulatory Physiology, 2015. 5
-
Benchchem. "Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide." Benchchem Tech Support.3
-
Benchchem. "Technical Support Center: Controlling for TFA Salt Effects in Experiments." Benchchem Tech Support.4
-
Zehl M, et al. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." Pharmaceutics / NIH PMC, 2023.6
Sources
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VNP-Induced cGMP Production Assays
Welcome to the Application Scientist Support Center. Vasonatrin peptide (VNP) is a unique synthetic chimera combining the 22-amino acid structure of C-type natriuretic peptide (CNP) and the 5-amino acid C-terminus of Atrial natriuretic peptide (ANP)[1]. VNP exerts potent venodilating and cardioprotective effects primarily by binding to Natriuretic Peptide Receptor-B (NPR-B) and, to a lesser extent, NPR-A, stimulating the intracellular production of cyclic guanosine monophosphate (cGMP)[2][3].
However, quantifying intracellular cGMP is notoriously prone to high variability. This guide addresses the mechanistic root causes of assay failure—ranging from phosphodiesterase (PDE) kinetics to peptide adsorption—and provides field-proven troubleshooting strategies to ensure robust, reproducible data.
Mechanistic Overview: The VNP-cGMP Axis
To troubleshoot effectively, one must understand the biochemical lifecycle of cGMP in the assay environment. VNP activates particulate guanylyl cyclase (linked to NPR-B), which converts GTP to cGMP. Simultaneously, endogenous PDEs act as a sink, rapidly hydrolyzing cGMP into inactive 5'-GMP[2][4]. Without precise regulation of this synthesis-degradation balance, assay signals will fluctuate wildly.
VNP-NPR-B signaling pathway and the critical role of PDE inhibition in cGMP accumulation.
Frequently Asked Questions & Troubleshooting
Q1: My cGMP signal is extremely low or undetectable across all VNP-treated wells. What is causing this?
Causality & Solution: The most common cause of a "dead" assay is insufficient inhibition of phosphodiesterases (PDEs). If PDEs are active, cGMP is destroyed before the lysis step[4][5]. You must include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your stimulation buffer[6].
-
IBMX Solubility Issue: IBMX is highly prone to aqueous precipitation. It must be reconstituted in anhydrous DMSO (typically at 10 mM) and diluted into the assay buffer immediately before use[5]. If you see microscopic crystals in your wells, the effective IBMX concentration is too low.
-
Isoform Resistance: IBMX does not inhibit PDE8A, PDE8B, or PDE9[5][6]. If your specific cell line (e.g., certain fibroblasts or immune cells) heavily expresses PDE9 (a cGMP-specific PDE), IBMX will fail. In such cases, supplement with a targeted inhibitor like PF-04447943.
Q2: I am seeing high inter-well variability (CV > 15%) in my technical replicates. How can I tighten my data?
Causality & Solution: High coefficient of variation (CV) usually stems from two physical phenomena: peptide adsorption and inconsistent cell confluency.
-
Peptide Adsorption: VNP is a highly hydrophobic 27-amino acid peptide that readily sticks to standard polystyrene tubes and pipette tips, causing the actual concentration delivered to the cells to vary unpredictably. Fix: Always perform VNP serial dilutions in low-protein binding tubes and include 0.1% BSA in your assay buffer to act as a carrier protein[7].
-
Cell Confluency: NPR-B expression is highly sensitive to cell density. Overconfluent cells undergo contact inhibition and downregulate surface receptors, while underconfluent wells lack the total biomass to generate a detectable cGMP pool. Fix: Strictly control seeding density to achieve a uniform 80-85% confluency on the day of the assay[7].
Q3: Does the choice of assay buffer impact VNP-induced cGMP synthesis?
Causality & Solution: Absolutely. Particulate guanylyl cyclases require specific divalent cations (Mg²⁺ or Mn²⁺) for the catalytic conversion of GTP to cGMP. Using standard PBS or media depleted of these ions will cripple the enzyme's Vmax. Fix: Use a physiological buffer such as Krebs-Ringer Bicarbonate Buffer (KRBG) or Hank's Balanced Salt Solution (HBSS) supplemented with 1 mM MgCl₂[7].
Quantitative Data & Optimization Parameters
To establish a self-validating assay, you must calibrate your inhibitor concentrations against the specific PDEs present in your cell model. Below is a summary of IBMX inhibitory profiles and optimal assay parameters.
Table 1: IBMX Phosphodiesterase Inhibition Profile
Note: IBMX is a competitive inhibitor. Higher baseline concentrations of cGMP will require higher concentrations of IBMX to maintain inhibition.
| PDE Isoform | Primary Substrate | IBMX IC₅₀ (µM) | IBMX Sensitivity |
| PDE1 | cAMP / cGMP | 19 µM | High[6] |
| PDE2 | cAMP / cGMP | 50 µM | Moderate[6] |
| PDE3 | cAMP / cGMP | 18 µM | High[6] |
| PDE4 | cAMP | 13 µM | High[6] |
| PDE5 | cGMP | 32 µM | Moderate[6] |
| PDE7 | cAMP | 7 µM | High[6] |
| PDE8 / PDE9 | cAMP / cGMP | N/A | Insensitive [5][6] |
Table 2: Standardized VNP Assay Parameters
| Parameter | Optimal Range | Mechanistic Rationale |
| VNP Concentration | 10 nM – 1 µM | Covers the linear and saturation phases of NPR-B activation[2]. |
| IBMX Concentration | 0.5 mM – 0.75 mM | Ensures >95% inhibition of PDE1-5 without causing severe cytotoxicity[4][7]. |
| Stimulation Time | 15 Minutes | Captures peak cGMP accumulation before receptor desensitization occurs[7]. |
| Cell Confluency | 80% – 85% | Maximizes NPR-B surface expression while avoiding contact-inhibition artifacts[7]. |
Step-by-Step Methodology: Self-Validating VNP Assay Protocol
This protocol is designed as a self-validating system. By incorporating a standard curve and a basal control, any failure in lysis, detection, or stimulation can be isolated and diagnosed immediately.
Phase 1: Preparation & Pre-incubation
-
Cell Seeding: Seed target cells (e.g., RFL-6 fibroblasts or H9c2 cardiomyocytes) into a 96-well tissue culture plate. Culture until exactly 80-85% confluency is reached[2][7].
-
Buffer Prep: Prepare the Pre-stimulation Buffer: KRBG or HBSS containing 0.1% BSA and 0.75 mM IBMX[7]. Critical: Dissolve IBMX in anhydrous DMSO first (100 mM stock), then dilute into the buffer to prevent precipitation[5].
-
Pre-incubation: Aspirate culture media. Gently wash cells once with warm PBS. Add 90 µL of Pre-stimulation Buffer to all wells. Incubate at 37°C for 15 minutes to allow IBMX to penetrate the cells and neutralize basal PDE activity[7].
Phase 2: VNP Stimulation 4. VNP Dilution: Using low-protein binding tubes, prepare a 10X VNP dilution series (e.g., 10⁻⁵ M to 10⁻⁹ M) in the same Pre-stimulation Buffer. 5. Treatment: Add 10 µL of the 10X VNP solutions to the respective wells (yielding final concentrations of 10⁻⁶ M to 10⁻¹⁰ M). Include a vehicle control (Buffer only) to measure basal cGMP. 6. Incubation: Incubate the plate at 37°C for exactly 15 minutes[7].
Phase 3: Lysis & System Validation 7. Lysis: Rapidly aspirate the stimulation buffer and immediately add the designated lysis buffer from your cGMP detection kit (e.g., CatchPoint, HTRF, or AlphaScreen)[7]. Immediate lysis is critical to denature any residual, IBMX-insensitive PDEs. 8. Validation Check (Standard Curve): Alongside your samples, prepare a cGMP standard curve (e.g., 0.14 nM to 3300 nM) using pure cGMP provided in your kit[8].
- Self-Validation Logic: If the standard curve fails, the detection reagents are compromised. If the standard curve succeeds but VNP samples show no signal, the failure lies in the cell stimulation/PDE inhibition phase.
Detection: Proceed with the competitive immunoassay detection according to the manufacturer's protocol and read on a multi-mode microplate reader[7].
Standardized 5-step experimental workflow for cell-based VNP-induced cGMP assays.
References
- Benchchem.
- American Journal of Physiology.
- Molecular Devices.
- ResearchGate.
- MOLNOVA.
- ResearchGate.
- BPS Bioscience. "IBMX cAMP, cGMP PDE, PDE 27213".
- Molecular Devices. "CatchPoint™ Cyclic-GMP Fluorescent Assay Kit".
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vasonatrin Peptide VNP | 141676-35-9 | PKG | MOLNOVA [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Complete cGMP Workflow with CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
Validation & Comparative
Vasonatrin Peptide (VNP) vs. Atrial Natriuretic Peptide (ANP): A Comprehensive Potency and Efficacy Comparison Guide
Executive Summary & Structural Rationale
Atrial Natriuretic Peptide (ANP) is a naturally occurring 28-amino acid peptide renowned for its potent natriuretic (sodium-excreting) and diuretic properties, though it exhibits only moderate vasorelaxing capabilities [1]. Conversely, C-type Natriuretic Peptide (CNP) is a powerful endothelium-independent venodilator but lacks significant renal action.
To bridge this pharmacological gap, researchers engineered Vasonatrin Peptide (VNP) , a 27-amino acid synthetic chimera. VNP fuses the 22-amino acid ringed structure of CNP with the 5-amino acid C-terminus of ANP [1]. This specific structural chimerism is the causal mechanism behind VNP’s unique pharmacodynamic profile: the CNP ring confers potent venodilation, while the ANP C-terminus ensures high-affinity binding in the renal medullary collecting ducts to drive natriuresis [4].
Mechanistic Pathways & Receptor Affinity
The physiological divergence between ANP and VNP lies in their receptor affinities. ANP binds preferentially to Natriuretic Peptide Receptor-A (NPR-A), a particulate guanylyl cyclase-coupled receptor. VNP, due to its chimeric structure, acts as a dual-receptor agonist , binding with high affinity to both NPR-A and NPR-B[4].
Activation of these receptors catalyzes the conversion of GTP to intracellular cyclic GMP (cGMP). Elevated cGMP activates Protein Kinase G (PKG), which subsequently opens large-conductance
Fig 1: Divergent receptor activation and downstream cGMP/PKG signaling of VNP versus ANP.
Quantitative Potency Comparison
In vitro perfusion studies on isolated rat vessels reveal that VNP induces a significantly stronger concentration-dependent relaxation compared to ANP, particularly in venous tissues and the pulmonary artery [2]. The table below summarizes the maximum relaxation response (
| Vascular Bed | Peptide | Maximum Response ( | Potency ( |
| Pulmonary Artery | VNP | 76 ± 17% | 16 ± 11 nmol/L |
| ANP | 38 ± 10% | 66 ± 47 nmol/L | |
| Abdominal Aorta | VNP | 51 ± 14% | 35 ± 18 nmol/L |
| ANP | 41 ± 10% | 16 ± 15 nmol/L | |
| Celiac Vein | VNP | 62 ± 14% | 12 ± 8 nmol/L |
| ANP | 11 ± 4% | 909 ± 445 nmol/L |
Data Interpretation: VNP exhibits profound superiority in venous relaxation (Celiac Vein
Experimental Protocols
To rigorously validate the comparative efficacy of VNP and ANP, the following self-validating workflows must be employed. These protocols are designed with internal controls to isolate the direct smooth muscle effects from secondary endothelial pathways.
Protocol A: Ex Vivo Vascular Ring Isometric Tension Recording
Purpose: To quantify endothelium-independent vasorelaxation, proving that the peptide acts directly on vascular smooth muscle NPRs rather than via endothelial nitric oxide synthase (eNOS).
-
Tissue Preparation: Isolate 2-3 mm rings of the celiac vein or pulmonary artery from Sprague-Dawley rats. Carefully rub the intimal surface of half the rings with a stainless-steel wire to denude the endothelium (self-validating step to isolate smooth muscle action).
-
Mounting: Suspend rings in a tissue bath containing oxygenated (95%
, 5% ) Krebs-Henseleit solution maintained at 37°C. -
Equilibration: Apply an optimal resting tension (e.g., 1.5 g for aorta) and equilibrate for 60 minutes, washing every 15 minutes.
-
Pre-contraction: Induce stable contraction using the
-adrenergic agonist Phenylephrine ( M). -
Peptide Administration: Cumulatively add ANP or VNP in log increments (
to M). Record the percentage of relaxation relative to the Phenylephrine-induced plateau. -
Receptor Validation (Control): Pre-incubate parallel rings with HS-142-1 (3 mg/ml), a competitive NPR-A/B antagonist. A complete blockade of relaxation confirms the effect is strictly natriuretic peptide receptor-mediated.
Protocol B: Intracellular cGMP Accumulation Assay
Purpose: To validate the downstream effector mechanism (guanylyl cyclase activation) responsible for the observed vasorelaxation.
-
Cell Culture: Seed vascular smooth muscle cells (VSMCs) or H9c2 cardiomyocytes in 6-well plates until 80% confluent.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality note: IBMX prevents PDE-mediated cGMP hydrolysis; without it, rapid degradation would mask the true guanylyl cyclase activation rate.
-
Stimulation: Treat cells with
M of VNP or ANP for exactly 10 minutes at 37°C [3]. -
Termination & Lysis: Aspirate media and immediately add 0.1 M HCl to lyse the cells and stabilize the intracellular cGMP.
-
Quantification: Centrifuge the lysate and quantify cGMP in the supernatant using a competitive ELISA or Radioimmunoassay (RIA). Normalize the cGMP concentrations (fmol/well) to total protein concentration determined via a BCA assay.
References
-
Title: Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. Source: Journal of Clinical Investigation (1993). URL: [Link]
-
Title: [Comparison of vasorelaxing actions of vasonatrin peptide, C-type natriuretic peptide and atrial natriuretic peptide]. Source: Sheng Li Xue Bao / Acta Physiologica Sinica (1999). URL: [Link]
-
Title: Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms. Source: American Journal of Physiology-Endocrinology and Metabolism (2015). URL: [Link]
-
Title: Innovative Therapeutics: Designer Natriuretic Peptides. Source: JACC: Heart Failure / NIH Public Access (2016). URL: [Link]
Comparative Guide: Vasorelaxant Effects of Vasonatrin Peptide (VNP) vs. C-Type Natriuretic Peptide (CNP)
[1][2][3]
Executive Summary
This guide provides a technical comparison between C-type Natriuretic Peptide (CNP) , the endogenous endothelium-derived venodilator, and Vasonatrin Peptide (VNP) , a synthetic chimeric peptide engineered to optimize cardiovascular therapeutics.
While CNP is a potent activator of the NPR-B receptor with significant venoselective properties, its therapeutic utility is often limited by rapid degradation and a lack of potent arterial effects. VNP, designed by fusing the bioactive ring structure of CNP with the C-terminus of Atrial Natriuretic Peptide (ANP), bridges this gap. It exhibits a unique dual-profile: possessing the venodilating efficacy of CNP and the arterial/natriuretic potency of ANP.[1][2][3] This guide analyzes their receptor pharmacology, vasorelaxant potency across different vascular beds, and experimental protocols for validation.
Molecule Profiles & Structural Logic
To understand the functional divergence, one must first analyze the structural engineering.
| Feature | C-Type Natriuretic Peptide (CNP) | Vasonatrin Peptide (VNP) |
| Origin | Endogenous (Endothelium, Brain) | Synthetic Chimera (CNP + ANP) |
| Structure | 22 Amino Acids; 17-AA disulfide ring; No C-terminal extension . | 27 Amino Acids; 22-AA CNP structure + 5-AA ANP C-terminus . |
| Primary Receptor | NPR-B (Guanylyl Cyclase B)[4] | NPR-A & NPR-B (Dual Agonism) |
| Primary Action | Venodilation; Antifibrotic; Growth inhibition. | Arteriodilation + Venodilation + Natriuresis. |
| Clearance | Rapid (NPR-C mediated & NEP degradation). | Reduced degradation profile due to C-term modification. |
Mechanistic Insight: The lack of a C-terminal tail in CNP prevents it from binding effectively to NPR-A (the receptor for ANP/BNP). By grafting the 5-amino acid C-terminus of ANP onto CNP, VNP gains affinity for NPR-A while retaining the NPR-B affinity of the CNP ring.
Mechanistic Comparison: Signaling Pathways
Both peptides induce vasorelaxation primarily through the Particulate Guanylyl Cyclase (pGC) pathway, but their receptor recruitment differs significantly.
The Signaling Cascade
-
Ligand Binding:
-
CNP binds selectively to NPR-B on vascular smooth muscle cells (VSMC).
-
VNP binds to both NPR-A (dominant in large arteries) and NPR-B (dominant in veins/microvasculature).
-
-
cGMP Generation: Receptor activation catalyzes the conversion of GTP to cGMP.
-
PKG Activation: Intracellular cGMP activates Protein Kinase G (PKG).
-
Vasorelaxation: PKG phosphorylates downstream targets (e.g., IRAG, BK_Ca channels), lowering cytosolic Ca²⁺ and causing relaxation.
Pathway Visualization
The following diagram illustrates the divergent receptor utilization converging on the cGMP pathway.
Caption: VNP acts as a dual agonist for NPR-A and NPR-B, whereas CNP is selective for NPR-B. Both pathways converge to increase cGMP.[4]
Comparative Vasorelaxant Potency[1][2][3][8]
The following data summarizes the vasorelaxant efficacy (
Key Experimental Insight: VNP outperforms CNP in arterial beds due to NPR-A recruitment, while maintaining high efficacy in venous beds.
| Vascular Bed | Parameter | VNP (Vasonatrin) | CNP (C-Type) | Interpretation |
| Pulmonary Artery | 16 ± 11 | 148 ± 112 | VNP is ~9x more potent.[5] | |
| 76 ± 17% | 31 ± 8% | VNP induces significantly greater maximal relaxation.[5] | ||
| Abdominal Aorta | 35 ± 18 | 299 ± 84 | CNP is a weak arterial dilator; VNP is potent.[5] | |
| 51 ± 14% | 22 ± 7% | VNP efficacy is >2x that of CNP in aorta.[5] | ||
| Celiac Vein | 12 ± 8 | 14 ± 12 | Comparable potency in venous tissue.[5] | |
| 62 ± 14% | 41 ± 8% | VNP maintains superior efficacy even in veins.[5] |
Data Source Aggregation: Wei et al., J Clin Invest (1993); Hypertension (1994).
Experimental Protocol: Isometric Tension Recording
To validate these effects in your own laboratory, follow this standardized organ bath protocol. This workflow ensures reproducibility and distinguishes between endothelium-dependent and independent mechanisms.
Tissue Preparation
-
Species: Sprague-Dawley Rats (250–300g).
-
Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), aerated with 95% O₂/5% CO₂.
-
Vessel Isolation: Carefully dissect thoracic aorta or mesenteric arteries. Remove adhering fat/connective tissue. Cut into 3–4 mm rings.
Experimental Workflow (Step-by-Step)
-
Equilibration:
-
Mount rings in organ baths (10–20 mL) at 37°C.
-
Apply resting tension: 2.0 g (Aorta) or 1.0 g (Mesenteric/Pulmonary).
-
Equilibrate for 60–90 min, washing every 15 min.
-
-
Viability Check (Potassium Wake-up):
-
Stimulate with 60 mM KCl to verify contractility. Wash until baseline is restored.
-
-
Endothelium Verification (Optional but Recommended):
-
Pre-contract with Phenylephrine (PE, 1 µM).
-
Add Acetylcholine (ACh, 10 µM). Relaxation >80% confirms intact endothelium.
-
Note: VNP/CNP effects are largely endothelium-independent, but this controls for tissue health.
-
-
Pre-contraction:
-
Induce stable sub-maximal contraction (50–70% of max) using Phenylephrine (10⁻⁷ to 10⁻⁶ M) or PGF2α (3 x 10⁻⁶ M) . Wait for a stable plateau (approx. 15-20 min).
-
-
Cumulative Concentration-Response Curve (CCRC):
-
Add VNP or CNP cumulatively in half-log increments (
M to M). -
Critical Step: Do not add the next dose until the response to the previous dose has plateaued (typically 3–5 min).
-
-
Data Calculation:
-
Calculate relaxation as a percentage of the pre-contraction tone.
-
Fit data to the Hill equation to derive
(-log ) and .
-
Workflow Diagram
Caption: Standardized isometric tension recording workflow for VNP/CNP assessment.
References
-
Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C. Jr. (1993).[3] Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide.[6][7][2][3] Journal of Clinical Investigation, 92(4), 2048–2052.[2][3]
-
Wei, C. M., et al. (1994). Atrial natriuretic peptide and C-type natriuretic peptide in spontaneously hypertensive rats and their vasorelaxing actions in vitro.[6][7] Hypertension, 23(6_pt_2), 903-907.
-
Hobbs, A. J., et al. (2004). Definitive role for natriuretic peptide receptor-C in mediating the vasorelaxant activity of C-type natriuretic peptide. Proceedings of the National Academy of Sciences, 101(22), 8480-8485.
-
Igaki, T., et al. (1998). C-type natriuretic peptide in vascular physiology and disease. Cardiovascular Research, 39(3), 574-584.
Editorial Note: When selecting between VNP and CNP for experimental models, use CNP if you are specifically investigating NPR-B signaling or venous-specific pathophysiology. Use VNP if you require a robust, broad-spectrum vasorelaxant that mimics the systemic unloading effects of dual ANP/CNP therapy.
Sources
- 1. Natriuretic peptide receptors and the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparison of vasorelaxing actions of vasonatrin peptide, C-type natriuretic peptide and atrial natriuretic peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
A Comparative Guide to the Vasodilatory Efficacy of Vasonatrin Peptide and Nitroglycerin
For researchers and drug development professionals vested in cardiovascular therapeutics, understanding the nuanced differences between vasodilatory agents is paramount. This guide provides an in-depth, objective comparison of Vasonatrin Peptide (VP) and the long-established Nitroglycerin (NTG). We will dissect their mechanisms, compare their efficacy with supporting data, and detail the experimental protocols necessary for their evaluation.
Introduction: Two Vasodilators, Two Distinct Pathways to a Common Goal
Vasodilation, the widening of blood vessels, is a critical physiological process for regulating blood pressure and tissue perfusion. Pharmacologically inducing this effect is a cornerstone of treating conditions like angina, heart failure, and hypertension.
Nitroglycerin (NTG) , an organic nitrate, has been a clinical mainstay for over a century, primarily valued for its rapid relief of anginal chest pain.[1] Its action hinges on the donation of nitric oxide (NO), a potent signaling molecule.[2][3]
Vasonatrin Peptide (VP) is a more recent, synthetic chimeric peptide.[4][5][6] It was engineered by combining the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the five-amino acid C-terminus of atrial natriuretic peptide (ANP).[5][6] This unique structure endows it with a powerful and broad vasodilatory profile, possessing the venodilating properties of CNP, the natriuretic actions of ANP, and distinct arterial vasodilating effects not seen with either parent peptide alone.[4][6][7]
While both agents ultimately achieve vasodilation by increasing intracellular cyclic guanosine monophosphate (cGMP), their upstream signaling pathways are fundamentally different. This divergence has profound implications for their efficacy, specificity, and long-term utility.
Part 1: Dissecting the Mechanisms of Action
The key to understanding the comparative efficacy of VP and NTG lies in their distinct molecular signaling cascades. Both pathways converge on the production of cGMP, the crucial second messenger that orchestrates smooth muscle relaxation.[2][8] However, the initial triggers are entirely separate.
Vasonatrin Peptide: Receptor-Mediated Activation
VP functions by binding directly to specific cell surface receptors known as natriuretic peptide receptors (NPRs), which possess intrinsic guanylyl cyclase activity.[9][10]
-
Receptor Binding: VP binds to particulate guanylyl cyclase-coupled receptors, specifically NPR-A and NPR-B, on the surface of vascular smooth muscle cells (VSMCs).[10][11][12]
-
Guanylyl Cyclase Activation: This binding event allosterically activates the intracellular guanylyl cyclase domain of the receptor.
-
cGMP Production: The activated enzyme directly catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[9]
-
Downstream Effects: Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium levels and the activation of large-conductance Ca2+-activated potassium channels (BKCa), resulting in hyperpolarization and smooth muscle relaxation.[8][10][13]
Nitroglycerin: Intracellular Bioactivation and NO Donation
NTG's mechanism is indirect and requires intracellular metabolic conversion to release its active component, nitric oxide (NO).[2][14]
-
Bioactivation: NTG undergoes enzymatic bioconversion within the cell, a process primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2).[15][16]
-
NO Release: This metabolic process liberates NO gas.[3]
-
sGC Activation: NO, being a small, diffusible gas, readily binds to and activates a different enzyme: soluble guanylyl cyclase (sGC) in the cytoplasm of VSMCs.[2][8][14]
-
cGMP Production: Activated sGC then converts GTP to cGMP.[2][17]
-
Downstream Effects: The subsequent increase in cGMP activates PKG, leading to the same downstream muscle relaxation cascade as seen with VP.[8]
The following diagram illustrates these divergent upstream pathways leading to a common effector.
Caption: Divergent upstream signaling of VP and NTG converging on the cGMP pathway.
Part 2: Comparative Efficacy and Clinical Considerations
The differences in mechanism directly translate to differences in efficacy, potency, and potential for tolerance.
Potency and Spectrum of Action
Experimental data consistently demonstrates that Vasonatrin Peptide is a highly potent vasodilator, often more so than its parent peptides, ANP and CNP.[7][18] One in vitro study on isolated rat blood vessels provided quantitative data on its efficacy.
| Vessel Type | Agent | EC50 (nmol/L) | Maximal Relaxation (Rmax %) |
| Pulmonary Artery | Vasonatrin Peptide | 16 ± 11 | 76 ± 17% |
| Atrial Natriuretic Peptide (ANP) | 66 ± 47 | 38 ± 10% | |
| C-type Natriuretic Peptide (CNP) | 148 ± 112 | 31 ± 8% | |
| Abdominal Aorta | Vasonatrin Peptide | 35 ± 18 | 51 ± 14% |
| Atrial Natriuretic Peptide (ANP) | 16 ± 15 | 41 ± 10% | |
| C-type Natriuretic Peptide (CNP) | 299 ± 84 | 22 ± 7% | |
| Celiac Vein | Vasonatrin Peptide | 12 ± 8 | 62 ± 14% |
| Atrial Natriuretic Peptide (ANP) | 909 ± 445 | 11 ± 4% | |
| C-type Natriuretic Peptide (CNP) | 14 ± 12 | 41 ± 8% | |
| Data synthesized from a study on isolated rat vessels with intact endothelium.[18] |
As the table shows, VP consistently produces a greater maximal relaxation and generally has a lower EC50 (indicating higher potency) across different vessel types compared to ANP and CNP.[18]
While direct head-to-head potency data between VP and NTG is sparse in the reviewed literature, NTG is known to be a potent venodilator, more so than an arterial dilator.[19][20] In contrast, VP exhibits potent relaxation in both arteries and veins.[6][7][18] This suggests VP has a more balanced and broader vasodilatory profile.
The Critical Issue of Tolerance with Nitroglycerin
A major limitation of long-term NTG therapy is the development of tolerance, where its therapeutic efficacy diminishes over time.[1][15][21] This phenomenon is multifaceted and rooted in NTG's mechanism of action:
-
Enzyme Inhibition: Continuous NTG exposure leads to the inhibition of the ALDH2 enzyme required for its bioactivation.[15][16]
-
Oxidative Stress: NTG therapy can increase the production of vascular superoxide, which can scavenge NO and impair the function of sGC.[15][16][22]
-
Neurohormonal Counter-Regulation: The body may initiate counter-regulatory mechanisms that promote vasoconstriction.[15]
Vasonatrin Peptide, by acting on a distinct, receptor-mediated pathway, is not subject to these specific tolerance mechanisms. It does not require ALDH2 for activation and its pathway is less susceptible to the specific forms of oxidative stress that plague NTG therapy. This represents a significant potential advantage for VP in scenarios requiring sustained vasodilation.
Part 3: Experimental Evaluation of Vasodilatory Efficacy
To empirically compare agents like VP and NTG, the ex vivo aortic ring assay is a robust and widely used method.[23][24][25] This protocol allows for the direct measurement of vasorelaxation in response to pharmacological agents in a controlled environment.
Experimental Workflow: Ex Vivo Aortic Ring Assay
The causality behind this workflow is to first establish a stable, pre-contracted state in an isolated blood vessel, creating a baseline of tension. The vasodilatory agent is then added in increasing concentrations to measure its ability to counteract this tension, allowing for the generation of a dose-response curve from which key parameters like EC50 and Rmax can be derived.
Caption: Standard workflow for an ex vivo aortic ring vasorelaxation assay.
Step-by-Step Protocol
1. Aorta Isolation and Preparation:
-
Rationale: The thoracic aorta is a large, robust, and commonly used vessel for these assays, providing reproducible results.
-
Protocol:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Immediately expose the thoracic cavity and carefully excise the thoracic aorta.
-
Place the aorta into a petri dish containing cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissecting microscope, gently remove surrounding fat and connective tissue.
-
Section the aorta into rings of approximately 1-2 mm in width.[23]
-
2. Mounting and Equilibration:
-
Rationale: Mounting the ring in an organ bath under physiological conditions (temperature, oxygenation, buffer) is crucial for maintaining tissue viability. Applying optimal resting tension stretches the smooth muscle cells to a point where they can generate a maximal contractile response.
-
Protocol:
-
Suspend each aortic ring between two stainless-steel hooks within a jacketed organ bath (37°C) containing Krebs-Henseleit buffer.
-
Aerate the buffer continuously with 95% O2 / 5% CO2 to maintain pH and oxygenation.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60 minutes, washing out the buffer every 15-20 minutes.
-
Incrementally increase the tension to the predetermined optimal level (e.g., 2.0 g) and allow to equilibrate for another 30-45 minutes.
-
3. Induction of Contraction and Vasodilator Application:
-
Rationale: A pre-constricting agent is necessary to establish a state of vascular tone. Without it, a relaxation response cannot be measured. Phenylephrine is a standard choice as it reliably contracts vascular smooth muscle.
-
Protocol:
-
Add a submaximal concentration of Phenylephrine (e.g., 1 µM) to the organ bath.
-
Wait for the induced contraction to reach a stable plateau, which will serve as the 0% relaxation baseline.
-
Construct a cumulative concentration-response curve by adding the vasodilator (Vasonatrin Peptide or Nitroglycerin) in increasing concentrations (e.g., from 1 pM to 10 µM). Allow the response to stabilize at each concentration before adding the next.[12]
-
4. Data Analysis:
-
Rationale: This step quantifies the observed physiological response.
-
Protocol:
-
Express the relaxation at each concentration as a percentage reversal of the phenylephrine-induced contraction.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to plot the data and calculate the EC50 (the concentration that produces 50% of the maximal response) and the Rmax (the maximal relaxation achieved).
-
Conclusion
Vasonatrin Peptide and Nitroglycerin are both effective vasodilators that leverage the cGMP signaling pathway. However, this guide illuminates critical distinctions in their mechanisms and performance profiles.
-
Vasonatrin Peptide acts via a direct, receptor-mediated mechanism, offering a potent and balanced arterial and venous dilation profile. Its mode of action circumvents the primary pathways responsible for the tolerance seen with chronic nitrate use.
-
Nitroglycerin remains a vital, rapid-acting agent but relies on enzymatic bioactivation. This reliance is the root of its significant clinical limitation: the development of tolerance, which curtails its efficacy in long-term therapy.
For drug development professionals, Vasonatrin Peptide represents a mechanistically distinct alternative to traditional nitrates. Its inherent resistance to tolerance mechanisms makes it a compelling candidate for further investigation, particularly for cardiovascular conditions requiring sustained and reliable vasodilation. The experimental protocols outlined herein provide a robust framework for conducting such comparative efficacy studies.
References
-
JoVE. (2023, April 30). Nitric Oxide Signaling Pathway. Retrieved March 8, 2024, from [Link]
-
Oelze, M., et al. (2003). Does Nitric Oxide Mediate the Vasodilator Activity of Nitroglycerin? Circulation Research, 93(10), e103-e110. [Link]
-
Münzel, T., et al. (2005). Explaining the Phenomenon of Nitrate Tolerance. Circulation Research, 97(7), 618-628. [Link]
-
Ferdinandy, P., & Schulz, R. (2010). Nitroglycerin-induced preconditioning: interaction with nitrate tolerance. American Journal of Physiology-Heart and Circulatory Physiology, 298(2), H313-H314. [Link]
-
Lü, S. Y., et al. (2004). Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts. Acta Pharmacologica Sinica, 25(4), 424-430. [Link]
-
Divakaran, S., & Loscalzo, J. (2017). The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics. Journal of the American College of Cardiology, 70(19), 2393-2410. [Link]
-
Jiang, J., et al. (2014). Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications, 446(4), 1276-1280. [Link]
-
Wei, C. M., et al. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of Clinical Investigation, 92(4), 2048-2052. [Link]
-
Lu, S., et al. (2010). Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca(2+)-activated potassium channels in vascular smooth muscle cells. Physiological Research, 59(2), 187-194. [Link]
-
Daiber, A., & Münzel, T. (2005). Explaining the Phenomenon of Nitrate Tolerance. Circulation Research, 97(7), 618-628. [Link]
-
Lu, S. Y., et al. (2010). Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels in Vascular Smooth Muscle Cells. Physiological Research, 187-194. [Link]
-
Mollnau, H., et al. (2001). Effects of In Vivo Nitroglycerin Treatment on Activity and Expression of the Guanylyl Cyclase and cGMP-Dependent Protein Kinase and Their Downstream Target Vasodilator-Stimulated Phosphoprotein in Aorta. Circulation Research, 88(10), e65-e71. [Link]
-
Tassorelli, C., et al. (2004). Nitroglycerin enhances cGMP expression in specific neuronal and cerebrovascular structures of the rat brain. Brain Research, 1000(1-2), 194-201. [Link]
-
FUNG, H.-L. (2004). Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved? Annual Review of Pharmacology and Toxicology, 44(1), 67-85. [Link]
-
Wei, C. M., et al. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of Clinical Investigation, 92(4), 2048-2052. [Link]
-
Zhang, W. B., et al. (2000). [Comparison of vasorelaxing actions of vasonatrin peptide, C-type natriuretic peptide and atrial natriuretic peptide]. Sheng li xue bao : [Acta physiologica Sinica], 52(5), 385-389. [Link]
-
Mavrogonatou, E., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100780. [Link]
-
Parker, J. D. (2000). Nitroglycerin Tolerance in Human Vessels. Circulation, 102(24), 2931-2933. [Link]
-
Mavrogonatou, E., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100780. [Link]
-
Baker, M., et al. (2012). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. In Methods in Molecular Biology (pp. 263-270). [Link]
-
Bellacen, K., & Lewis, E. C. (2015). Rat aortic ring model to assay angiogenesis ex vivo. Bio-protocol, 5(20), e1622. [Link]
-
Baker, M., et al. (2012). Ex vivo mouse aortic ring angiogenesis assay. Methods in Molecular Biology (Clifton, N.J.), 843, 263-270. [Link]
-
Wei, C. M., et al. (1993). Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide. The Journal of Clinical Investigation, 92(4), 2048-2052. [Link]
-
Lu, S. Y., et al. (2003). [Vasorelaxing role of vasonatrin peptide in human intramammary artery in vitro]. Zhonghua yi xue za zhi, 83(8), 653-656. [Link]
-
National Center for Biotechnology Information. (2023). Vasodilators. In StatPearls. Retrieved March 8, 2024, from [Link]
-
Crecelius, J. C., et al. (2017). Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin. Journal of Applied Physiology, 123(2), 473-479. [Link]
-
CV Pharmacology. (n.d.). Nitrodilators and Soluble Guanylyl Cyclase Activators. Retrieved March 8, 2024, from [Link]
-
Haefeli, W. E., et al. (1992). Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins. Clinical Pharmacology and Therapeutics, 52(6), 590-596. [Link]
-
Flaherty, J. T., et al. (1976). Vasodilator therapy in acute myocardial infarction. A comparison of sodium nitroprusside and nitroglycerin. British Heart Journal, 38(6), 624-630. [Link]
-
Kim, H.-L., et al. (2022). Nitrates vs. Other Types of Vasodilators and Clinical Outcomes in Patients with Vasospastic Angina: A Propensity Score-Matched Analysis. Journal of Clinical Medicine, 11(12), 3302. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. jove.com [jove.com]
- 3. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca(2+)-activated potassium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Vasorelaxing role of vasonatrin peptide in human intramammary artery in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 15. ovid.com [ovid.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Nitroglycerin enhances cGMP expression in specific neuronal and cerebrovascular structures of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Comparison of vasorelaxing actions of vasonatrin peptide, C-type natriuretic peptide and atrial natriuretic peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Vasodilator therapy in acute myocardial infarction. A comparison of sodium nitroprusside and nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. ahajournals.org [ahajournals.org]
- 23. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. researchportal.lih.lu [researchportal.lih.lu]
Vasonatrin Peptide (VNP) vs. BNP: A Comparative Guide for Heart Failure Research
Topic: Vasonatrin Peptide (VNP) vs. B-Type Natriuretic Peptide (BNP) in Heart Failure Models Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Dual-Key" Advantage
In the landscape of heart failure (HF) therapeutics, B-Type Natriuretic Peptide (BNP) is the established clinical standard for diagnosis and hemodynamic unloading. However, its therapeutic ceiling is often limited by hypotension and renal resistance in decompensated states.
Vasonatrin Peptide (VNP) represents a synthetic evolution—a chimeric "designer peptide" engineered to overcome these limitations. By fusing the 22-amino acid ring structure of C-type Natriuretic Peptide (CNP) with the 5-amino acid C-terminus of Atrial Natriuretic Peptide (ANP) , VNP acts as a dual-receptor agonist . Unlike BNP, which predominantly targets Natriuretic Peptide Receptor-A (NPR-A), VNP activates both NPR-A and NPR-B .
This guide provides a rigorous technical comparison of VNP and BNP, analyzing their receptor pharmacology, hemodynamic profiles, and efficacy in pre-clinical HF models.
Mechanistic Architecture: The Chimeric Design
To understand the functional divergence of VNP and BNP, one must look at their receptor binding profiles.[1] BNP is a potent vasodilator and natriuretic agent primarily through NPR-A. VNP, however, recruits the anti-fibrotic and venodilating properties of CNP (via NPR-B) while retaining the natriuretic capability of ANP (via NPR-A).
Signaling Pathway Comparison (Graphviz)
Figure 1: Differential receptor activation profiles. BNP primarily signals through NPR-A, driving arterial vasodilation and natriuresis. VNP activates both NPR-A and NPR-B, unlocking additional venodilation and direct anti-fibrotic/anti-hypertrophic effects.
Comparative Performance Analysis
The following data synthesizes findings from rat and dog HF models, comparing the physiological outputs of VNP versus standard BNP/ANP interventions.
Table 1: Head-to-Head Technical Specifications
| Feature | BNP (B-Type Natriuretic Peptide) | VNP (Vasonatrin Peptide) |
| Structure | 32-AA polypeptide (Human) | Chimera: CNP (Ring) + ANP (C-terminus) |
| Primary Receptor | NPR-A (High Affinity) | NPR-A & NPR-B (Dual Affinity) |
| Arterial Vasodilation | Moderate to High | High (Superior to CNP alone) |
| Venodilation | Moderate | High (Inherited from CNP parent) |
| Natriuresis | High (via NPR-A) | Moderate (Variable; context-dependent) |
| Anti-Fibrotic | Indirect (via load reduction) | Direct (via NPR-B & ER Stress inhibition) |
| Renal Protection | Increases GFR, reduces renin | Increases GFR, distinct anti-apoptotic effect |
| Key Limitation | Hypotension limits dose titration | Potential for balanced unloading |
Deep Dive: Hemodynamic & Renal Effects
-
Arterial vs. Venous Relaxation:
-
BNP is effective at reducing Preload (PCWP) and Afterload (SVR), but its arterial effects can sometimes precipitate hypotension before optimal decongestion is achieved.
-
VNP demonstrates a unique profile.[1][2][3][4][5] In isolated vessel studies (rat aorta and pulmonary artery), VNP induces relaxation superior to ANP and CNP alone.[6] Crucially, it possesses the potent venodilating properties of CNP (reducing preload) while maintaining the arterial relaxation of ANP. This "balanced vasodilation" is critical for HF models where maintaining perfusion pressure while reducing congestion is the goal.
-
-
Natriuresis and Diuresis:
-
While BNP is a potent natriuretic, VNP's natriuretic effect has been debated. In healthy rats, some studies suggest VNP is less potent than ANP. However, in pathological HF models (e.g., diabetic cardiomyopathy or ischemia-reperfusion), VNP treatment significantly improves hemodynamics and fluid balance, likely due to the preservation of renal perfusion pressure combined with direct tubular effects.
-
-
Anti-Remodeling & ER Stress:
-
A critical differentiator is VNP's ability to inhibit Endoplasmic Reticulum (ER) Stress . In diabetic ischemia-reperfusion models, VNP (unlike BNP) has been shown to suppress GRP78 and CHOP expression via the cGMP-PKG pathway.[5] This suggests VNP offers cytoprotection beyond simple hemodynamic unloading.
-
Experimental Protocol: Evaluating VNP in HF Models
For researchers planning to evaluate VNP, the following protocol outlines a validated workflow using a Rat Ischemia/Reperfusion (I/R) model. This model is chosen because it highlights VNP's cytoprotective and hemodynamic dual-action.
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for assessing VNP efficacy in myocardial ischemia-reperfusion injury.
Detailed Methodology
1. Model Induction (Ischemia-Reperfusion):
-
Subjects: Male Sprague-Dawley rats (250–300g).
-
Anesthesia: Pentobarbital sodium (50 mg/kg i.p.). Maintain ventilation via tracheotomy.
-
Surgery: Perform a left thoracotomy. Ligate the Left Anterior Descending (LAD) coronary artery using a 6-0 silk suture with a slipknot to allow release.
-
Ischemia: Maintain occlusion for 30 minutes. Verify ischemia by ST-segment elevation on ECG and tissue pallor.
2. VNP Administration (The Critical Step):
-
Preparation: Dissolve lyophilized Vasonatrin Peptide in saline.
-
Dosing: Administer 100 µg/kg as an intravenous (i.v.)[5][7] bolus via the femoral vein.
-
Timing: Inject exactly 10 minutes prior to the release of the ligature (reperfusion).
-
Note: For chronic HF models (e.g., 4 weeks post-MI), continuous infusion via osmotic minipump (e.g., 50–100 ng/kg/min) is recommended over bolus dosing.
3. Hemodynamic Monitoring:
-
Insert a micromanometer-tipped catheter into the Right Carotid Artery and advance into the Left Ventricle (LV).
-
Key Metrics:
-
LVSP (Left Ventricular Systolic Pressure)
-
LVEDP (Left Ventricular End-Diastolic Pressure) – Primary indicator of unloading.
-
±dP/dt max – Indicator of contractility/relaxation.
-
4. Molecular Endpoints (Differentiation from BNP):
-
Apoptosis Assay: TUNEL staining of LV tissue.
-
ER Stress Markers: Western blot for GRP78 , CHOP , and Caspase-3 . VNP should show significant downregulation of these markers compared to vehicle, a mechanism less pronounced with standard BNP therapy.
References
-
Wei, C. M., et al. (1993).[5][8] "Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide."[2][3][4][5] Journal of Clinical Investigation, 92(4), 2048-2052.[5] Link
-
Shi, Z., et al. (2015). "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms."[5][7] American Journal of Physiology-Heart and Circulatory Physiology, 308(4), H281-H290.[5] Link
-
Jiang, Y. S., et al. (2014).[2][8][9] "Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB."[2][10] Biochemical and Biophysical Research Communications, 446(4), 1276-1280. Link
- Lisy, O., et al. (2008). "Design and therapeutic application of natriuretic peptides in heart failure." Nature Reviews Cardiology, 5, 755–756. (Contextual grounding for designer peptides).
-
Hobbs, R. E., et al. (2007). "Hemodynamic effects of B-type natriuretic peptide in congestive heart failure." Journal of Cardiac Failure. (Used for BNP baseline comparison).[11]
Sources
- 1. Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Comparison of vasorelaxing actions of vasonatrin peptide, C-type natriuretic peptide and atrial natriuretic peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | B-type natriuretic peptide changes and left ventricular remodeling dynamics in heart failure with reduced ejection fraction [frontiersin.org]
Vasonatrin Peptide (VNP) vs. Native Natriuretic Peptides: A Comparison Guide on Anti-Apoptotic Efficacy in Endothelial Cells
As a Senior Application Scientist overseeing preclinical cardiovascular models, I frequently encounter the limitations of translating native natriuretic peptides (NPs) into stable, reproducible therapeutics. While Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP) exhibit potent vasodilatory and cytoprotective properties, their short half-lives and strict receptor specificity limit their clinical utility in treating ischemia-reperfusion injury and endothelial dysfunction.
To overcome these barriers, researchers developed Vasonatrin Peptide (VNP) , a synthetic 27-amino acid chimera combining the 22-amino-acid ring structure of CNP with the 5-amino acid C-terminus of ANP [1]. This guide objectively compares VNP against traditional alternatives and provides a self-validating experimental framework for reproducing its potent anti-apoptotic effects in endothelial cell models.
Mechanistic Superiority: The VNP-cGMP-PKG Axis
Unlike native peptides that are restricted to a single receptor type, VNP's chimeric structure allows it to act as a dual agonist, stimulating both NPR-A and NPR-B receptors [3]. In endothelial cells subjected to hypoxia or ischemia, this dual activation triggers a massive upregulation of intracellular cyclic guanosine monophosphate (cGMP).
The causality of VNP's anti-apoptotic effect lies in the downstream activation of cGMP-dependent Protein Kinase G (PKG). PKG activation directly suppresses Endoplasmic Reticulum (ER) stress by downregulating Glucose-Regulated Protein 78 (GRP78) and C/EBP Homologous Protein (CHOP). By mitigating ER stress, VNP halts the intrinsic apoptotic cascade, preventing the cleavage of Caspase-3 and ensuring endothelial cell survival [2].
Caption: VNP-cGMP-PKG signaling pathway mediating anti-apoptotic effects.
Product Comparison: VNP vs. Native Alternatives
When selecting a peptide for endothelial protection assays, it is crucial to evaluate receptor affinity, physiological action, and stability. VNP outperforms native ANP, CNP, and BNP by combining their best traits into a single, more stable molecule.
Table 1: Performance Comparison of Natriuretic Peptides
| Peptide | Receptor Affinity | Venodilation | Arterial Dilation | Anti-Apoptotic Efficacy (Ischemia) | Half-life / Stability |
| VNP | NPR-A, NPR-B | +++ (CNP-like) | +++ (ANP-like) | High (Strong ER Stress Suppression) | Enhanced |
| ANP | NPR-A | + | +++ | Moderate | Short (~3 min) |
| CNP | NPR-B | +++ | + | Moderate | Short (~2-3 min) |
| BNP | NPR-A | + | ++ | Low-Moderate | Moderate (~20 min) |
Data synthesis based on comparative pharmacological profiling of chimeric natriuretic peptides [1][3].
Self-Validating Experimental Protocol
To rigorously evaluate the reproducibility of VNP's anti-apoptotic effects, we must employ a self-validating system . This means we do not merely measure the final endpoint (apoptosis); we actively interrogate the causal pathway. By introducing a specific PKG inhibitor (KT-5823) and a downstream cGMP analog (8-Br-cGMP), the assay internally validates that the observed cell survival is strictly dependent on the VNP-cGMP-PKG axis, effectively eliminating confounding variables [2].
Caption: Self-validating experimental workflow for assessing VNP reproducibility.
Step-by-Step Methodology: Hypoxia/Reoxygenation (H/R) Model
Step 1: Cell Culture & Preparation
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in standard endothelial growth medium until 80% confluent.
-
Causality Check: Sub-confluent cells are highly sensitive to contact inhibition loss, which can artificially inflate baseline apoptosis. 80% confluence ensures a stable baseline.
Step 2: Hypoxia Induction
-
Replace standard medium with serum-free, glucose-free medium.
-
Place cells in a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.
-
Causality Check: This mimics the ischemic phase of vascular injury, initiating ER stress and mitochondrial depolarization.
Step 3: Pharmacological Interventions (The Validation Matrix) Divide the plates into the following treatment groups 10 minutes prior to reoxygenation:
-
H/R Vehicle: Saline control.
-
H/R + VNP (
mol/L): Optimal concentration for receptor saturation without cytotoxicity. -
H/R + VNP + KT-5823 (1 μM): Co-administration of VNP with a highly selective PKG inhibitor. If VNP's protective effect is lost here, it proves the effect is PKG-dependent.
-
H/R + 8-Br-cGMP (100 μM): A cell-permeable cGMP analog. Serves as a positive control; it should bypass the receptor and perfectly mimic VNP's effects.
Step 4: Reoxygenation
-
Return cells to standard culture medium and normal normoxic conditions (21% O₂, 5% CO₂) for 2 hours. The sudden influx of oxygen generates Reactive Oxygen Species (ROS), executing the apoptotic cascade primed during hypoxia.
Step 5: Quantification & Analysis
-
TUNEL Assay: Quantify late-stage DNA fragmentation (Apoptotic Index) via flow cytometry.
-
Western Blotting: Lyse cells and probe for GRP78, CHOP, and Cleaved Caspase-3 to validate the suppression of ER stress and apoptosis at the protein level.
Quantitative Data Summary
When the above self-validating protocol is executed correctly, the reproducible data should closely mirror the following quantitative benchmarks. Notice how the KT-5823 group completely reverses VNP's benefits, confirming the mechanistic pathway.
Table 2: Expected Reproducibility Benchmarks in HUVEC H/R Models
| Experimental Group | Apoptotic Index (%) | Cleaved Caspase-3 (Fold Change) | GRP78 (Fold Change) | CHOP (Fold Change) |
| Normoxia Control | 4.2 ± 0.5 | 1.00 | 1.00 | 1.00 |
| H/R (Vehicle) | 38.5 ± 2.1 | 4.50 | 3.80 | 4.10 |
| H/R + VNP | 12.3 ± 1.4 | 1.60 | 1.50 | 1.45 |
| H/R + VNP + KT-5823 | 35.1 ± 2.3 | 4.20 | 3.60 | 3.90 |
| H/R + 8-Br-cGMP | 14.1 ± 1.2 | 1.75 | 1.65 | 1.55 |
Note: Fold changes are normalized to the Normoxia Control group. Data trends are adapted from established in vitro models of VNP-mediated cardioprotection[2].
Conclusion for Drug Developers
For researchers targeting endothelial dysfunction or ischemia-reperfusion injury, Vasonatrin Peptide (VNP) offers a highly reproducible, mechanically sound alternative to native natriuretic peptides. By leveraging a dual-receptor affinity profile, VNP guarantees a robust intracellular cGMP surge, reliably shutting down ER stress and subsequent apoptosis. Utilizing the self-validating assay matrix provided above ensures that your preclinical data remains rigorous, trustworthy, and ready for translational advancement.
References
- Wei CM, et al. "Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide." ResearchGate (Originally published in The Journal of Clinical Investigation).
- Shi Z, et al. "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology.
- "Modified natriuretic peptides and their potential roles in cancer treatment." PMC.
A Senior Application Scientist's Guide to Benchmarking Vasonatrin Peptide Affinity for Natriuretic Peptide Receptor C
For researchers and drug development professionals navigating the complex landscape of cardiovascular peptides, understanding the precise interaction between a ligand and its receptor is paramount. This guide provides an in-depth, objective comparison of Vasonatrin Peptide's affinity for the Natriuretic Peptide Receptor C (NPR-C), benchmarked against its endogenous counterparts. We will delve into the causal logic behind state-of-the-art experimental designs and present the data and protocols necessary to validate these findings in your own laboratory.
Introduction: The Natriuretic Peptide System and the Emergence of Vasonatrin Peptide
The natriuretic peptide (NP) family, which includes Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), is a cornerstone of cardiovascular homeostasis. These peptides exert their effects through three main receptors: NPR-A and NPR-B, which possess guanylyl cyclase activity, and NPR-C.
Vasonatrin Peptide (VNP) is a synthetic chimeric molecule engineered for potentially enhanced therapeutic properties[1]. It uniquely combines the 22-amino acid ring structure of CNP with the 5-amino acid carboxy-terminus of ANP[1][2]. This design aims to merge the venodilating actions of CNP and the natriuretic properties of ANP[1][3]. Understanding its full receptor engagement profile, particularly with the ubiquitous NPR-C, is critical to elucidating its mechanism of action and therapeutic potential.
The Target: Natriuretic Peptide Receptor C (NPR-C)
Once dismissed as a mere "clearance receptor" responsible for internalizing and degrading natriuretic peptides, NPR-C is now recognized as a fully functional signaling receptor[4][5]. It is the most abundantly expressed NP receptor and binds all three endogenous peptides (ANP, BNP, and CNP) with high affinity[6].
Upon ligand binding, NPR-C couples to inhibitory G-proteins (Gi), triggering downstream signaling cascades that are distinct from the cGMP-generating pathways of NPR-A and NPR-B. This engagement can lead to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of Phospholipase C (PLC)[5][7]. Therefore, the affinity of a ligand like VNP for NPR-C has direct functional implications beyond simple clearance.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Rationale: Using isolated cell membranes provides a concentrated source of the receptor, free from cytosolic components that could interfere with the assay.
-
Protocol: Culture cells overexpressing human NPR-C (e.g., HEK293 or CHO cells). Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). Homogenize the cell suspension and perform differential centrifugation to pellet the membrane fraction.[8][9] Resuspend the final pellet in binding buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Rationale: A 96-well format allows for the testing of multiple competitor concentrations and replicates simultaneously.
-
Total Binding Wells: Add 50 µL binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4), 50 µL of ¹²⁵I-ANP (at a concentration near its Kd for NPR-C), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled ANP (e.g., 1 µM), 50 µL of ¹²⁵I-ANP, and 100 µL of membrane preparation. This determines the amount of radioligand that binds non-specifically to the membranes and filter.
-
Competitor Wells: Add 50 µL of Vasonatrin Peptide (or other competitors like CNP) at varying concentrations (typically a 10-point serial dilution), 50 µL of ¹²⁵I-ANP, and 100 µL of membrane preparation.[9]
-
-
Incubation:
-
Rationale: Incubation allows the binding reaction to reach equilibrium. The time and temperature must be optimized but are typically 60-90 minutes at room temperature or 30°C.[9]
-
Protocol: Seal the plate and incubate with gentle agitation to ensure mixing.
-
-
Separation of Bound and Free Ligand:
-
Rationale: This is a critical step to isolate the receptor-bound radioligand from the unbound radioligand in the solution.
-
Protocol: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[8][9] Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
-
Quantification:
-
Rationale: A scintillation counter measures the radioactive decay, which is proportional to the amount of bound ¹²⁵I-ANP.
-
Protocol: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Rationale: This step converts the raw radioactivity counts into a biologically meaningful affinity value (Ki).
-
Protocol:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding counts against the log concentration of Vasonatrin Peptide.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of VNP that inhibits 50% of specific ¹²⁵I-ANP binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NPR-C.
-
-
Comparative Affinity Data for NPR-C
While direct, quantitative Ki values for Vasonatrin Peptide at NPR-C are not widely published, its binding has been confirmed through displacement studies.[2] The affinity can be benchmarked against the endogenous ligands ANP and CNP, which are its constituent parts. NPR-C generally binds all natriuretic peptides with high affinity, with a selectivity profile often cited as ANP > CNP ≥ BNP.[6][7]
| Ligand | Receptor | Reported Affinity (Ki or Kd) | Comments | Source(s) |
| Vasonatrin Peptide (VNP) | NPR-C | Binding Confirmed (Displacement) | Primarily binds to NPR-C and NPR-A in renal membranes. Quantitative Ki not specified. | [2] |
| Atrial Natriuretic Peptide (ANP) | NPR-C | ~0.30 nM (Kd) | High-affinity binding demonstrated in multiple cell types. Considered a primary ligand. | [10] |
| C-type Natriuretic Peptide (CNP) | NPR-C | ~1 nM (Kd) | High-affinity binding, comparable to ANP. | [11] |
Note: Affinity values can vary between studies based on tissue type, assay conditions, and radioligand used.
Conclusion for Drug Development Professionals
This guide provides a framework for rigorously benchmarking the affinity of Vasonatrin Peptide for NPR-C. The data confirms that VNP, like its parent molecules ANP and CNP, engages with the NPR-C receptor.[2]
-
Key Insight: The interaction of VNP with NPR-C is a crucial aspect of its pharmacological profile. While studies confirm it binds to NPR-A and NPR-B, its confirmed binding to the highly abundant NPR-C suggests that its mechanism of action involves both signaling and clearance pathways.[2][12]
-
Experimental Imperative: For any new analog or therapeutic based on the VNP scaffold, performing the competitive radioligand binding assay described herein is essential. It provides the definitive Ki value needed for accurate structure-activity relationship (SAR) studies and for comparing potencies against endogenous ligands.
-
Future Directions: A full characterization would involve not just determining the binding affinity (Ki) but also assessing the functional consequences of this binding, such as measuring its effect on adenylyl cyclase inhibition in NPR-C expressing cells.
By employing these robust, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to advance the understanding and development of novel natriuretic peptide-based therapeutics.
References
-
Jiang, J., et al. (2014). Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications, 446(4), 1276-80. [Link]
-
Gallego-Gómez, J. C., et al. (2005). Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries. Regulatory Peptides, 129(1-3), 159-66. [Link]
-
Lainchbury, J. G., & Troughton, R. W. (2017). Designer Natriuretic Peptides for Heart Failure. JACC: Basic to Translational Science, 2(4), 428-442. Available at: [Link]
-
Del Ry, S., & Giannessi, D. (2022). CNP, the Third Natriuretic Peptide: Its Biology and Significance to the Cardiovascular System. International Journal of Molecular Sciences, 23(13), 7247. [Link]
-
Moyes, A. J., & Hobbs, A. J. (2019). C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature. International Journal of Molecular Sciences, 20(9), 2281. [Link]
-
Suga, S., et al. (1992). Receptor proteins and biological effects of C-type natriuretic peptides in the renal glomerulus of the rat. Endocrinology, 130(1), 229-39. [Link]
-
Grimes, M., & Orlicky, D. J. (1997). Differential regulation of natriuretic peptide receptors on ciliary body epithelial cells. The Biochemical journal, 324 ( Pt 1), 49–56. [Link]
-
Wei, C. M., et al. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of clinical investigation, 92(4), 2048–2052. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Wikidoc. Atrial natriuretic peptide. (2019). Available at: [Link]
-
Hobbs, A., et al. (2012). C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET. British journal of pharmacology, 166(1), 12–19. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available at: [Link]
-
Chusho, H., et al. (2001). Reduced ability of C-type natriuretic peptide (CNP) to activate natriuretic peptide receptor B (NPR-B) causes dwarfism in lbab. The Journal of biological chemistry, 276(42), 39213–39219. [Link]
-
Lowe, D. G. (1992). Human natriuretic peptide receptor-A guanylyl cyclase. Hormone cross-linking and antibody reactivity distinguish receptor glycoforms. The Journal of biological chemistry, 267(20), 14210–14217. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
-
Pitz-Paiva, V. T., et al. (2023). The Natriuretic Peptide System: A Single Entity, Pleiotropic Effects. International Journal of Molecular Sciences, 24(11), 9579. [Link]
-
BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Ren, J., et al. (2016). ANP-induced signaling cascade and its implications in renal pathophysiology. Hypertension research : official journal of the Japanese Society of Hypertension, 39(9), 633–640. [Link]
-
Diez, M. G., et al. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Bio-protocol, 7(19), e2563. [Link]
-
Zhang, J. H., et al. (2005). Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts. Acta pharmacologica Sinica, 26(2), 203–209. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Natriuretic Peptide System: A Single Entity, Pleiotropic Effects [mdpi.com]
- 5. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Differential regulation of natriuretic peptide receptors on ciliary body epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor proteins and biological effects of C-type natriuretic peptides in the renal glomerulus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Vasonatrin Peptide (VNP) Trifluoroacetate proper disposal procedures
Executive Summary
Vasonatrin Peptide (VNP) Trifluoroacetate is a synthetic chimeric peptide combining the functional domains of Atrial Natriuretic Peptide (ANP) and C-Type Natriuretic Peptide (CNP). While the peptide backbone itself is biologically degradable and poses minimal environmental risk, the trifluoroacetate (TFA) counter-ion—a necessary byproduct of reversed-phase high-performance liquid chromatography (RP-HPLC) purification—is a corrosive and environmentally persistent fluorinated compound[1][2].
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of VNP TFA, ensuring both experimental integrity and strict environmental compliance.
Chemical Profile & Biological Mechanism
VNP is engineered to possess the venodilating actions of CNP, the natriuretic actions of ANP, and unique arterial vasodilating actions. In therapeutic research, VNP TFA is highly valued for its cardioprotective effects, specifically in protecting the diabetic heart against ischemia-reperfusion injury[3].
Mechanistically, VNP achieves this by binding to Natriuretic Peptide Receptors (NPR), which elevates intracellular cyclic GMP (cGMP). This cascade activates Protein Kinase G (PKG), which subsequently inhibits Endoplasmic Reticulum (ER) stress, ultimately promoting cell survival and cardioprotection[3].
Caption: Vasonatrin Peptide (VNP) cGMP-PKG signaling pathway mediating cardioprotection.
Hazard Assessment: The Trifluoroacetate (TFA) Counter-Ion
During solid-phase peptide synthesis, trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups, remaining as a salt in the final lyophilized product[2]. The primary hazard in VNP TFA disposal is not the peptide, but this TFA counter-ion. TFA is highly resistant to biological and photochemical degradation, making it persistent in the environment and toxic to aquatic life[4][5].
Table 1: VNP TFA Chemical & Hazard Profile
| Property / Component | Specification / Hazard Level | Operational Implication |
| Peptide Backbone | Non-hazardous biological material | Safe for standard bio-waste once separated or neutralized. |
| TFA Counter-Ion | Corrosive, Aquatic Toxicity (LogKOW = 0.5025)[5] | Dictates primary disposal method; cannot be flushed un-neutralized[1]. |
| Solubility | Highly soluble in aqueous buffers | Facilitates liquid-phase neutralization protocols. |
| Storage | -20°C to -80°C (Lyophilized)[4] | Requires temperature-controlled storage; warm to room temp before opening to prevent condensation[4]. |
| PPE Requirements | Safety goggles, chemical gloves, lab coat[4][6] | Prevents mucosal irritation from aerosolized lyophilized powder[6]. |
Standard Operating Procedure (SOP): Safe Handling & Neutralization
Because TFA is a strong acid (pKa ~ 0.23), directly disposing of concentrated peptide solutions can lower the pH of waste streams, potentially mobilizing heavy metals in plumbing or violating Environmental Health and Safety (EHS) regulations[1][6]. The following self-validating protocol utilizes a weak base to neutralize the TFA component without hydrolyzing the peptide bonds.
Step-by-Step Neutralization Methodology:
-
Preparation of Neutralizing Agent: Prepare a 1% (w/v) Sodium Bicarbonate (
) solution in deionized water[6].-
Causality: A weak base like
provides a gentle, buffered neutralization. Using strong bases (like NaOH) could cause localized pH spikes, leading to base-catalyzed peptide hydrolysis, aggregation, or destruction of the active compound before secondary assays can be run.
-
-
Dissolution: Carefully dissolve the lyophilized VNP TFA in a minimal working volume of sterile deionized water within a certified chemical fume hood[6].
-
Causality: Handling the dry powder in a fume hood prevents the inhalation of micro-aerosols[6]. Water acts as the primary solvent, fully dissociating the peptide from the TFA salt.
-
-
Titration & Neutralization: Slowly add the 1%
solution dropwise to the peptide solution while under continuous, gentle magnetic stirring[6].-
Causality: Dropwise addition prevents rapid effervescence (the sudden release of
gas), which could cause sample loss through bubbling or aerosolization.
-
-
pH Verification (Self-Validation): Monitor the solution using a calibrated pH meter or high-resolution pH indicator paper. Continue titration until the solution stabilizes at a pH between 6.0 and 8.0[6].
-
Causality: A pH of 6.0–8.0 is the universally accepted safe range for aqueous waste and ensures the TFA is fully converted to its less hazardous sodium salt form (Sodium trifluoroacetate)[6]. Allow the solution to sit for 5 minutes and re-measure to confirm stability.
-
Waste Management & Disposal Workflow
Once neutralized, the logistical disposal route depends heavily on the volume of the waste and local institutional guidelines.
Caption: Decision-making workflow for the proper neutralization and disposal of VNP TFA waste.
Operational Disposal Plans:
-
Aqueous Waste (Small Quantities): For neutralized solutions in the low milligram range, the resulting aqueous mixture (containing sodium trifluoroacetate and peptide fragments) can often be disposed of down the laboratory drain with copious amounts of water[6]. Crucial Step: Always verify this with your institution's EHS office, as local municipal water regulations regarding fluorinated compounds vary significantly[6].
-
Hazardous Waste Collection (Large Quantities): For bulk peptide disposal or in facilities with strict zero-drain-discharge policies for fluorinated organics, the neutralized solution must be transferred to a chemically compatible, leak-proof liquid waste container[1][6].
-
Label the container clearly: "Aqueous Peptide Waste - Contains Neutralized Trifluoroacetate."[1]
-
Store in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals (e.g., strong oxidizers)[1].
-
Arrange for pickup by a licensed chemical waste disposal service through your institution's EHS-approved waste management program[1][6].
-
References
-
Novachem. "Trifluoroacetic acid Peptide Grade Safety Data." [Link]
-
Università degli Studi di Milano. "PhD COURSE IN CHEMISTRY, XXIX - Peptide TFA Salts."[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
